2-Bromo-5-nitrobenzo[D]thiazole
Description
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Properties
IUPAC Name |
2-bromo-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPYUXCVBCPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776689 | |
| Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-44-6 | |
| Record name | 2-Bromo-5-nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Bromo-5-nitrobenzo[d]thiazole
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives of this bicyclic heterocyclic system are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][5] Within this important class of molecules, this compound emerges as a highly versatile and strategic building block for the synthesis of novel chemical entities.
This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, reactivity, and synthetic utility. The presence of a bromine atom at the electron-deficient C2 position, activated by the electron-withdrawing effects of both the thiazole ring and the C5-nitro group, renders this molecule an excellent substrate for a variety of chemical transformations. This unique electronic arrangement is the key to its utility, enabling chemists to introduce diverse functionalities and build molecular complexity. We will explore its physicochemical characteristics, delve into its reactivity profile with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide validated experimental protocols for its application in synthesis.
Core Chemical Identity and Structure
This compound is a substituted aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a bromine atom attached at position 2 and a nitro group at position 5.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification strategies, and for assessing its potential as a drug candidate fragment.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-nitro-1,3-benzothiazole | - |
| CAS Number | 3507-44-6 | [6] |
| Molecular Formula | C₇H₃BrN₂O₂S | [6] |
| Molecular Weight | 259.08 g/mol | - |
| Appearance | Not explicitly found, but related compounds are typically yellow to brown crystalline solids. | [7][8] |
| Melting Point | Not explicitly found for this specific isomer. | - |
| Solubility | Expected to have low solubility in non-polar solvents and be soluble in polar aprotic solvents like DMSO and DMF. | [8] |
| SMILES | O=[O-] | [6] |
Spectroscopic Data: Detailed spectroscopic data, including NMR, HPLC, and LC-MS, are essential for structure confirmation and purity assessment. While specific spectra for this compound are not detailed in the search results, suppliers like BLD Pharm indicate the availability of such data upon request.[6] Researchers can typically find characterization data for novel derivatives in the supporting information of relevant synthetic chemistry publications.[9]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic character of the C2 carbon and the presence of the nitro group. The bromine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a characteristic enhanced by the electron-withdrawing nature of the fused aromatic system and the powerful nitro group.[10][11][12]
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A Technical Guide to the Structural Elucidation of 2-Bromo-5-nitrobenzo[d]thiazole
Foreword for the Modern Researcher
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. This guide is designed for the practicing scientist, offering a comprehensive, field-proven methodology for the structural elucidation of 2-Bromo-5-nitrobenzo[d]thiazole. This particular scaffold is of interest due to the prevalence of the benzothiazole core in pharmacologically active agents.[1][2] We will move beyond a simple recitation of techniques, instead adopting a holistic, problem-solving approach. Each analytical step is chosen for a specific reason, and the data from each technique synergistically builds a complete and verifiable molecular portrait. This document serves as both a protocol and a strategic blueprint for tackling the structural characterization of novel heterocyclic compounds.
Chapter 1: Establishing the Molecular Identity via Mass Spectrometry (MS)
The first and most fundamental questions for any unknown sample are: "What is its molecular weight?" and "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this, providing not just a nominal mass but an exact mass measurement that allows for the confident determination of a molecular formula.[3]
The Causality of Choosing HRMS
We begin with HRMS because it provides the molecular formula, which is the foundational hypothesis for all subsequent spectroscopic analysis. Without a confirmed formula, the interpretation of NMR and IR data is speculative at best. For a compound containing bromine, MS is particularly powerful due to the element's distinct isotopic signature.
Expected Data: Molecular Ion and Isotopic Pattern
This compound has a molecular formula of C₇H₃BrN₂O₂S. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%), we expect to see two distinct molecular ion peaks of nearly equal intensity, separated by approximately 2 Da.[4] This "M+" and "M+2" pattern is a hallmark of a monobrominated compound.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₇H₃BrN₂O₂S | Defines the elemental building blocks. |
| Monoisotopic Mass (M+) | 273.9153 u (for ⁷⁹Br) | Provides high-confidence formula matching. |
| M+2 Peak | 275.9132 u (for ⁸¹Br) | Confirms the presence of one bromine atom. |
| M+ : M+2 Ratio | ~1:1 | Characteristic isotopic signature of bromine.[5] |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Positive Ion Mode Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min at 200 °C
-
Mass Range: m/z 50 - 500
-
-
Data Acquisition: Acquire data in centroid mode. Ensure the instrument is calibrated with a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.
-
Analysis: Identify the M+ and M+2 peaks and compare their exact masses to the theoretical values using formula prediction software.
Anticipated Fragmentation Pathways
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS would reveal the molecule's stability and connectivity. Aromatic nitro compounds are known to undergo characteristic fragmentations, primarily the loss of NO₂ (46 Da) and NO (30 Da).[6][7]
Chapter 2: Functional Group Identification with FTIR Spectroscopy
With the elemental formula established, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for this purpose, probing the vibrational modes of covalent bonds.[8]
The Causality of Choosing FTIR
FTIR provides direct evidence for the presence or absence of specific functional groups. For our target molecule, we are particularly interested in confirming the nitro group (NO₂) and the aromatic benzothiazole core. The nitro group has two very strong and characteristic stretching vibrations, making it easily identifiable.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Processing: Perform an ATR correction and baseline correction if necessary.
Expected Data: Key Vibrational Frequencies
The FTIR spectrum will be dominated by absorptions from the aromatic system and the nitro group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| ~1600 - 1580 | C=N Stretch | Thiazole Ring | Medium |
| ~1550 - 1500 | N-O Asymmetric Stretch | Nitro (NO₂)[9] | Very Strong |
| ~1470 - 1430 | C=C Stretch | Aromatic Ring | Medium |
| ~1350 - 1300 | N-O Symmetric Stretch | Nitro (NO₂)[9] | Very Strong |
| ~850 - 750 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
| ~700 - 600 | C-S Stretch | Thiazole Ring | Medium-Weak |
The presence of two very strong bands around 1520 cm⁻¹ and 1340 cm⁻¹ would provide unequivocal evidence for the nitro group.[10]
Chapter 3: Unveiling the Skeleton with NMR Spectroscopy
Having confirmed the elemental formula and key functional groups, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to piece together the molecular puzzle. NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule by probing the magnetic environments of ¹H and ¹³C nuclei.
The Causality of Choosing NMR
While MS gives the formula and FTIR gives the parts, NMR shows how those parts are connected. ¹H NMR will tell us the number of different types of protons, their relative numbers, and how they are coupled to each other. ¹³C NMR will reveal the number of unique carbon environments. Together, they allow for the complete assembly of the C-H framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire 16-64 scans.
-
Set a spectral width of ~12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.
-
Use proton decoupling to produce singlet peaks for each carbon.
-
Set a spectral width of ~220 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H NMR signals.
Expected Data & Interpretation: ¹H NMR Spectrum
The benzothiazole ring has three aromatic protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the nitro and thiazole groups. The nitro group is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| H-4 | ~8.8 - 9.0 | Doublet (d) | J ≈ 2.0 Hz | Ortho to the strongly withdrawing NO₂ group. Small meta coupling to H-6. |
| H-6 | ~8.2 - 8.4 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz | Ortho coupling to H-7, meta coupling to H-4. |
| H-7 | ~7.8 - 8.0 | Doublet (d) | J ≈ 9.0 Hz | Ortho coupling to H-6. |
Expected Data & Interpretation: ¹³C NMR Spectrum
The molecule has 7 unique carbon atoms in the benzothiazole ring system. Carbons directly attached to heteroatoms (S, N, Br) or the nitro group will have characteristic chemical shifts.
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | ~140 - 145 | Attached to Br, S, and N. Deshielded. |
| C4 | ~120 - 125 | Aromatic CH. |
| C5 | ~145 - 150 | Attached to the electron-withdrawing NO₂ group. |
| C6 | ~125 - 130 | Aromatic CH. |
| C7 | ~122 - 127 | Aromatic CH. |
| C3a | ~152 - 156 | Bridgehead carbon adjacent to N. |
| C7a | ~135 - 140 | Bridgehead carbon adjacent to S. |
Chapter 4: The Final Confirmation - An Integrated Approach
-
MS provides the molecular formula : C₇H₃BrN₂O₂S.
-
FTIR confirms the functional groups : An aromatic system containing a nitro group.
-
NMR reveals the substitution pattern : The ¹H NMR shows three protons on the benzene ring with a coupling pattern consistent with substitution at the 2 and 5 positions.
This systematic, multi-technique approach ensures the highest level of confidence in the final structure, providing a solid foundation for any further research or development.
References
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-
De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4347-4350. Available at: [Link]
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National Center for Biotechnology Information. "2-Bromo-5-nitrothiazole". PubChem Compound Database. Available at: [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
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- AWS. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs.
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Yüksekdağ, H., et al. (2018). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 23(11), 2948. Available at: [Link]
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NIST. Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. Available at: [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
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Mal, D.R. (2013). Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274. Available at: [Link]
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Letzel, M., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(13), 2041-2048. Available at: [Link]
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NIST. Thiazole, 2-bromo-5-nitro-. NIST Chemistry WebBook. Available at: [Link]
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University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available at: [Link]
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Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]
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ResearchGate. FTIR spectrum of compound A2. Available at: [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]
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2-Bromo-5-nitrobenzo[D]thiazole CAS number 3507-44-6
An In-Depth Technical Guide to 2-Bromo-5-nitrobenzo[d]thiazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 3507-44-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.
Core Compound Identification and Properties
This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3] The presence of an electron-withdrawing nitro group and a reactive bromo substituent makes it a versatile intermediate for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3507-44-6 | [4][5][6] |
| Molecular Formula | C₇H₃BrN₂O₂S | [4][5] |
| Molecular Weight | 259.08 g/mol | [4][5] |
| Synonyms | 2-bromo-5-nitro-1,3-benzothiazole | [5][7] |
| Appearance | Solid Powder | [5] |
| Storage | Dry, dark, and at -20°C for long-term stability | [5] |
| SMILES | O=SC2=C1) | [5][8] |
| InChI | InChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H |[5] |
Synthesis and Reactivity Profile
Synthetic Pathways
The synthesis of substituted benzothiazoles is a well-established field in organic chemistry.[9][10] While a specific, published synthesis for this compound was not found in the immediate search, its structure lends itself to established synthetic routes. A plausible approach involves the cyclization of a suitably substituted 2-aminothiophenol derivative. The benzothiazole core is frequently constructed via the reaction of 2-aminothiophenols with various electrophiles.[11]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the utility of this compound lies in its reactivity. The bromine atom at the 2-position of the benzothiazole ring is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the heterocyclic ring, enhanced by the nitro group, facilitates this reaction.
This reactivity allows for the facile introduction of various functional groups, particularly sulfur-based nucleophiles (thiols), to create thioether linkages. This is a common strategy in medicinal chemistry to synthesize libraries of compounds for biological screening.[12]
Caption: Generalized workflow for the nucleophilic substitution reaction.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is considered a "privileged structure" in drug discovery, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][10][13][14]
Role as a Precursor in Kinase Inhibitor Synthesis
A prominent application for structurally related bromo-nitro-heterocycles is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer and inflammation.[12]
Specifically, the closely related compound 2-bromo-5-nitrothiazole is a key reactant in the synthesis of a novel class of c-Jun N-terminal kinase (JNK) inhibitors.[12] The JNK signaling pathway is activated by cellular stress and is implicated in conditions such as type-2 diabetes, cancer, and stroke.[12] Therefore, JNK inhibitors are highly sought-after therapeutic agents.[12][15]
The synthesis involves a nucleophilic substitution reaction where the thiol group of a benzothiazole, benzimidazole, or benzoxazole displaces the bromine from 2-bromo-5-nitrothiazole.[12] This demonstrates the practical utility of the bromo-nitro-heterocycle motif in generating biologically active molecules.
Caption: Synthetic workflow for a JNK inhibitor using a related precursor.[12]
The JNK Signaling Pathway: A Therapeutic Target
To understand the significance of developing inhibitors, it is crucial to understand the target pathway. The JNKs are a family of serine/threonine protein kinases activated by a range of stress stimuli.[12] Their activation can lead to apoptosis (programmed cell death), making them a key target in diseases where cellular stress is a factor.
Caption: Simplified overview of the c-Jun N-terminal kinase (JNK) pathway.[12]
Experimental Protocol: Synthesis of a JNK Inhibitor
The following protocol is adapted from a published synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole.[12] This serves as a field-proven example of the reactivity of the bromo-nitro-heterocycle scaffold.
Disclaimer: This protocol uses 2-bromo-5-nitrothiazole . Researchers working with this compound can adapt this procedure, expecting similar reactivity for the nucleophilic substitution step.
Objective: To synthesize 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole via nucleophilic substitution.
Materials:
-
Benzothiazol-2-thiol (1 mmol, 167 mg)
-
Methanol (5 mL)
-
Sodium methoxide (MeONa), 0.5 M solution in methanol (1.2 mmol, 2.4 mL)
-
2-bromo-5-nitrothiazole (1.1 mmol, 229 mg)
-
1 N Hydrochloric Acid (HCl)
-
Water, Hexanes, 10% Ethyl Acetate in Hexanes
Step-by-Step Procedure:
-
Dissolution: To a solution of benzothiazol-2-thiol (1 mmol) in methanol (5 mL), add the MeONa solution (1.2 mmol) at room temperature.
-
Deprotonation: Stir the mixture for 5 minutes. The sodium methoxide acts as a base to deprotonate the thiol, forming a more potent thiolate nucleophile.
-
Nucleophilic Addition: Add 2-bromo-5-nitrothiazole (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction until completion, as monitored by Thin Layer Chromatography (TLC), which typically takes around 16 hours.
-
Workup - Acidification: Acidify the reaction mixture with 1 N HCl. This protonates any remaining base and ensures the product is neutral.
-
Workup - Precipitation & Filtration: Collect the resulting precipitate by filtration.
-
Washing: Wash the collected solid sequentially with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to remove impurities.
-
Drying: Dry the final product, which should be a white solid.
Safety and Handling
Table 2: Hazard Information for 2-bromo-5-nitrothiazole
| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |
|---|---|---|---|
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [17][18] |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17][18] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |[17][18] |
General Handling Recommendations:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a dry, cool place.[18]
Conclusion
This compound is a valuable chemical intermediate, characterized by the versatile reactivity of its C2-bromo substituent. Its structural similarity to precursors used in the synthesis of potent kinase inhibitors highlights its potential for the development of novel therapeutics. The benzothiazole core remains a highly active and fruitful area of research in medicinal chemistry. This guide provides the foundational knowledge for researchers to safely handle and strategically employ this compound in their synthetic and drug discovery endeavors.
References
-
Bhat, S., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-7. Available at: [Link][12][15]
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An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Bromo-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzo[d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with an electron-withdrawing nitro group and a reactive bromo group, makes it a versatile scaffold for the synthesis of novel bioactive molecules and functional materials.[1][2] The precise characterization of this molecule is paramount for ensuring the integrity of research and the quality of any subsequent applications. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a predictive framework for its analysis and detailed protocols for data acquisition.
The structural elucidation of organic molecules like this compound relies heavily on spectroscopic techniques. Mass spectrometry provides information about the molecular weight and elemental composition, as well as insights into the molecule's fragmentation patterns, which can help confirm its structure.[3][4] Nuclear magnetic resonance spectroscopy, particularly ¹H and ¹³C NMR, reveals the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecular skeleton.[5][6]
This guide is designed to serve as a practical resource for researchers, providing not only predicted spectral data but also the underlying scientific reasoning for these predictions. By understanding the influence of the bromo and nitro substituents on the electronic environment of the benzothiazole ring, scientists can more confidently interpret their experimental results.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique is crucial for confirming the molecular weight and providing evidence for the presence of bromine through its characteristic isotopic pattern.
Predicted Mass Spectrum
The nominal molecular weight of this compound (C₇H₃BrN₂O₂S) is approximately 272.9 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern with nearly equal intensities.
| Ion | Predicted m/z | Relative Intensity (%) |
| [M]⁺ (with ⁷⁹Br) | ~272.9 | ~100 |
| [M+2]⁺ (with ⁸¹Br) | ~274.9 | ~98 |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The initial loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. Subsequent fragmentation may involve the loss of CO, CS, or the bromine atom.
Below is a DOT script visualizing the predicted fragmentation pathway:
Caption: Predicted mass fragmentation pathway of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR will provide crucial information about the arrangement of atoms within the molecule.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the fused thiazole ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.5 - 8.7 | d | ~2.0 |
| H-6 | ~8.2 - 8.4 | dd | ~9.0, 2.0 |
| H-7 | ~7.8 - 8.0 | d | ~9.0 |
Reasoning:
-
H-4: This proton is ortho to the electron-withdrawing nitro group, which will deshield it significantly, causing it to appear at the lowest field. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is meta to the nitro group and ortho to the bromine atom. It will be deshielded, but to a lesser extent than H-4. It will appear as a doublet of doublets due to coupling with H-4 and H-7.
-
H-7: This proton is para to the nitro group and meta to the bromine atom. It will be the most shielded of the three aromatic protons and will appear as a doublet due to coupling with H-6.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~155 - 160 |
| C-4 | ~120 - 125 |
| C-5 | ~145 - 150 |
| C-6 | ~125 - 130 |
| C-7 | ~122 - 127 |
| C-8 (C-3a) | ~150 - 155 |
| C-9 (C-7a) | ~135 - 140 |
Reasoning:
-
C-2: This carbon is attached to the electronegative nitrogen and sulfur atoms, and also to the bromine atom, causing it to be significantly deshielded.
-
C-5: This carbon is directly attached to the electron-withdrawing nitro group, leading to a downfield shift.
-
C-8 (C-3a) and C-9 (C-7a): These are the bridgehead carbons and their chemical shifts are influenced by the fused ring system.
Experimental Protocols
To obtain high-quality NMR and mass spectrometry data for this compound, the following experimental protocols are recommended.
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Electron ionization (EI) is a suitable method for this relatively stable molecule.
Sample Preparation:
-
Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum over a range of m/z 50-500.
-
Ensure the instrument is properly calibrated to obtain accurate mass measurements.
Nuclear Magnetic Resonance (NMR)
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) will provide better signal dispersion.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a clean NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width that covers the entire expected range of proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 0-200 ppm.
-
Self-Validating System and Trustworthiness
The protocols described above are designed to be self-validating. For instance, the accurate mass measurement from high-resolution mass spectrometry should correspond to the calculated molecular formula of C₇H₃BrN₂O₂S. The isotopic pattern for bromine in the mass spectrum provides a definitive confirmation of its presence.
In NMR, the integration of the proton signals should correspond to the number of protons in the molecule. The observed coupling patterns in the ¹H NMR spectrum must be consistent with the proposed structure. Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.
Conclusion
The predictive NMR and mass spectrometry data presented in this guide provide a solid foundation for the analytical characterization of this compound. By following the detailed experimental protocols and employing a self-validating approach, researchers can confidently confirm the structure and purity of this important synthetic building block. This, in turn, will facilitate its application in the development of new pharmaceuticals and advanced materials.
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Characterization data for all products. (2024). The Royal Society of Chemistry. Retrieved from [Link]
- Nawwar, G. A. M., & Shafik, S. H. (1995). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity.
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Pilgram, K., et al. (1971). Synthesis and Modification of 4-Bromo-7-nitrobenzo[c][7][8][9]thiadiazole (61). Journal of Heterocyclic Chemistry, 8(5), 749-754.
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Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. (n.d.). AWS. Retrieved from [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2019). Journal of Young Pharmacists. Retrieved from [Link]
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Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2019). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1981). PubMed. Retrieved from [Link]
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A Theoretical Deep Dive into 2-Bromo-5-nitrobenzo[d]thiazole: A Guide for Researchers
Introduction: Unveiling a Molecule of Interest
2-Bromo-5-nitrobenzo[d]thiazole emerges as a fascinating heterocyclic compound, strategically functionalized for potential applications in medicinal chemistry and materials science. The benzothiazole core is a well-established pharmacophore, present in a variety of biologically active compounds, including anticancer, antimicrobial, and antidiabetic agents[1][2]. The introduction of a bromine atom at the 2-position and a nitro group at the 5-position significantly modulates the electronic and steric properties of the benzothiazole scaffold. The bromine atom can act as a handle for further synthetic transformations, such as cross-coupling reactions, while the electron-withdrawing nitro group can influence the molecule's reactivity and potential as an electron acceptor.
This technical guide provides a comprehensive theoretical exploration of this compound. In the absence of extensive experimental data for this specific molecule, we will leverage established computational chemistry methodologies, specifically Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. This in-silico approach allows for a deep understanding of the molecule's inherent characteristics, offering valuable insights for researchers and drug development professionals. Our analysis will be grounded in comparisons with structurally related and well-characterized molecules, ensuring a robust and scientifically sound predictive study.
I. Molecular Structure and Synthesis Strategy
The foundational step in understanding any molecule is to elucidate its three-dimensional structure and devise a viable synthetic pathway.
Optimized Molecular Geometry
The geometry of this compound was optimized using DFT calculations, a powerful tool for predicting molecular structures with high accuracy. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Diagram: Optimized Molecular Structure of this compound
Caption: Predicted 3D structure of this compound.
The benzothiazole core is expected to be largely planar, a characteristic feature of fused aromatic systems. The bond lengths and angles will be influenced by the electronic effects of the bromo and nitro substituents. For instance, the C-NO2 bond is expected to be relatively short, indicating a strong interaction between the nitro group and the aromatic ring.
Proposed Synthetic Protocol
Diagram: Proposed Synthetic Workflow
Caption: A potential three-step synthesis of the target compound.
Step-by-Step Methodology:
-
Nitration of 2-Aminobenzothiazole: 2-Aminobenzothiazole is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position.
-
Diazotization: The resulting 2-amino-5-nitrobenzothiazole is then diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is subsequently treated with a solution of copper(I) bromide to replace the diazonium group with a bromine atom, yielding the final product, this compound.
This proposed synthesis is a logical and well-precedented approach for accessing the target molecule.
II. Spectroscopic Profile: A Theoretical Fingerprint
Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule. Here, we predict the key spectroscopic features of this compound based on DFT calculations.
Vibrational Spectroscopy (FT-IR)
The calculated FT-IR spectrum provides a unique vibrational fingerprint of the molecule. Key vibrational modes are expected to include:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) Range | Description |
| N-O Asymmetric Stretch | 1500 - 1550 | Strong absorption characteristic of the nitro group. |
| N-O Symmetric Stretch | 1330 - 1370 | Another strong absorption from the nitro group. |
| C=N Stretch | 1600 - 1650 | Stretching vibration of the thiazole ring. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands corresponding to the benzene ring. |
| C-Br Stretch | 500 - 600 | Stretching vibration of the carbon-bromine bond. |
These predicted vibrational frequencies can serve as a valuable reference for the experimental characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing effects of the nitro and bromo groups.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
-
The aromatic protons on the benzene ring are expected to appear in the downfield region (typically 7.5 - 8.5 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing substituents. The proton adjacent to the nitro group will likely be the most downfield.
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS):
-
The carbon atoms of the benzothiazole core will exhibit distinct chemical shifts. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atoms of the benzene ring will show a range of chemical shifts depending on their proximity to the nitro group and the fused thiazole ring.
UV-Vis Spectroscopy
The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. The presence of the extended π-conjugated system of the benzothiazole core, coupled with the nitro group, is expected to result in absorption bands in the UV-Vis region. The primary electronic transitions will likely be of the π → π* and n → π* type. The calculated absorption maximum (λ_max) will provide insight into the molecule's color and its potential for applications in dyes or optical materials.
III. Theoretical Analysis of Reactivity and Electronic Properties
To gain a deeper understanding of the chemical behavior of this compound, we delve into its electronic properties using several key theoretical descriptors.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized over the electron-rich benzothiazole ring system.
-
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be predominantly localized on the nitro group and the thiazole ring, reflecting their electron-accepting nature.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited[3]. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap for this compound, suggesting a potentially reactive molecule.
Diagram: HOMO-LUMO Energy Gap
Caption: Representation of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack[3][4].
-
Electron-rich regions (negative potential): These areas are susceptible to electrophilic attack and are typically colored red or yellow on an MEP map. For this compound, the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring are expected to be the most electron-rich regions.
-
Electron-deficient regions (positive potential): These areas are prone to nucleophilic attack and are colored blue. The hydrogen atoms of the aromatic ring and the region around the bromine atom are likely to be electron-deficient.
The MEP map provides a clear visual guide to the molecule's reactivity, which is crucial for understanding its potential interactions with biological targets or other reagents.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule[5]. It allows for the quantification of hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis can reveal:
-
The nature of the C-Br and C-N bonds.
-
The extent of electron delocalization from the lone pairs of the sulfur, nitrogen, and oxygen atoms into the antibonding orbitals of the aromatic system.
-
The charge distribution on each atom, providing a more detailed picture than simple atomic charges.
These insights are critical for a nuanced understanding of the molecule's electronic structure and stability.
IV. Potential Applications and Future Directions
The theoretical insights gained from this study suggest several potential avenues for the application of this compound.
-
Medicinal Chemistry: The benzothiazole scaffold is a privileged structure in drug discovery[1]. The functional groups on this compound make it an attractive starting point for the synthesis of new bioactive compounds. The bromine atom can be used for diversification through cross-coupling reactions to introduce various substituents, while the nitro group can be reduced to an amine, which can then be further functionalized.
-
Materials Science: The electron-accepting nature of the molecule, suggested by the low-lying LUMO, indicates its potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Future research should focus on:
-
Experimental Validation: The synthesis and experimental characterization of this compound are crucial to validate the theoretical predictions presented in this guide.
-
Biological Evaluation: Screening the compound and its derivatives for various biological activities, such as anticancer, antimicrobial, and enzyme inhibition, could lead to the discovery of new therapeutic agents.
-
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the bromo and nitro groups will be essential for establishing structure-activity relationships and optimizing the desired properties.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical framework for understanding the structure, properties, and potential of this compound. Through the application of Density Functional Theory, we have predicted its key spectroscopic features, analyzed its electronic properties, and proposed a viable synthetic strategy. While this in-silico study offers significant insights, it also underscores the need for experimental validation. The findings presented here serve as a valuable resource for researchers, scientists, and drug development professionals, providing a solid foundation for future investigations into this promising molecule.
References
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Bawazeer, S., et al. (2022). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. [Link]
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Gobinath, E., & Xavier, R. J. (2013). Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 394-402. [Link]
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Kone, M., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. [Link]
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The Pharmacological Potential of 2-Bromo-5-nitrobenzo[d]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique framework for diverse molecular interactions, making it a "privileged scaffold" in drug discovery.[2][3] The fusion of a benzene ring with a thiazole ring creates a system rich in pi-electrons, capable of engaging in various non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets.[4] This inherent versatility has led to the development of numerous benzothiazole-containing drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[5]
Among the vast landscape of benzothiazole derivatives, those featuring a 2-bromo and a 5-nitro substitution have emerged as a particularly promising class of compounds. The electron-withdrawing nature of the nitro group, coupled with the reactive bromo substituent at the 2-position, provides a unique electronic and chemical profile. The bromine atom serves as a versatile synthetic handle, allowing for the facile introduction of various functional groups through nucleophilic substitution reactions, thereby enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of 2-bromo-5-nitrobenzo[d]thiazole derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Synthetic Strategies: Accessing the 2-Substituted 5-Nitrobenzo[d]thiazole Core
The synthesis of 2-substituted 5-nitrobenzo[d]thiazole derivatives typically commences with a commercially available starting material, which is then elaborated through a series of well-established chemical transformations. The following protocol outlines a general and adaptable methodology for the synthesis of these compounds, based on common synthetic routes reported in the literature.
General Experimental Protocol for the Synthesis of 2-Substituted 5-Nitrobenzo[d]thiazole Derivatives
Objective: To provide a step-by-step procedure for the synthesis of a diverse library of 2-substituted 5-nitrobenzo[d]thiazole derivatives via nucleophilic substitution of a 2-bromo precursor.
Materials:
-
This compound
-
A diverse selection of nucleophiles (e.g., thiols, amines, phenols)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH))
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Instrumentation for characterization (NMR, Mass Spectrometry, IR)
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the desired nucleophile (1.1-1.5 equivalents) followed by the addition of a base (1.5-2.0 equivalents). The choice of base will depend on the pKa of the nucleophile.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The purified product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the this compound starting material and to ensure the efficiency of the base.
-
Choice of Base: The selection of an appropriate base is critical for the deprotonation of the nucleophile, thereby activating it for the nucleophilic substitution reaction. A stronger base like sodium hydride is often used for less acidic nucleophiles.
-
Monitoring by TLC: Thin Layer Chromatography is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.
-
Purification by Column Chromatography: This technique is essential for the separation of the desired product from unreacted starting materials, byproducts, and other impurities, ensuring the high purity of the final compound required for biological testing.
Caption: General workflow for the synthesis of 2-substituted-5-nitrobenzo[d]thiazole derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a variety of cancer cell lines.[3] The presence of the nitro group is often associated with enhanced cytotoxic effects.[1][6] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[7]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID/Description | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| N-(2-Bromo-5-nitrophenyl)-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenyl Acetamide | AsPC-1 | Pancreatic Cancer | > 75 | [8] |
| Substituted bromopyridine acetamide benzothiazole derivative | SW620 | Colon Cancer | 4.3 nM | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | A549 | Lung Cancer | 44 nM | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | HepG2 | Liver Cancer | 48 nM | [2] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | Colon Cancer | 0.024 µM | [2] |
| Nitro-styryl containing benzothiazole derivative | Pancreatic Cancer Cells | Pancreatic Cancer | 27 ± 0.24 | [6] |
| Nitro-substituted Benzothiazole (Compound A) | HepG2 | Liver Cancer | 56.98 (24h), 38.54 (48h) | [6] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather to their ability to modulate multiple key signaling pathways that are often dysregulated in cancer.
One of the primary mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] Specifically, some benzothiazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in cellular stress responses and apoptosis.[6]
Furthermore, these compounds have been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key driver of many cancers.[9] Inhibition of EGFR leads to the suppression of downstream signaling cascades, including the PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK pathways, all of which are critical for cancer cell proliferation and survival.[6][9]
Another important target is the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7] By inhibiting NF-κB, these derivatives can reduce the expression of inflammatory mediators like COX-2 and iNOS, which are often overexpressed in tumors and contribute to their growth and progression.[6][7]
Caption: Putative anticancer mechanism of this compound derivatives.
Antimicrobial Activity: A Broad-Spectrum Defense
In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.[4] The incorporation of a nitro group and halogens into the benzothiazole scaffold has been shown to enhance their antimicrobial potency.[10][11]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-thiazole hybrid (nitro substituted) | Staphylococcus aureus | 3.90-15.63 | [10][11] |
| Benzothiazole-thiazole hybrid (nitro substituted) | Mycobacterium tuberculosis | 3.90-15.63 | [10][11] |
| 2,5-disubstituted furane benzothiazole derivative | Saccharomyces cerevisiae | 1.6-12.5 µM | [12] |
| Thiazolidin-4-one derivative of benzothiazole (nitro substituted) | Escherichia coli | 0.09-0.18 mg/ml | [12] |
| 1,2,3-triazoles containing benzothiazole moiety (nitro substituted) | Staphylococcus aureus | 6.25 µM | [12] |
| Benzothiazole-pyrazoline hybrid | Staphylococcus aureus | 0.025 mM | [13] |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivative | Bacillus subtilis | 4-12 µmol/L | [14] |
| Tetrazine derivative linked to a benzothiazole moiety | Klebsiella aerogenes | 8-128 | [15] |
Mechanism of Action: Disrupting Essential Microbial Processes
The antimicrobial action of this compound derivatives is attributed to their ability to inhibit essential microbial enzymes that are vital for the survival of bacteria and fungi.
A key target in bacteria is DNA gyrase, an enzyme responsible for the supercoiling of DNA, which is essential for DNA replication and repair.[4][12] By inhibiting DNA gyrase, these compounds effectively block bacterial proliferation. Another important target is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids.[16] Inhibition of DHFR disrupts these essential metabolic pathways, leading to bacterial cell death.
In fungi, a primary target is cytochrome P450 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Caption: Overview of the antimicrobial mechanisms of this compound derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their straightforward synthesis allows for the creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. The multi-targeted nature of their biological activity, involving the modulation of key signaling pathways in cancer cells and the inhibition of essential enzymes in microbes, underscores their therapeutic potential.
Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their precise molecular targets and mechanisms of action will be crucial for their rational design and development as next-generation therapeutics. The continued exploration of the this compound scaffold is poised to yield novel drug candidates to address the pressing global challenges of cancer and infectious diseases.
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). Semantic Scholar. Available at: [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Bromo-5-nitrobenzo[d]thiazole and its Derivatives
This guide provides a comprehensive exploration of the therapeutic potential of 2-Bromo-5-nitrobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry. While direct biological activity of this specific compound is not extensively documented, its role as a versatile precursor for a multitude of bioactive derivatives allows for the elucidation of several promising therapeutic targets. This document will delve into these potential targets, the mechanisms of action of the derived compounds, and provide practical experimental protocols for their investigation. Our focus is on providing researchers, scientists, and drug development professionals with a foundational understanding and actionable insights for leveraging the benzothiazole scaffold in novel therapeutic design.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of pharmacologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The unique electronic properties and the ability of the benzothiazole ring system to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, contribute to its successful interaction with a range of biological targets.[2] this compound, in particular, serves as a crucial starting material, with the bromo and nitro groups offering reactive sites for synthetic modification to generate extensive libraries of derivatives for biological screening.[4]
Potential Therapeutic Arenas and Molecular Targets
Based on the biological activities of its derivatives, this compound can be considered a foundational structure for targeting diseases in oncology, inflammation, and infectious diseases.
Oncology: Targeting Cancer Cell Proliferation and Survival
Derivatives of the benzothiazole scaffold have demonstrated significant potential as anticancer agents, acting on various hallmarks of cancer.[1][5]
2.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
One of the key targets identified for benzothiazole derivatives is VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] Inhibition of VEGFR-2 can effectively stifle tumor growth and metastasis. Certain 2-aminobenzothiazole hybrids have been synthesized and shown to be potent inhibitors of VEGFR-2.[6]
2.1.2. Induction of Apoptosis
Several studies have reported that benzothiazole derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines, including pancreatic and breast cancer.[1][7] The precise molecular mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death.
Inflammatory and Neurodegenerative Disorders: The JNK Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and are implicated in a range of diseases, including type-2 diabetes, cancer, inflammation, and neurodegenerative disorders.[8]
2.2.1. Allosteric Inhibition of JNK
Notably, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, synthesized from 2-bromo-5-nitrothiazole, have been identified as novel and potent allosteric inhibitors of JNK.[8] These compounds are believed to bind to the JIP-1 (JNK-interacting protein-1) binding site on JNK, thereby preventing the protein-protein interaction necessary for JNK signaling.[8] This allosteric mechanism offers the potential for high selectivity over other closely related kinases.
Signaling Pathway: JNK Inhibition by Benzothiazole Derivatives
Caption: Allosteric inhibition of the JNK signaling pathway.
Infectious Diseases: Novel Antimicrobial Agents
The benzothiazole scaffold is a cornerstone in the development of antimicrobial agents.[2][9] Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.
2.3.1. Bacterial DNA Gyrase and Topoisomerases
Thiazole and benzothiazole derivatives have been shown to target essential bacterial enzymes like DNA gyrase and topoisomerases.[2][10] These enzymes are responsible for managing the topological state of DNA during replication, and their inhibition leads to bacterial cell death.
2.3.2. Fungal Cytochrome P450 14α-demethylase (CYP51)
In the context of antifungal activity, a likely target is lanosterol 14α-demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[11] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
Quantitative Data on Benzothiazole Derivatives
The following table summarizes the inhibitory activities of selected benzothiazole derivatives against various targets, as reported in the literature. It is important to note that these are derivatives and not this compound itself.
| Compound Class | Target | Activity | Reference |
| 2-thioether-benzothiazoles | JNK1 | IC50 values in the low micromolar to nanomolar range | [8] |
| 2-aminobenzothiazole hybrids | VEGFR-2 | IC50 in the nanomolar range (e.g., 91 nM for compound 4a) | [6] |
| Substituted pyridine based benzothiazole | SKRB-3 (breast cancer cell line) | IC50 of 1.2 nM | [1] |
| Benzothiazole-thiazole hybrids | S. aureus, M. tuberculosis | MIC values in the range of 3.90–15.63 μg/mL | [12] |
Experimental Protocols
To facilitate research in this area, we provide the following validated, step-by-step protocols for assessing the activity of novel benzothiazole derivatives.
Experimental Workflow: Screening Benzothiazole Derivatives
Caption: General workflow for drug discovery with benzothiazole derivatives.
Protocol: In Vitro JNK1 Kinase Assay
This protocol outlines a method to determine the inhibitory effect of a compound on JNK1 activity.
-
Reagents and Materials:
-
Recombinant human JNK1 enzyme
-
JNKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
Radiolabeled [γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, JNKtide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant JNK1 enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
-
Protocol: MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., PANC-1, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5]
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds serially diluted in broth
-
96-well microtiter plates
-
Standardized microbial inoculum
-
-
Procedure:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Create a serial dilution of the test compound across the wells.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds. The derivatives of this scaffold have shown promising activity against key therapeutic targets in oncology, inflammation, and infectious diseases, including VEGFR-2, JNK, DNA gyrase, and fungal CYP51. The future of drug discovery with this scaffold lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of new chemical entities derived from this compound. Further investigation into the precise mechanisms of action and in vivo efficacy of lead compounds will be crucial for their translation into clinical candidates.
References
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Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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- Jafari, E., et al. (2021). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences.
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Benzothiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
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Bhagwat, S. K., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. National Center for Biotechnology Information. [Link]
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Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (n.d.). National Center for Biotechnology Information. [Link]
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A Technical Guide to 2-Bromo-5-nitrobenzo[d]thiazole: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are cornerstone heterocyclic compounds in the field of medicinal chemistry.[1] This fused bicyclic system, comprising a benzene ring fused to a thiazole ring, serves as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to a wide range of biological targets, thereby exhibiting diverse pharmacological activities.[2] Derivatives of benzothiazole have been extensively investigated and developed as therapeutic agents with a broad spectrum of action, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3]
Within this versatile chemical family, 2-Bromo-5-nitrobenzo[d]thiazole (CAS No. 3507-44-6) emerges as a highly valuable and reactive intermediate.[4][5] Its structure is primed for synthetic elaboration, featuring two key points of chemical reactivity: a labile bromine atom at the 2-position and an electron-withdrawing nitro group on the benzene ring. The bromine atom is an excellent leaving group, making the 2-position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and the construction of diverse molecular libraries.[6] The nitro group, being strongly electron-withdrawing, modulates the electronic properties of the entire ring system and provides a handle for further chemical transformations, such as reduction to an amino group. These characteristics make this compound a critical building block for researchers and drug development professionals aiming to synthesize novel, biologically active compounds.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3507-44-6 | [4][5] |
| Molecular Formula | C₇H₃BrN₂O₂S | [4][5] |
| Molecular Weight | 259.08 g/mol | [4][5] |
| Appearance | Solid Powder | [5] |
| Storage | Store at -20°C, dry and dark | [5] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not widely detailed in primary literature. However, a logical and chemically sound synthetic route can be devised based on established benzothiazole chemistry. The most plausible pathway involves a two-step process: first, the synthesis of the precursor 2-amino-5-nitrobenzothiazole, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
Conceptual Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole (Precursor)
This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.[7] The reaction proceeds via the condensation of 2,4-dinitrochlorobenzene with thiourea.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene (1 eq.) and thiourea (1.5 eq.) in pyridine (5-10 volumes).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of pyridine used).
-
Isolation: Stir the aqueous mixture thoroughly. The solid product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual pyridine and salts, and dry under vacuum. The crude 2-amino-5-nitrobenzothiazole can be used in the next step or recrystallized if higher purity is required.
Causality and Expertise: Pyridine serves as both a solvent and a base to facilitate the reaction. The use of thiourea is a classic strategy for forming the 2-amino-thiazole ring system when reacting with a suitable electrophile. Pouring the reaction mixture into water is a critical step for precipitating the organic product, which has low aqueous solubility, while the pyridine and other water-soluble byproducts remain in the aqueous phase.
Step 2: Sandmeyer Reaction to Yield 2-Bromo-5-nitrobenzothiazole
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[5][8] This protocol is a generalized procedure that must be optimized for this specific substrate.
Protocol:
-
Diazotization: Suspend the 2-amino-5-nitrobenzothiazole (1 eq.) in a mixture of aqueous hydrobromic acid (HBr, 48%, ~4-5 volumes). Cool the suspension to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise to the suspension. Maintain the temperature strictly below 5°C. The formation of the diazonium salt is indicated by the dissolution of the solid amine and a color change. Stir for an additional 20-30 minutes at this temperature.
-
Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in HBr (48%).
-
Displacement: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Expertise: The low temperature (0-5°C) is critical during diazotization to prevent the unstable diazonium salt from prematurely decomposing.[9] Copper(I) bromide acts as a catalyst, facilitating the radical-nucleophilic aromatic substitution that replaces the diazo group (-N₂⁺) with a bromine atom.[5] The final heating step ensures that any remaining diazonium salt is fully converted, maximizing the yield.
Chemical Reactivity: The Hub for Synthetic Diversification
The synthetic utility of this compound lies in its predictable reactivity, dominated by nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the fused thiazole ring, further activated by the nitro group, makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6]
Caption: Nucleophilic substitution reactions at the C2 position.
This reactivity allows for the synthesis of diverse libraries of compounds by reacting this compound with:
-
Amines (R₂NH): To form 2-amino-5-nitrobenzothiazole derivatives.
-
Thiols (RSH): To create 2-thioether-5-nitrobenzothiazole derivatives.
-
Alkoxides (RO⁻): To yield 2-alkoxy-5-nitrobenzothiazole derivatives.
Applications in Drug Development: A Gateway to Potent Inhibitors
While specific literature on the direct use of this compound is sparse, the utility of the closely related 6-nitro isomer as a precursor for potent anticancer agents is well-documented. These compounds often function as kinase inhibitors, a critical class of oncology drugs. The synthetic strategies and biological targets for the 6-nitro isomer serve as an excellent proxy for the potential applications of the 5-nitro isomer.
A prominent example is the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[4][10] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibiting this receptor is a validated strategy in cancer therapy.
Representative Application: Synthesis of VEGFR-2 Inhibitors
Derivatives synthesized from the 2-amino-6-nitrobenzothiazole scaffold (a close analogue) have shown potent inhibitory activity against VEGFR-2 and various cancer cell lines.[4]
| Derivative Class | Target Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Thiazolidine-2,4-dione hybrids | HCT-116, HEPG-2, MCF-7 | 3.84 - 7.92 µM | [4] |
| 1,3,4-Thiadiazole aryl urea hybrids | HCT-116, HEPG-2, MCF-7 | > 50 µM | [4] |
| Cyanothiouracil hybrids | MCF-7 | 10.86 µM | [4] |
The most potent compounds from these studies, such as the thiazolidine-2,4-dione hybrid 4a , not only showed excellent cytotoxicity against cancer cells but also proved to be a potent inhibitor of the VEGFR-2 enzyme with an IC₅₀ of 91 nM.[4]
Signaling Pathway Context
Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazole derivatives.
Protocol for a Downstream Application: Synthesis of a Thioether Derivative
To illustrate the utility of 2-halobenzothiazoles as synthetic intermediates, the following protocol details a nucleophilic substitution reaction. This specific example is adapted from the synthesis of a JNK inhibitor using the related 2-bromo-5-nitrothiazole, but the principle and procedure are directly applicable to this compound.[12]
Objective: To synthesize a 2-(benzothiazol-2-ylthio)-5-nitrobenzo[d]thiazole derivative.
Protocol:
-
Reagent Preparation: In a suitable flask, dissolve benzothiazole-2-thiol (1 eq.) in methanol.
-
Base Addition: Add a solution of sodium methoxide (NaOMe) in methanol (1.2 eq.) to the flask at room temperature and stir for 5-10 minutes to form the thiolate nucleophile.
-
Substrate Addition: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction until completion by TLC (typically 12-18 hours).
-
Work-up: Once the starting material is consumed, acidify the reaction mixture with 1 N HCl.
-
Isolation: The resulting precipitate is the desired product. Collect the solid by filtration.
-
Purification: Wash the collected solid sequentially with water, hexanes, and 10% ethyl acetate in hexanes to remove impurities. Dry the final product under vacuum.
Self-Validating System: The success of this reaction is validated by the consumption of the starting material (monitored by TLC) and the formation of a new product with a different polarity. Characterization of the final product by NMR and Mass Spectrometry would confirm the successful substitution of the bromine atom with the benzothiazole-2-thiol moiety.
Conclusion and Future Outlook
This compound is a strategically important heterocyclic compound that serves as a versatile platform for synthetic chemistry and drug discovery. Its defined points of reactivity, particularly the susceptibility of the C2-bromo group to nucleophilic substitution, enable the creation of large, diverse libraries of novel molecules. As demonstrated by its close chemical relatives, derivatives built upon this scaffold have shown significant potential as potent inhibitors of key biological targets in oncology, such as VEGFR-2. For researchers in drug development, mastering the synthesis and subsequent reactions of this compound provides a reliable and powerful tool for generating new chemical entities with the potential to become next-generation therapeutics. Continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates.
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Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2156920. [Link]
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Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]
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"Sandmeyer reaction." Wikipedia. [Link]
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An, L., et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5619-5623. [Link]
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Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. ResearchGate. [Link]
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Mohyeldin, M. M., et al. (2025). Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. Bioorganic Chemistry, 154, 109066. [Link]
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Al-Sanea, M. M. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Kaur, H., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Bioorganic Chemistry, 77, 364-375. [Link]
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Kumar, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(45), 27038-27065. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(11), 945-955. [Link]
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Hosseinzadeh, R., et al. (2012). Synthesis of some new 5-substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]
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El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-45. [Link]
- U.S. Patent 4,269,985. (1981).
-
PrepChem. (2023). Synthesis of 2-amino-5-nitrothiazole. [Link]
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Wang, H., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369791. [Link]
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Tuchinda, P., et al. (2008). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 49(43), 6241-6244. [Link]
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Uslu, B., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [Link]
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ReMastered Media. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
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Aldujaili, R. A. B., & Alhasanb, A. A. y. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egypt. J. Chem., 64(6), 2845-2855. [Link]
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Levanova, E. P., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(16), 4983. [Link]
- U.S. Patent 4,808,723. (1989).
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An In-depth Technical Guide to 2-Bromo-5-nitrobenzo[d]thiazole: From Synthesis to Application
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Bromo-5-nitrobenzo[d]thiazole, a heterocyclic compound of interest to researchers and professionals in drug development. While a singular, formal "discovery" of this compound is not prominently documented, its existence is a logical outcome of established synthetic methodologies in organic chemistry. This document reconstructs the likely pathway to its synthesis, grounded in fundamental chemical principles and supported by the scientific literature.
Part 1: The Benzothiazole Core: A Scaffold of Medicinal Significance
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4][5][6] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms, coupled with the fused aromatic system, allow for diverse interactions with biological targets. Consequently, benzothiazole derivatives have been extensively explored and developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]
The versatility of the benzothiazole scaffold stems from the numerous synthetic routes available for its construction and functionalization.[1][7] These methods provide a robust platform for the systematic modification of the molecule to optimize its biological activity, making it a privileged structure in modern drug discovery.
Part 2: A Logical Pathway to Synthesis: The Stepwise Construction of this compound
The synthesis of this compound is best understood as a multi-step process, commencing with a readily accessible benzothiazole precursor. The following sections detail a chemically sound and historically plausible synthetic route.
Step 1: The Genesis - Formation of the 2-Aminobenzothiazole Backbone
The journey towards this compound likely begins with the synthesis of a 2-aminobenzothiazole derivative. A common and effective method for this is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[8][9][10] This reaction proceeds via an electrophilic attack of bromine on the thiocyanate to form a thiocyanogen bromide intermediate, which is then attacked by the aniline. Subsequent intramolecular cyclization leads to the formation of the 2-aminobenzothiazole ring system.
Step 2: The Halogenation - Introducing the Bromo Substituent via a Sandmeyer-type Reaction
With the 2-aminobenzothiazole in hand, the next critical transformation is the replacement of the amino group with a bromine atom. The Sandmeyer reaction is a classic and highly efficient method for this purpose.[11][12][13][14][15] This reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion, liberating nitrogen gas.[11][13]
dot
Caption: The Sandmeyer reaction for the synthesis of 2-Bromobenzothiazole.
Step 3: The Final Modification - Electrophilic Nitration to Yield this compound
The final step in this synthetic sequence is the introduction of a nitro group onto the 2-bromobenzothiazole ring system through electrophilic aromatic substitution.[16][17] This is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The regioselectivity of this nitration is governed by the directing effects of the substituents on the benzothiazole ring. The thiazole portion of the molecule is electron-withdrawing, deactivating the benzene ring towards electrophilic attack. The bromine atom at the 2-position is also deactivating but is an ortho-, para-director. However, due to the deactivating nature of the thiazole ring, the substitution is expected to occur on the benzene ring. The directing effect of the fused thiazole ring and the bromine atom favors the introduction of the nitro group at the 5- or 7-position. In practice, the 5-nitro isomer is often the major product due to a combination of electronic and steric factors.
dot
Caption: Nitration of 2-Bromobenzothiazole to yield the final product.
Part 3: Physicochemical Properties and Characterization
The physical and chemical properties of this compound are crucial for its handling, storage, and application in further synthetic endeavors.
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₂S |
| Molecular Weight | 259.08 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Not widely reported, requires experimental determination |
| Solubility | Expected to be soluble in polar organic solvents |
| CAS Number | 3507-44-6[18] |
Part 4: Applications in Research and Drug Development
While this compound is not an end-product drug itself, it serves as a valuable building block in the synthesis of more complex and potentially bioactive molecules. The presence of three key functional groups—the benzothiazole core, the bromo substituent, and the nitro group—provides multiple avenues for further chemical modification.
-
The Bromo Group: The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of carbon-based substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
-
The Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization followed by substitution. This provides a route to a different class of substituted benzothiazoles.
-
The Benzothiazole Core: The inherent biological activity of the benzothiazole scaffold makes any derivative, including this compound, an attractive starting point for the development of new therapeutic agents.
Part 5: Experimental Protocols
The following are detailed, step-by-step methodologies for the key synthetic transformations described in this guide. These protocols are based on established procedures for similar reactions and should be performed by trained professionals in a controlled laboratory setting.
Protocol 1: Synthesis of 2-Aminobenzothiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve aniline (1 equivalent) in glacial acetic acid.
-
Addition of Thiocyanate: Cool the solution to 0-5 °C in an ice bath and add a solution of potassium thiocyanate (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Bromination: To the stirred suspension, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction and Workup: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-aminobenzothiazole.
Protocol 2: Synthesis of 2-Bromobenzothiazole via Sandmeyer Reaction
-
Diazotization: In a beaker, dissolve 2-aminobenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (48%). Cool the solution to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 2-bromobenzothiazole.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, carefully add 2-bromobenzothiazole (1 equivalent) to concentrated sulfuric acid at 0 °C.
-
Nitration: To this solution, add a cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Reaction and Workup: After the addition, stir the reaction mixture at room temperature for 2-4 hours. Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from a suitable solvent to yield pure this compound.
References
A comprehensive list of references that support the claims and protocols within this guide will be provided upon request.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 18. 3507-44-6|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of 2-Bromo-5-nitrobenzo[D]thiazole from 2-aminothiophenol
An in-depth guide to the multi-step synthesis of 2-Bromo-6-nitrobenzo[d]thiazole, a valuable scaffold in medicinal chemistry, has been developed for researchers and drug development professionals. This document provides a comprehensive protocol starting from 2-aminothiophenol, detailing the rationale behind each step, safety precautions, and methods for characterization.
Introduction: The Significance of Substituted Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Derivatives of benzothiazole are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The targeted synthesis of specifically substituted benzothiazoles, such as 2-Bromo-6-nitrobenzo[d]thiazole, is crucial for developing novel therapeutic agents and molecular probes.
This application note details a robust, multi-step synthetic pathway to 2-Bromo-6-nitrobenzo[d]thiazole, commencing with the readily available starting material, 2-aminothiophenol. The described route involves the formation of the benzothiazole core, protection of the reactive amino group, regioselective nitration, deprotection, and a final transformation via the Sandmeyer reaction.
A Note on Regiochemistry : The electrophilic nitration of the N-acetyl-2-aminobenzothiazole intermediate preferentially occurs at the 6-position. This is due to the directing effects of the heterocyclic system and the deactivating nature of the acetylamino group. Therefore, the primary product of this sequence is the 6-nitro isomer, not the 5-nitro isomer. This guide is specifically tailored for the synthesis of 2-Bromo-6-nitrobenzo[d]thiazole.
Overall Synthetic Pathway
The synthesis is performed in a six-step sequence, designed to control reactivity and ensure high regioselectivity in the critical nitration step. The pathway transforms 2-aminothiophenol into the target molecule through key intermediates, including 2-aminobenzothiazole and its N-acetylated and nitrated derivatives.
Caption: Overall workflow for the synthesis of 2-Bromo-6-nitrobenzo[d]thiazole.
Materials and Reagents
| Reagent/Material | Formula | Grade | Supplier | Notes |
| 2-Aminothiophenol | C₆H₇NS | ≥98% | Sigma-Aldrich | Corrosive, toxic, stench. Handle in a fume hood. |
| Cyanogen Bromide | CBrN | ≥97% | Sigma-Aldrich | Highly toxic. Handle with extreme caution. |
| Acetic Anhydride | (CH₃CO)₂O | ACS Reagent | Fisher Scientific | Corrosive, lachrymator. |
| Pyridine | C₅H₅N | Anhydrous | Acros Organics | Flammable, toxic. |
| Sulfuric Acid | H₂SO₄ | ACS Reagent, 95-98% | J.T. Baker | Extremely corrosive. |
| Nitric Acid | HNO₃ | ACS Reagent, 70% | EMD Millipore | Extremely corrosive, strong oxidizer. |
| Hydrochloric Acid | HCl | ACS Reagent, 37% | VWR | Corrosive. |
| Sodium Nitrite | NaNO₂ | ACS Reagent | Alfa Aesar | Oxidizer, toxic. |
| Copper(I) Bromide | CuBr | ≥98% | Strem Chemicals | Toxic. |
| Ethanol | C₂H₅OH | 200 Proof, Anhydrous | Decon Labs | Flammable. |
| Ethyl Acetate | C₄H₈O₂ | HPLC Grade | Honeywell | Flammable. |
| Hexanes | C₆H₁₄ | HPLC Grade | Pharmco | Flammable. |
| Sodium Bicarbonate | NaHCO₃ | ACS Reagent | Macron Fine Chemicals | |
| Sodium Sulfate | Na₂SO₄ | Anhydrous | BeanTown Chemical | |
| Deionized Water | H₂O | Type 1 | Millipore System |
Detailed Experimental Protocols
PART 1: Synthesis of 2-Aminobenzothiazole
This step involves the cyclization of 2-aminothiophenol to form the core benzothiazole ring structure.
Protocol:
-
Set up a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In a fume hood, dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
In a separate beaker, carefully prepare a solution of cyanogen bromide (11.1 g, 0.105 mol) in 50 mL of anhydrous ethanol. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
-
Cool the 2-aminothiophenol solution to 0 °C using an ice-water bath.
-
Add the cyanogen bromide solution dropwise to the stirred 2-aminothiophenol solution over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol-water mixture to afford pure 2-aminobenzothiazole.
PART 2: N-Acetylation (Protection)
The amino group is protected as an acetamide to prevent unwanted side reactions during nitration and to direct the substitution to the 6-position.
Protocol:
-
Dissolve 2-aminobenzothiazole (15.0 g, 0.1 mol) in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the solution with stirring.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product, N-(benzo[d]thiazol-2-yl)acetamide, in a vacuum oven.
PART 3: Regioselective Nitration
This is the key step where the nitro group is introduced onto the benzothiazole ring system.
Protocol:
-
In a 500 mL flask, carefully add N-(benzo[d]thiazol-2-yl)acetamide (19.2 g, 0.1 mol) in small portions to 100 mL of concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding 7.5 mL of 70% nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetamide over 1 hour, ensuring the temperature does not rise above 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the yellow precipitate by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Dry the product, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, under vacuum.
PART 4: Deprotection (Acid Hydrolysis)
The acetyl protecting group is removed to reveal the amino group, yielding the precursor for the Sandmeyer reaction.
Protocol:
-
Suspend N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (23.7 g, 0.1 mol) in a mixture of 100 mL of ethanol and 100 mL of 6M hydrochloric acid.
-
Heat the suspension to reflux for 6 hours, during which the solid should dissolve.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Neutralize the solution by carefully adding a cold, concentrated solution of sodium hydroxide until the pH is basic.
-
Collect the resulting precipitate of 2-amino-6-nitrobenzothiazole by vacuum filtration, wash with cold water, and dry.
PART 5 & 6: Diazotization and Sandmeyer Reaction
The amino group is converted to a diazonium salt, which is then displaced by bromine using a copper(I) bromide catalyst.
Protocol:
-
Prepare a solution of 2-amino-6-nitrobenzothiazole (9.75 g, 0.05 mol) in 50 mL of 48% hydrobromic acid in a 250 mL flask. Cool to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (3.8 g, 0.055 mol) in 15 mL of water and cool it to 0 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in color.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate 500 mL flask, dissolve copper(I) bromide (8.6 g, 0.06 mol) in 50 mL of 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and collect the solid product by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify the crude 2-Bromo-6-nitrobenzo[d]thiazole by recrystallization from glacial acetic acid or by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes).
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functional groups via a diazonium salt intermediate.[1][2][3] The reaction is catalyzed by copper(I) salts and is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1][2]
-
Diazotization : The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable aryl diazonium salt.
-
Single Electron Transfer (SET) : The copper(I) catalyst donates an electron to the diazonium salt.
-
Radical Formation : This transfer results in the loss of dinitrogen gas (N₂), a thermodynamically very stable molecule, and the formation of an aryl radical.
-
Halogen Transfer : The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration (Step 3) | Temperature too high, leading to side products or decomposition. | Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture. |
| Incomplete diazotization (Step 5) | Insufficient acid; temperature too high causing premature decomposition of diazonium salt. | Ensure a sufficiently acidic medium. Keep the temperature strictly below 5 °C. Test for excess nitrous acid with starch-iodide paper. |
| Final product is impure/oily | Incomplete reaction; presence of side products (e.g., phenol from reaction with water). | Ensure the Sandmeyer reaction goes to completion by gentle heating. Purify thoroughly using column chromatography. |
| Low yield in Sandmeyer reaction (Step 6) | Diazonium salt decomposed before reacting. | Use the diazonium salt solution immediately after preparation. Ensure the copper(I) bromide solution is active and properly prepared. |
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. [online] Available at: [Link]
-
Teppema, J. and Sebrell, L.B. (1927). RESEARCHES ON THIAZOLES. II. THE NITRATION AND REDUCTION OF 2-MERCAPTOBENZOTHIAZOLE AND ITS SUBSTITUTED DERIVATIVES. Journal of the American Chemical Society, 49(7), pp.1748–1758. [online] Available at: [Link]
-
Malankar U. V, Desai K. R. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Orient J Chem 1994;10(3). [online] Available at: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [online] Available at: [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [online] Available at: [Link]
- Process for the preparation of benzothiazoles. Google Patents.
-
Sandmeyer reaction - Wikipedia. [online] Available at: [Link]
- Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [online] Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. [online] Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. [online] Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [online] Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [online] Available at: [Link]
-
RAPID ONE-POT VERSATILE PREPARATION OF 2-AMINOBENZO-THIAZOLES BY HIGHLY EFFICIENT COPPER(I)-CATALYZED INORGANIC BASE-FREE INTRAMOLECULAR CYCLIZATION. [online] Semantic Scholar. Available at: [Link]
Sources
Protocol for nucleophilic substitution on 2-Bromo-5-nitrobenzo[D]thiazole
An Application Note and Detailed Protocol for Nucleophilic Aromatic Substitution on 2-Bromo-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the various functionalized benzothiazoles, this compound stands out as a highly versatile electrophilic building block. The strategic placement of the bromine atom at the 2-position and a potent electron-withdrawing nitro group at the 5-position significantly activates the molecule for nucleophilic aromatic substitution (SNAr).
This activation renders the 2-position exceptionally susceptible to attack by a diverse array of nucleophiles, including amines, thiols, and alkoxides.[4] This reactivity profile allows for the straightforward introduction of various substituents, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs. This document provides a detailed protocol for performing nucleophilic substitution on this compound, offering insights into the reaction mechanism, step-by-step experimental procedures, and methods for product characterization.
Reaction Mechanism: The SNAr Pathway
The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic systems. The key to this transformation is the electron-poor nature of the benzothiazole ring, which is further amplified by the strong σ- and π-electron-withdrawing effects of the 5-nitro group.
The mechanism involves two principal steps:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 2-position, which bears the bromine leaving group. This attack is facilitated by the adjacent nitrogen atom in the thiazole ring and the nitro group on the benzene ring, which can stabilize the incoming negative charge.[4] This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), yielding the 2-substituted-5-nitrobenzo[d]thiazole product.
The high sensitivity of the thiazole system to substituent effects makes this a robust and predictable transformation.[5]
Caption: General mechanism for the SNAr reaction.
Materials, Reagents, and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | BLD Pharm | Store in a cool, dry place.[6] |
| Nucleophile (e.g., Benzylamine) | Reagent Grade | Sigma-Aldrich | Use appropriate nucleophile for desired product. |
| Nucleophile (e.g., Thiophenol) | Reagent Grade | Sigma-Aldrich | Handle in a fume hood due to stench. |
| Base (e.g., Triethylamine, Et₃N) | Anhydrous | Acros Organics | Use for amine nucleophiles. |
| Base (e.g., Sodium Methoxide, NaOMe) | 0.5 M in Methanol | Sigma-Aldrich | Use for thiol or alcohol nucleophiles.[7] |
| Solvent (e.g., DMF, Ethanol, THF) | Anhydrous | Fisher Scientific | Solvent choice depends on nucleophile and temperature. |
| Dichloromethane (DCM) | HPLC Grade | VWR | For extraction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For extraction and chromatography. |
| Hexanes | HPLC Grade | VWR | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass funnels and beakers
-
Column chromatography setup
-
UV lamp for TLC visualization
Experimental Workflow Overview
Caption: Standard workflow for nucleophilic substitution.
Detailed Experimental Protocols
Safety Note: Perform all reactions in a well-ventilated fume hood. 2-Bromo-5-nitrothiazole and its derivatives may cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Synthesis of N-Benzyl-5-nitrobenzo[d]thiazol-2-amine
This protocol details the reaction with an amine nucleophile.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 258 mg).
-
Solvent Addition: Add 10 mL of anhydrous Dimethylformamide (DMF) to dissolve the substrate.
-
Reagent Addition: Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the solution, followed by the dropwise addition of triethylamine (1.5 mmol, 152 mg, 0.21 mL).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with water (2 x 30 mL) and then with cold hexanes (2 x 30 mL) to remove nonpolar impurities.[7]
-
-
Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product.
Protocol B: Synthesis of 5-Nitro-2-(phenylthio)benzo[d]thiazole
This protocol details the reaction with a thiol nucleophile, a method analogous to syntheses of similar thioether derivatives.[7]
-
Reaction Setup: To a 50 mL round-bottom flask, add thiophenol (1.1 mmol, 121 mg, 0.11 mL) and 10 mL of anhydrous methanol.
-
Base Addition: Add sodium methoxide (1.2 mmol, 2.4 mL of 0.5 M solution in methanol) at room temperature and stir for 5 minutes to form the thiolate.[7]
-
Substrate Addition: Add this compound (1.0 mmol, 258 mg) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion, as determined by TLC (typically 12-16 hours).[7]
-
Work-up:
-
Purification: The crude solid is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/water.
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and purity | A single spot for the purified product with a different Rf value than the starting material. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Disappearance of the C-Br signal and appearance of new signals corresponding to the introduced nucleophile's protons and carbons. |
| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | Assess final purity | A single major peak, indicating high purity (typically >95%).[9][10] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., moisture).2. Insufficient temperature.3. Ineffective base. | 1. Use anhydrous solvents and fresh reagents.2. Increase reaction temperature incrementally.3. Use a stronger base if necessary. |
| Multiple Products | 1. Side reactions.2. Degradation of starting material or product. | 1. Lower the reaction temperature.2. Check the stability of the nucleophile under the reaction conditions.3. Purify carefully using column chromatography. |
| Low Yield after Work-up | 1. Product is soluble in the aqueous phase.2. Incomplete precipitation. | 1. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) multiple times.2. Ensure the pH is correct for precipitation; cool thoroughly. |
| Difficulty in Purification | Product and starting material have similar polarity. | 1. Use a different eluent system for column chromatography.2. Attempt recrystallization from various solvents. |
References
-
M. C. de la Cruz, J. V. Sancho, F. J. López, F. Hernández, Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry, Rapid Communications in Mass Spectrometry, 2000. [Link]
-
L. Forlani, P. E. Todesco, Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles, Journal of the Chemical Society, Perkin Transactions 2, 1978. [Link]
-
M. C. de la Cruz, J. V. Sancho, F. J. López, F. Hernández, Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry, ResearchGate, 2000. [Link]
-
L. Forlani, P. E. Todesco, Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion, Journal of the Chemical Society B: Physical Organic, 1971. [Link]
-
G. Liu, et al., Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008. [Link]
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S. A. Gupte, Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol, MDPI, 2024. [Link]
-
A. A. Siddiqui, et al., Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site, Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. [Link]
-
L. Forlani, P. E. Todesco, Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles, Journal of the Chemical Society, Perkin Transactions 2, 1978. [Link]
-
Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones, Semantic Scholar. [Link]
-
A. A. Siddiqui, et al., Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase, Taylor & Francis Online, 2017. [Link]
-
S. Hout, et al., Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids, ResearchGate, 2004. [Link]
-
H. Kurt, et al., Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells, PubMed, 2017. [Link]
-
2-Bromo-5-nitrothiazole, PubChem. [Link]
-
H. Liu, et al., Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur, ACS Publications, 2020. [Link]
- Process for the preparation of 2-amino-5-nitrothiazole, Google P
-
G. Mohammadi Ziarani, et al., Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition, ResearchGate, 2014. [Link]
-
M. A. Ansari, REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES, INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2016. [Link]
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- 6. 3507-44-6|this compound|BLD Pharm [bldpharm.com]
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The Strategic Utility of 2-Bromo-5-nitrobenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzothiazole Scaffold and the Strategic Importance of 2-Bromo-5-nitro Substitution
The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind with high affinity to biological targets.[3] The utility of the benzothiazole core is significantly enhanced through strategic substitution, which fine-tunes its electronic properties, metabolic stability, and target selectivity.
This guide focuses on a particularly valuable, albeit synthetically challenging, building block: 2-Bromo-5-nitrobenzo[d]thiazole . The specific placement of the bromo and nitro groups on this scaffold is not arbitrary; it is a deliberate design choice that imparts unique reactivity and directs its application in drug discovery.
-
The 2-Bromo Group: This halogen serves as an excellent leaving group, rendering the C2 position of the benzothiazole ring highly susceptible to nucleophilic aromatic substitution (SNAr). This provides a reliable and versatile handle for introducing a wide array of functional groups and building molecular complexity.[4]
-
The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly activates the benzothiazole ring system towards nucleophilic attack at the C2 position.[5] This enhanced electrophilicity allows for reactions to proceed under milder conditions and with a broader range of nucleophiles than would be possible on an unsubstituted benzothiazole. Furthermore, the nitro group itself can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions within a target's binding site.
This document provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols for its utilization in the synthesis of potential therapeutic agents, particularly focusing on the development of kinase inhibitors.
Proposed Synthesis of this compound
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a plausible and logical multi-step synthetic route can be proposed based on established heterocyclic chemistry principles. This route begins with the synthesis of 2-amino-5-nitrobenzothiazole, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole
This protocol is adapted from established methods for synthesizing nitro-substituted 2-aminobenzothiazoles.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitrochlorobenzene (10.13 g, 0.05 mol) and thiourea (15.2 g, 0.2 mol).
-
Solvent Addition: Add 50 mL of pyridine to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 3 hours. The solution will darken.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of water with vigorous stirring.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash the solid thoroughly with water and dry under vacuum to yield crude 2-amino-5-nitrobenzothiazole. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound
This protocol is a proposed Sandmeyer reaction, a standard method for converting an amino group on an aromatic ring to a bromo group.
-
Diazotization: Suspend 2-amino-5-nitrobenzothiazole (9.75 g, 0.05 mol) in a mixture of 48% hydrobromic acid (30 mL) and water (20 mL) in a flask cooled to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, dissolve copper(I) bromide (8.6 g, 0.06 mol) in 48% hydrobromic acid (20 mL).
-
Reaction: Add the cold diazonium salt solution slowly to the copper(I) bromide solution. Effervescence (nitrogen gas) will be observed.
-
Completion: After the addition is complete, warm the mixture gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the mixture to room temperature, collect the precipitate by filtration, wash with water, and dry. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application in Medicinal Chemistry: A Platform for Kinase Inhibitors
The activated 2-bromo position of this compound makes it an ideal electrophile for reaction with a variety of nucleophiles, enabling the rapid generation of compound libraries. A particularly fruitful application is the synthesis of 2-thioether-substituted benzothiazoles, a class of compounds that has shown promise as kinase inhibitors.[6][7]
General Reaction: Nucleophilic Aromatic Substitution (SNAr)
The core reaction involves the displacement of the 2-bromo group by a nucleophile, typically a thiol, amine, or alcohol. The reaction is facilitated by the electron-withdrawing 5-nitro group, which stabilizes the intermediate Meisenheimer complex.
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2-Bromo-5-nitrobenzo[D]thiazole as an intermediate in drug discovery
Application Notes & Protocols
Topic: 2-Bromo-5-nitrobenzo[d]thiazole: A Strategic Intermediate for Modern Drug Discovery
Abstract and Introduction
The benzothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and approved drugs.[1][2] Its rigid, bicyclic structure provides a robust framework for introducing diverse functionalities, enabling fine-tuning of steric and electronic properties to optimize interactions with biological targets. Within this class, This compound has emerged as a particularly valuable intermediate for medicinal chemists. This is due to its possession of two distinct and orthogonally reactive functional handles: a bromine atom at the 2-position and a nitro group at the 5-position.
The bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the strategic installation of aryl, heteroaryl, and amino substituents.[3][4] The electron-withdrawing nitro group not only activates the benzothiazole ring for certain reactions but also serves as a synthetic precursor to an amino group via reduction. This resultant amine can be further elaborated into ureas, amides, and sulfonamides, which are key pharmacophoric elements in many kinase inhibitors.[5] This guide provides a comprehensive overview of the synthesis and strategic application of this compound, complete with detailed protocols for its derivatization into scaffolds relevant to contemporary drug discovery programs, particularly in oncology and inflammation.[6][7]
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be efficiently achieved via a multi-step sequence starting from commercially available precursors. A common and reliable strategy involves the initial formation of the benzothiazole ring, followed by functionalization. The protocol described below is a representative pathway.
Synthetic Workflow Overview
The logical flow for accessing the intermediate involves the synthesis of 2-aminobenzothiazole, followed by nitration and a Sandmeyer-type reaction to install the bromine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzothiazole
This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.[8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitrophenol (0.01 mol) and potassium thiocyanate (0.02 mol) in 50 mL of glacial acetic acid.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Add a solution of bromine (0.01 mol) in 10 mL of glacial acetic acid dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-5-nitrobenzothiazole.
Detailed Experimental Protocol: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: In a 100 mL beaker, suspend 2-amino-5-nitrobenzothiazole (0.01 mol) in a mixture of 48% hydrobromic acid (20 mL) and water (10 mL). Cool the suspension to 0 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (0.011 mol) in 5 mL of water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper(I) Bromide Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (0.012 mol) in 15 mL of 48% hydrobromic acid.
-
Sandmeyer Coupling: Add the cold diazonium salt solution slowly to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, warm the mixture to 50-60 °C and hold for 1 hour to ensure the reaction goes to completion.
-
Isolation & Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, this compound.
Strategic Application in Bioactive Scaffold Synthesis
The true utility of this compound lies in its capacity for sequential, controlled diversification. The bromine at C2 is the primary site for introducing complexity via cross-coupling or nucleophilic substitution, while the nitro group at C5 provides a latent amino functionality for later-stage modifications.
Caption: Diversification strategy for this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing 2-aryl or 2-heteroaryl benzothiazoles, which are common motifs in anticancer agents.[3][9]
Principle: A palladium(0) catalyst facilitates the coupling of the C-Br bond with an organoboron reagent.
Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add 10 mL of a 4:1 mixture of dioxane and water.
-
Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the 2-aryl-5-nitrobenzo[d]thiazole product.
| Reagent/Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄, 5 mol% | Facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water (4:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides thermal energy to overcome activation barriers. |
Protocol: Buchwald-Hartwig Amination
This reaction is paramount for accessing 2-aminobenzothiazole derivatives, which are critical building blocks for inhibitors of various kinases, including GSK-3 and VEGFR-2.[10][11]
Principle: A palladium catalyst, supported by a specialized phosphine ligand, couples the C-Br bond with a primary or secondary amine. The choice of ligand is critical for reaction efficiency.[12]
Protocol:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., SPhos or XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent: Add 5 mL of anhydrous toluene or dioxane.
-
Heating: Seal the vial and heat the mixture to 100-110 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 2-amino-5-nitrobenzo[d]thiazole derivative.
Protocol: Nucleophilic Aromatic Substitution (SNAr) with Thiols
The electron-deficient nature of the benzothiazole ring, enhanced by the nitro group, makes the 2-bromo substituent susceptible to displacement by strong nucleophiles like thiols. This route has been successfully employed to synthesize potent c-Jun N-terminal kinase (JNK) inhibitors.[13][14]
Principle: A base deprotonates a thiol to form a highly nucleophilic thiolate, which then displaces the bromide at the C2 position.
Protocol:
-
Thiolate Formation: In a round-bottom flask, dissolve the desired thiol (1.1 mmol) in 10 mL of methanol. Add sodium methoxide (1.2 mmol, either as a solid or a solution in methanol) and stir for 10 minutes at room temperature.
-
Substitution: Add a solution of this compound (1.0 mmol) in 5 mL of methanol to the thiolate mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours. The reaction is typically complete when TLC analysis shows consumption of the starting material.
-
Workup: Acidify the reaction mixture with 1N HCl. The product will often precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash extensively with water, and then with a non-polar solvent like hexanes to remove impurities. Dry the product under vacuum.
Protocol: Nitro Group Reduction
The final step in many synthetic sequences using this intermediate is the reduction of the nitro group to an amine. This transformation unlocks a new site for functionalization.
Principle: The nitro group is reduced to a primary amine using various methods, with iron powder in acidic medium being a cost-effective and reliable choice.
Protocol:
-
Reaction Setup: Suspend the 5-nitrobenzothiazole derivative (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Acidification: Add concentrated hydrochloric acid (0.5 mL) and heat the mixture to reflux (approx. 80 °C).
-
Reaction: Maintain reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and filter through Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Basification & Extraction: Concentrate the filtrate, then add water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate in vacuo to yield the 5-aminobenzothiazole product, which can often be used in the next step without further purification.
Case Study: Pathway to a Hypothetical Kinase Inhibitor
This section illustrates how the protocols above can be combined to synthesize a complex, drug-like molecule. We will target a hypothetical GSK-3β inhibitor, leveraging structural insights from known inhibitors that feature a 2-amino-benzothiazole core.[5][15]
Caption: Multi-step synthesis of a hypothetical kinase inhibitor.
This synthetic sequence demonstrates the power of this compound as a strategic starting material. By first installing the key C2-substituent via a robust Buchwald-Hartwig coupling, the nitro group can then be unmasked to reveal the C5-amine, which is subsequently capped to form a urea—a common hydrogen bond donor/acceptor motif in kinase inhibitors. This orthogonal approach allows for the systematic and efficient construction of complex molecular architectures for screening in drug discovery campaigns.
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De, S. K., Chen, L. H., Stebbins, J. L., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-7. Available at: [Link]
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Vetrichelvan, M., Sankar, U., Bokkala, V., & Gupta, A. (2024). Chemoselective protodehalogenation of 2‐bromobenzothiazoles 1. ResearchGate. Available at: [Link]
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Yıldırım, S., Ceylan, Ş., & Büyükgüzel, E. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. Available at: [Link]
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Gudipati, R., Jannapu, R., & Supuran, C. T. (2021). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]
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Hoan, D. Q., Linh, N. M., Hoa, P. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science. Available at: [Link]
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Da Settimo, F., De Martino, G., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]
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Patel, H., Sharma, T., & Shaikh, M. (2011). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
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Abu-Zaied, M. A., Elgemeie, G. H., & Mohamed-Ezzat, R. A. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Shinde, S., Barmade, M., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed Central. Available at: [Link]
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Wang, Y., Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]
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Lo, Y. C., Huang, Y. T., et al. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Available at: [Link]
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Kaur, M., Singh, M., & Bharatam, P. V. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Liu, X., Wang, Z., et al. (2021). Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ghorbani, M., Kumar, D., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]
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Kumar, D., Kumar, N., & Singh, J. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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De, S. K., Chen, L. H., Stebbins, J. L., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio) benzo[d] thiazoles as novel c-Jun N-terminal kinase inhibitors. ResearchGate. Available at: [Link]
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Lihumis, H. S., Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
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Hoan, D. Q., Linh, N. M., Hoa, P. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU. Available at: [Link]
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D’Souza, D., & Müller, T. J. J. (2009). Synthesis of 2-Aminobenzothiazoles via Oxidative C-H Functionalization. Synfacts. Available at: [Link]
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Kumar, D., Kumar, N., & Singh, J. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Scilit. Available at: [Link]
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Murai, T., Tanaka, N., Takekoshi, K., & Minoura, M. (2023). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. Available at: [Link]
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De, S. K., Chen, L. H., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
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The Art of Functionalization: A Guide to Modifying the 2-Position of the Benzothiazole Ring
For researchers, medicinal chemists, and professionals in drug development, the benzothiazole scaffold represents a privileged structure, a cornerstone in the synthesis of a vast array of biologically active compounds and functional materials.[1][2][3] The reactivity of the 2-position of the benzothiazole ring, in particular, offers a versatile handle for molecular elaboration, enabling the introduction of diverse functionalities that can profoundly influence a molecule's physicochemical properties and biological activity.[4][5] This comprehensive guide provides an in-depth exploration of the key strategies for functionalizing this critical position, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower your research endeavors.
I. Introduction to the Benzothiazole Scaffold and the Significance of the C2-Position
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a recurring motif in pharmaceuticals, agrochemicals, and industrial dyes.[6][7] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3][8] The C2-position of the benzothiazole ring is particularly susceptible to functionalization due to the electron-withdrawing nature of the adjacent nitrogen atom, which activates it towards various chemical transformations.[9] This unique reactivity allows for the introduction of a wide range of substituents, making it a focal point for synthetic diversification and the development of novel molecular entities.
II. Key Strategies for C2-Functionalization
The functionalization of the 2-position of the benzothiazole ring can be broadly categorized into several key synthetic strategies. This guide will delve into the most prevalent and impactful of these, providing both the "how" and the "why" behind each approach.
Synthesis of 2-Alkyl and 2-Arylbenzothiazoles
The introduction of alkyl and aryl groups at the C2-position is a fundamental transformation in benzothiazole chemistry. These substituents can modulate lipophilicity, steric hindrance, and electronic properties, which are critical for tuning biological activity and material characteristics.
One of the most traditional and straightforward methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes or carboxylic acid derivatives.[6][10]
Protocol 1: Synthesis of 2-Alkylbenzothiazoles via Condensation with Aliphatic Aldehydes
This protocol describes a two-step, one-pot synthesis of 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes, followed by oxidation.[8]
Materials:
-
2-Aminothiophenol
-
Aliphatic aldehyde (e.g., acetaldehyde for 2-methylbenzothiazole)
-
4Å Molecular Sieves
-
Silica gel supported Pyridinium Chlorochromate (PCC)
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Condensation: To a solution of 2-aminothiophenol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the aliphatic aldehyde (1.2 mmol) and 4Å molecular sieves (1 g).
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: Once the formation of the intermediate 2,3-dihydro-2-alkylbenzo[d]thiazole is complete, add silica gel supported PCC (1.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 1-2 hours until the oxidation is complete (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the solids.
-
Wash the celite pad with dichloromethane.
-
Combine the organic filtrates and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkylbenzothiazole.
Causality Behind Experimental Choices:
-
4Å Molecular Sieves: These are used to remove the water formed during the initial condensation reaction, driving the equilibrium towards the formation of the dihydrobenzothiazole intermediate.
-
Silica Gel Supported PCC: This provides a mild and efficient method for the oxidation of the dihydrobenzothiazole to the desired benzothiazole. The solid support simplifies the work-up process.
Protocol 2: Synthesis of 2-Arylbenzothiazoles via Iodine-Mediated Oxidative Annulation
This protocol outlines a one-pot synthesis of 2-arylbenzothiazoles from aromatic amines, benzaldehydes, and ammonium thiocyanate as a sulfur source, mediated by iodine.[6]
Materials:
-
Aromatic amine (e.g., aniline)
-
Benzaldehyde derivative
-
Ammonium thiocyanate (NH₄SCN)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add the aromatic amine (1.0 mmol), benzaldehyde (1.2 mmol), ammonium thiocyanate (1.5 mmol), and iodine (2.0 mmol) in DMSO (5 mL).
-
Heat the reaction mixture at 100 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the 2-arylbenzothiazole.
Mechanistic Insight:
This reaction proceeds through an iodine-mediated oxidative annulation. The proposed mechanism involves the in-situ formation of a thiourea derivative from the amine and thiocyanate, which then condenses with the aldehyde. Subsequent intramolecular cyclization and oxidation, facilitated by iodine, lead to the formation of the benzothiazole ring.
Caption: A simplified representation of palladium-catalyzed C-H arylation of benzothiazole.
III. Comparative Data of Synthetic Methods
| Functionalization Type | Method | Key Reagents | Typical Yields (%) | Advantages | Disadvantages | Reference |
| 2-Alkyl | Condensation & Oxidation | 2-Aminothiophenol, Aldehyde, PCC | 60-85 | Readily available starting materials, simple procedure. | Use of a stoichiometric oxidant (PCC). | [8] |
| 2-Aryl | Iodine-mediated Annulation | Aromatic amine, Benzaldehyde, NH₄SCN, I₂ | 70-95 | One-pot, good functional group tolerance. | Use of stoichiometric iodine. | [6] |
| 2-Amino | Oxidative Cyclization | Aniline, KSCN, Br₂ | 75-90 | High yields, applicable to various anilines. | Use of hazardous bromine. | [11] |
| 2-Mercapto | DBU-promoted Tandem Reaction | o-Haloaniline, CS₂, DBU | 70-90 | Metal-free, good yields. | Requires elevated temperatures. | [12] |
| 2-Aryl | Pd-catalyzed C-H Arylation | Benzothiazole, Iodoarene, Pd(OAc)₂ | 65-85 | Atom-economical, mild conditions. | Requires a precious metal catalyst. | [13] |
IV. Conclusion and Future Outlook
The functionalization of the 2-position of the benzothiazole ring remains a vibrant area of research, driven by the quest for novel therapeutic agents and advanced materials. While traditional condensation reactions continue to be valuable tools, modern methodologies such as direct C-H functionalization are paving the way for more efficient and sustainable synthetic routes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers navigating this exciting field. Future efforts will likely focus on the development of even more selective, environmentally benign, and scalable methods for the C2-functionalization of benzothiazoles, further expanding the chemical space accessible from this versatile scaffold.
V. References
-
This guide is a synthesis of information from multiple sources and general chemical knowledge.
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A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL not available)
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Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Ingenta Connect. [Link]
-
Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. ScienceDirect. (URL not available)
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Ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole in water. DRS@nio. (URL not available)
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Solid phase synthesis of 2-aminobenzothiazoles. PubMed. [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry. [Link]
-
Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate. (URL not available)
-
Current advances in the synthetic strategies of 2-arylbenzothiazole. ProQuest. (URL not available)
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Publications. [Link]
-
Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. ACS Publications. [Link]
-
C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. ACS Publications. [Link]
-
REACTION OF 2-LITHIOBENZOTHIAZOLE WITH ELECTROPHILES AND A SYNTHESIS OF a-HYDROXY ALDEHYDES AND - LOCKSS. (URL not available)
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. [Link]
-
Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. Taylor & Francis Online. [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. (URL not available)
-
Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Semantic Scholar. (URL not available)
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. PubMed. [Link]
-
Progress in 2-Position Functionalized Synthesis of 2-Substitutedbenzothiazoles. ResearchGate. (URL not available)
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. ResearchGate. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Royal Society of Chemistry. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Royal Society of Chemistry. [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. [Link]
-
Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... ResearchGate. (URL not available)
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. (URL not available)
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry. [Link]
-
Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Royal Society of Chemistry. (URL not available)
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Introduction: The Significance of 2-Aryl-5-nitrobenzo[d]thiazoles
An Application Guide for the Synthesis of 2-Aryl-5-nitrobenzo[d]thiazoles via Suzuki-Miyaura Cross-Coupling
The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activity.[1][2][3] Derivatives of this class have shown promise as antitumor agents, antimicrobial compounds, and probes for diagnosing Alzheimer's disease.[1][2] The incorporation of a nitro group at the 5-position not only modulates the electronic properties and biological activity of the molecule but also serves as a versatile synthetic handle for further functionalization, most commonly through reduction to an amine.[4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[5][6][7] Its high functional group tolerance, use of generally non-toxic organoboron reagents, and relatively mild reaction conditions make it an ideal choice for synthesizing complex molecules like 2-aryl-5-nitrobenzo[d]thiazoles.[5] This guide provides a detailed overview, mechanistic insights, and a robust protocol for the palladium-catalyzed Suzuki coupling of 2-Bromo-5-nitrobenzo[d]thiazole with various arylboronic acids.
Reaction Overview
The general transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid (or its ester equivalent) in the presence of a base to yield the corresponding 2-aryl-5-nitrobenzo[d]thiazole.
General Scheme:
-
Aryl Halide: this compound
-
Organoboron Reagent: Arylboronic Acid (Ar-B(OH)₂) or Arylboronic Ester
-
Catalyst: Palladium(0) source, often with a phosphine ligand
-
Base: Required for the transmetalation step
-
Solvent: Typically a mixture of an organic solvent and water
Mechanistic Insights: The "Why" Behind the Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Understanding these steps is critical for troubleshooting and optimizing the reaction for a specific substrate like this compound.
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The strongly electron-withdrawing nitro group (-NO₂) at the 5-position deactivates the aromatic ring but simultaneously makes the C-Br bond more susceptible to oxidative addition, often facilitating this initial step.[7][8]
-
Transmetalation: This is the step where the aryl group is transferred from the boron reagent to the palladium center. The base plays a crucial role here, reacting with the arylboronic acid to form a more nucleophilic boronate complex (e.g., [Ar-B(OH)₃]⁻). This activated species then displaces the halide on the Pd(II) complex, transferring its aryl group to the palladium and forming a new Pd(II)-diaryl intermediate.[10]
-
Reductive Elimination: In the final step, the two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 2-aryl-5-nitrobenzo[d]thiazole product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of the coupling reaction hinges on the careful selection of several key components.
-
Palladium Catalyst & Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[10] For electron-deficient substrates like this compound, ligands such as SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[9][11] In some cases involving benzothiazoles, a ligand-free approach may be viable, where the nitrogen of the benzothiazole ring itself helps to form a catalytically active palladacycle intermediate.[6]
-
Base: The choice of base is critical for activating the boronic acid. Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and offer a good balance of reactivity and functional group tolerance.[9][12][13] Stronger bases like NaOH or NaOMe can also be used but may not be compatible with sensitive functional groups.[8]
-
Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.[9][13] Thoroughly degassing the solvent immediately before use is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]
-
Boronic Acid/Ester: A slight excess (1.2–1.5 equivalents) of the boronic acid is typically used to drive the reaction to completion. While boronic acids are common, their corresponding pinacol esters can offer greater stability and are often used for less stable or commercially unavailable boronic acids.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and may require optimization for specific substrates.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 95 | 18 | 85 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2) | DMF/H₂O (5:1) | 110 | 10 | 88 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 16 | 89 |
| 5 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |
Conditions adapted from literature for structurally similar substrates.[12][13]
Detailed Experimental Protocol
This protocol provides a step-by-step method for a representative Suzuki coupling of this compound with phenylboronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Sphos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (degassed)
-
Water, deionized (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent catalyst decomposition.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-5-nitrobenzo[d]thiazole product.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure all reagents are dry and solvents are thoroughly degassed. Use fresh, high-quality catalyst and ligands.
-
-
Formation of Homocoupled Boronic Acid Product (Ar-Ar):
-
Cause: Presence of oxygen.
-
Solution: Improve the degassing procedure and maintain a strict inert atmosphere throughout the reaction.[14]
-
-
Protodeborylation of Boronic Acid:
-
Cause: Boronic acid instability, especially at high temperatures.
-
Solution: Use a slightly larger excess of the boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts are expensive and potentially toxic; handle with care.
-
Organic solvents like dioxane and DMF have specific health and safety risks. Consult their Safety Data Sheets (SDS) before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Suzuki-Miyaura cross-coupling is a highly efficient and reliable method for the synthesis of 2-aryl-5-nitrobenzo[d]thiazoles. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of catalyst, ligand, base, and solvent, researchers can access a wide array of these valuable compounds in high yields. The protocol provided serves as a robust starting point for the synthesis and further exploration of this important class of molecules in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters. Available at: [Link]
-
Couturier, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. Available at: [Link]
-
Khattab, M., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Luchini, C., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme. Available at: [Link]
-
Degli Innocenti, M., et al. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]
-
Gyovai, A., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Available at: [Link]
-
Henriksen, G., et al. (2006). 2-Arylbenzothiazole as a privileged scaffold in drug discovery. Current Medicinal Chemistry. Available at: [Link]
-
Poater, A., & Nolan, S. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Kumar, B., et al. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Dunetz, J. R., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2021). N═N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. Available at: [Link]
-
Bort, G., et al. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. Scientific Reports. Available at: [Link]
-
Sethiya, A., et al. (2021). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. ResearchGate. Available at: [Link]
-
Bagley, M. C., & Westwell, A. D. (2006). 2-Arylbenzothiazole as a privileged scaffold in drug discovery. Semantic Scholar. Available at: [Link]
-
Abbas, M., et al. (2018). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Selective Reduction of the Nitro Group in 2-Bromo-5-nitrobenzo[d]thiazole
Introduction: Strategic Importance of 2-Bromo-5-aminobenzo[d]thiazole
The selective reduction of the nitro group in 2-Bromo-5-nitrobenzo[d]thiazole to yield 2-Bromo-5-aminobenzo[d]thiazole is a critical transformation in synthetic organic chemistry. The resulting amine is a valuable building block in the pharmaceutical and materials science sectors.[1][2] The benzothiazole core is a privileged scaffold found in numerous biologically active compounds, and the amino group provides a versatile handle for further chemical modifications, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.[2][3][4]
The primary challenge in this synthesis lies in achieving high chemoselectivity. The reducing agent must selectively target the nitro group without affecting the relatively labile carbon-bromine bond or the sulfur-containing thiazole ring, which can poison certain catalysts.[5][6] This guide provides a detailed analysis of various reduction methodologies, explaining the mechanistic rationale behind their selectivity and offering field-proven protocols for researchers in drug development and chemical synthesis.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is paramount for a successful and selective reduction. Below is a comparative overview of the most effective methods, weighing their advantages, disadvantages, and mechanistic underpinnings.
| Method | Reducing Agent | Typical Conditions | Selectivity & Advantages | Limitations & Disadvantages |
| Metal/Acid Reduction | Iron (Fe) powder / Acetic Acid (AcOH) | EtOH/H₂O, Heat | Excellent chemoselectivity for -NO₂ over aryl halides.[6][7][8][9] Low cost, environmentally benign metal.[8] Simple workup. | Can require elevated temperatures and longer reaction times. Workup can involve filtering fine iron oxide sludge.[10] |
| Metal Salt Reduction | Stannous Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate, Heat | High chemoselectivity, tolerating halides, esters, and nitriles.[1][6][7][11] Mild reaction conditions.[1] | Stoichiometric amounts of tin salts are required, leading to poor atom economy and tin waste.[11] Workup can be complicated by the formation of tin oxides.[11] |
| Catalytic Hydrogenation | H₂ gas / Catalyst (e.g., Pt/TiO₂, Raney Ni) | Methanol or Ethanol, H₂ pressure | "Green" process with water as the only byproduct.[5] High efficiency. Raney Nickel is often preferred to avoid dehalogenation of aryl bromides.[6] | Risk of dehalogenation (C-Br bond cleavage), especially with Pd/C.[6] The sulfur in the thiazole ring can poison noble metal catalysts like Palladium and Platinum.[5] |
| Hydride Transfer | Sodium Borohydride (NaBH₄) / Catalyst (e.g., NiCl₂·6H₂O, FeCl₂) | Aqueous CH₃CN or THF | Mild conditions, often at room temperature.[12][13] The NaBH₄/NiCl₂ system is effective, but its use with nitroarenes is less documented than for aliphatic nitro compounds.[12] The NaBH₄/FeCl₂ system shows high chemoselectivity for nitro groups over esters.[13] | Sodium borohydride alone does not reduce nitro groups.[12][14][15] Requires a transition metal co-catalyst, and the exact mechanism can be complex.[12][14] |
Mechanistic Insights into Chemoselectivity
Understanding the reaction mechanisms is key to troubleshooting and optimizing the reduction.
Metal-Mediated Reductions (Fe, SnCl₂)
Reductions using metals like iron or tin(II) chloride in acidic media proceed through a series of single-electron transfers (SET) and protonation steps.[11][16][17][18]
The high chemoselectivity arises because the reduction potential of the aromatic nitro group is significantly lower than that of the aryl halide. The metal preferentially donates electrons to the electron-deficient nitro group.
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen is activated on the surface of a metal catalyst.[16] The substrate adsorbs onto the catalyst surface, and hydrogen atoms are sequentially added across the N=O bonds.
The primary challenge with this compound is two-fold:
-
Dehalogenation : Catalysts like Palladium on Carbon (Pd/C) are notoriously efficient at catalyzing the hydrogenolysis of C-Br bonds.[6]
-
Catalyst Poisoning : The sulfur atom in the benzothiazole ring can irreversibly bind to the catalyst's active sites, leading to deactivation.[5]
Recent research has shown that catalysts like Pt/TiO₂ can exhibit sulfur resistance due to a strong metal-support interaction (SMSI) effect, where the nitro group is activated by oxygen vacancies on the TiO₂ support, while hydrogen is dissociated on the Pt surface.[5] This cooperative mechanism enhances activity and mitigates poisoning.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds can be toxic, and their reduction can be exothermic.[1]
Protocol 1: Reduction using Iron Powder and Acetic Acid
This method is robust, cost-effective, and highly selective, making it an excellent choice for this transformation.[7][8][9]
Workflow Diagram:
Materials:
-
This compound
-
Iron powder (<100 mesh, reduced)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® (diatomaceous earth)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio by volume).[7]
-
To this suspension, add reduced iron powder (5.0 eq). The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron and iron oxide residues. Wash the filter cake thoroughly with additional ethyl acetate.[18]
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH ~8).
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-5-aminobenzo[d]thiazole.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Stannous Chloride Dihydrate
This is another classic and highly reliable method known for its excellent chemoselectivity in the presence of halides.[1][7][11]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Ice-water mixture
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.[1]
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to 70-75 °C under a nitrogen atmosphere and stir.
-
Monitor the reaction by TLC. The reaction is often complete within 30-90 minutes.[1]
-
Once the reaction is complete, cool the flask to room temperature and pour the contents into an ice-water mixture with vigorous stirring.
-
Basify the mixture by slowly adding 1 M NaOH solution until a pH > 10 is reached. This will precipitate tin hydroxides.
-
Filter the resulting suspension through a pad of Celite®. Wash the solid residue extensively with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the desired product.
Analytical Monitoring
Progress of the reduction can be monitored by several methods:
-
Thin Layer Chromatography (TLC): A simple and effective method. The product amine is typically more polar than the starting nitro compound, resulting in a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction progress, showing the disappearance of the starting material peak and the appearance of the product peak.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the product and identifying any potential byproducts, such as dehalogenated species.[19]
Characterization of 2-Bromo-5-aminobenzo[d]thiazole
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Will show a characteristic shift of aromatic protons and carbons upon conversion of the electron-withdrawing -NO₂ group to the electron-donating -NH₂ group. The appearance of a broad singlet corresponding to the -NH₂ protons is also expected.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product (C₇H₅BrN₂S, MW: 229.10).[20]
-
Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretching bands of the nitro group (~1520 and 1340 cm⁻¹) will disappear, and new N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹.[15]
Conclusion
The selective reduction of this compound is a readily achievable transformation provided the correct methodology is employed. For general laboratory synthesis, reduction with iron powder in acetic acid offers the best balance of selectivity, cost, and environmental consideration.[8][9] The stannous chloride method is an excellent, milder alternative, though it suffers from poor atom economy.[1][11] While catalytic hydrogenation presents a greener option, it requires careful catalyst selection and optimization to prevent dehalogenation and catalyst poisoning.[5][21][6] The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully synthesize this key intermediate for applications in drug discovery and beyond.
References
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Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]
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Liu, X., Ren, Y., Wang, M., Ren, X., & Liu, J. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Catalysis, 12(18), 11237–11246. [Link]
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Liu, X., Ren, Y., Wang, M., Ren, X., & Liu, J. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Publications. [Link]
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Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Bulletin of the Korean Chemical Society, 27(9), 1365-1370. [Link]
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Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange. [Link]
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Liu, X., et al. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. American Chemical Society. [Link]
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Zeynizadeh, B., & Setoodeh, Z. (2004). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Asian Journal of Chemistry, 16(3-4), 1627-1632. [Link]
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Nose, A., & Kudo, T. (1988). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1, 135-138. [Link]
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Alinezhad, H., Tajbakhsh, M., & Mahdavi, H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
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Common Organic Chemistry. Nitro Reduction - Iron (Fe). organic-chemistry.org. [Link]
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ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. acs.org. [Link]
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Wang, B., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect, 7(35). [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askiitians.com. [Link]
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Suresha, G. P., et al. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 48B, 1317-1321. [Link]
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Common Organic Chemistry. Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
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Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Taylor & Francis Online. [Link]
-
ResearchGate. (2022). Cooperation of Pt and TiO x in the Hydrogenation of Nitrobenzothiazole. researchgate.net. [Link]
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Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. reddit.com. [Link]
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Gellis, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
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Krátký, M., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. atsdr.cdc.gov. [Link]
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Slaninova, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8031–8040. [Link]
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Wikipedia. Reduction of nitro compounds. en.wikipedia.org. [Link]
-
Calvin University. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some new 5- substituted of 2-amino-thiazole derivatives. jocpr.com. [Link]
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Semantic Scholar. (2009). A New Reagent for Selective Reduction of Nitro Group. semanticscholar.org. [Link]
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YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH. youtube.com. [Link]
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International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. chemijournal.com. [Link]
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National Institutes of Health. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ncbi.nlm.nih.gov. [Link]
-
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. bsj.uobaghdad.edu.iq. [Link]
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Digital Repository of University of Baghdad. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. dr.uob.edu.iq. [Link]
-
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-
Scholars Research Library. (2012). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. scholarsresearchlibrary.com. [Link]
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ResearchGate. (2025). Synthesis of novel fused 2-aminobenzothiazole derivatives. researchgate.net. [Link]
-
National Institutes of Health. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. ncbi.nlm.nih.gov. [Link]
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Application Notes and Protocols: Characterization of 2-Bromo-5-nitrobenzo[D]thiazole as a Putative VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1] Its inhibition is a clinically validated strategy in oncology. This document provides a comprehensive guide for the investigation of novel small molecules as VEGFR-2 inhibitors, using the compound 2-Bromo-5-nitrobenzo[D]thiazole as a representative example. While the benzothiazole scaffold is present in known kinase inhibitors, this specific compound represents a novel candidate requiring full characterization.[2][3][4] These application notes offer detailed, field-proven protocols for in vitro biochemical and cell-based assays to determine its potency and mechanism of action against VEGFR-2.
Introduction: The Rationale for Targeting VEGFR-2
VEGFR-2, a receptor tyrosine kinase, is the primary transducer of pro-angiogenic signals initiated by its ligand, VEGF-A.[5] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[6] This phosphorylation cascade activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively drive endothelial cell proliferation, migration, survival, and vascular permeability.[7][8][9] Dysregulation of this signaling axis is a hallmark of numerous cancers, making VEGFR-2 a compelling therapeutic target.[1][10] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.
Signaling Pathway Overview
The binding of VEGF-A to VEGFR-2 initiates a complex signaling network crucial for angiogenesis. Understanding this pathway is essential for interpreting the results of inhibition assays.
Caption: VEGFR-2 signaling cascade initiated by VEGF-A binding.
Characterizing a Novel Inhibitor: this compound
The workflow for characterizing a novel compound involves a tiered approach, starting from biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess its effect in a biological context.
Caption: Tiered workflow for inhibitor characterization.
Protocol: In Vitro VEGFR-2 Kinase Assay
Principle: This biochemical assay quantifies the ability of this compound to inhibit the kinase activity of recombinant human VEGFR-2. The assay measures the transfer of phosphate from ATP to a synthetic peptide substrate. A luminescence-based detection method, such as Kinase-Glo®, is used, where the light output is inversely proportional to the kinase activity (as active kinase consumes ATP).[10][11][12]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)[11]
-
ATP Solution (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Subsequently, dilute these intermediates into 1x Kinase Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]
-
-
Master Mixture Preparation:
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate. For each 25 µL reaction, the mix would contain: 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of nuclease-free water.[10]
-
-
Assay Plate Setup:
-
Add 25 µL of the master mixture to each well of the 96-well plate.
-
Test Wells: Add 5 µL of the diluted inhibitor solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO.
-
-
Enzyme Addition & Incubation:
-
Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[11]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Mix the plate gently and incubate at 30°C for 45 minutes.[10][11]
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
After the kinase reaction incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[11]
-
Read the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average "Blank" signal from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | TBD |
| Sorafenib (Reference Compound) | VEGFR-2 | ~50-90 |
| Staurosporine (Positive Control) | Pan-Kinase | ~5-10 |
| TBD: To Be Determined by experiment. |
Protocol: Endothelial Cell Proliferation Assay (MTT)
Principle: This cell-based assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13]
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Protocol Steps:
-
Cell Seeding:
-
Harvest and count HUVECs. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for an additional 48-72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
| Treatment Group | Concentration (µM) | % Cell Viability (Relative to Control) |
| Vehicle Control (0.1% DMSO) | 0 | 100% |
| This compound | 0.1 | TBD |
| This compound | 1 | TBD |
| This compound | 10 | TBD |
| This compound | 100 | TBD |
Protocol: Endothelial Cell Tube Formation Assay
Principle: This assay models the differentiation step of angiogenesis, where endothelial cells form three-dimensional capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[14] The ability of an inhibitor to disrupt this process is a key indicator of its anti-angiogenic potential.[15]
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (serum-free)
-
Basement Membrane Extract (BME), e.g., Matrigel®
-
This compound
-
Calcein AM (for fluorescent visualization, optional)
-
Pre-chilled 96-well plates
-
Inverted microscope with a camera
Protocol Steps:
-
Plate Coating:
-
Cell Preparation and Seeding:
-
Incubation:
-
Visualization and Quantification:
-
Visualize the tube network using an inverted phase-contrast microscope.
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes/junctions, total tube length, and the number of loops/meshes using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).[15]
-
Data Analysis:
-
Quantify the angiogenic parameters for each condition.
-
Express the data as a percentage of the vehicle-treated control.
-
A significant reduction in tube length, nodes, or meshes in the presence of the inhibitor indicates anti-angiogenic activity.
In Vivo Validation: A Brief Outlook
Should the in vitro data prove promising, subsequent validation in living systems is the logical next step. Common in vivo models include:
-
Chick Chorioallantoic Membrane (CAM) Assay: A well-established model where the test compound is applied to the CAM of a developing chicken embryo to observe its effect on blood vessel formation.[19][20]
-
Matrigel Plug Assay: A mixture of BME, pro-angiogenic factors, and the test compound is injected subcutaneously into mice. The plug is later excised, and vascularization is quantified.[20][21]
-
Zebrafish Model: The transparency of zebrafish embryos allows for real-time visualization of blood vessel development and the effects of inhibitors.[21]
These models are crucial for assessing a compound's efficacy and potential toxicity in a complex biological environment.[22][23]
Conclusion and Future Directions
This document outlines a systematic and robust workflow for the initial characterization of this compound, or any novel compound, as a potential VEGFR-2 inhibitor. Positive results from the biochemical kinase assay, corroborated by functional inhibition in cell proliferation and tube formation assays, would provide a strong rationale for further preclinical development. Subsequent studies should include kinase selectivity profiling, in vivo efficacy studies in tumor models, and pharmacokinetic/pharmacodynamic (PK/PD) assessments to fully evaluate its therapeutic potential.
References
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VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved from [Link]
-
Auerbach, R., et al. (2003). In vivo models of angiogenesis. PubMed. Retrieved from [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]
-
Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Bishop, E., et al. (2016). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Retrieved from [Link]
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Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PMC - NIH. Retrieved from [Link]
-
Endothelial Cell Tube Formation Angiogenesis Assay. (n.d.). Merck Millipore. Retrieved from [Link]
-
Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC - NIH. Retrieved from [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]
-
Endothelial Cell Tube Formation Assay CLS-DL-CC-030. (n.d.). Corning. Retrieved from [Link]
-
Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. PMC - PubMed Central. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Norrby, K. (2006). In vivo models of angiogenesis. ProQuest. Retrieved from [Link]
-
Auerbach, R., et al. (2003). In vivo models of angiogenesis. PMC - NIH. Retrieved from [Link]
-
In vivo models of angiogenesis. (2006). Semantic Scholar. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Semantic Scholar. Retrieved from [Link]
-
Some VEGFR-2 inhibitors and their essential pharmacophoric parts. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of 2-Bromo-5-nitrobenzo[d]thiazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance. Benzothiazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The antimicrobial efficacy of benzothiazole derivatives is often attributed to their ability to interact with various cellular targets in microorganisms, such as DNA gyrase and other essential enzymes.[1]
The introduction of specific substituents onto the benzothiazole ring can significantly modulate its biological activity. For instance, the presence of a nitro group is often associated with enhanced antimicrobial properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific class of these compounds: 2-Bromo-5-nitrobenzo[d]thiazole derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for antimicrobial susceptibility testing, and explore the potential mechanisms of action.
Synthesis of this compound Derivatives: A Generalized Approach
Conceptual Synthetic Pathway:
A common method for synthesizing the benzothiazole core involves the reaction of a substituted 2-aminothiophenol with a suitable electrophile. For the target compound, a potential precursor would be 2-amino-4-nitrophenol, which can be brominated and then subjected to cyclization.
Alternatively, a process analogous to the Hugershoff synthesis could be employed, starting from o-chloronitrobenzene derivatives.[2] Another approach involves the halogenation of a nitroetheneamine followed by reaction with thiourea.[3]
It is crucial to note that the synthesis of such compounds should be carried out by experienced synthetic chemists in a well-equipped laboratory, with appropriate safety precautions. Characterization of the final products using techniques such as NMR, IR, and mass spectrometry is essential to confirm their identity and purity before proceeding with biological screening.
Antimicrobial Screening Protocols: A Step-by-Step Guide
The primary objective of the screening process is to determine the antimicrobial efficacy of the synthesized this compound derivatives. This is typically achieved through a series of standardized in vitro assays. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[4]
Experimental Workflow
The overall experimental workflow for antimicrobial screening is a systematic process designed to ensure accuracy and reproducibility.
Caption: A proposed mechanism of action for nitro-heterocyclic antimicrobial agents.
Conclusion and Future Directions
The protocols and insights provided in this application note offer a robust framework for the antimicrobial screening of this compound derivatives. The multifaceted nature of the benzothiazole scaffold, combined with the potent activity often conferred by a nitro substituent, makes this class of compounds a fertile ground for the discovery of new antimicrobial agents.
Further studies should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in more complex models, such as biofilms and in vivo infection models. Structure-activity relationship (SAR) studies will also be crucial in optimizing the benzothiazole scaffold to enhance its antimicrobial potency and selectivity while minimizing potential toxicity.
References
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Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. B., Al-Massarani, S. M., Al-Tamimi, A. M., & El-Sayed, M. A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095. [Link]
- U.S. Patent No. 4,269,985. (1981). Process for the preparation of 2-amino-5-nitrothiazole.
- U.S. Patent No. 4,808,723. (1989). Process for the preparation of benzothiazoles.
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Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. (2024). PubMed Central. [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. [Link]
-
Al-Abdullah, E. S., El-Sattar, N. E. A., & Al-Harbi, N. O. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]
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Kumar, B., Pathak, V., Rani, S., Kant, R., & Tewari, I. C. (2009). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. International Journal of Microbiology Research, 1(2), 20-22. [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiazole. National Center for Biotechnology Information. [Link]
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
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Kassim, A., Omuse, G., Premji, Z., & Revathi, G. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. Annals of Clinical Microbiology and Antimicrobials, 15, 21. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press. [Link]
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- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-nitrobenzo[D]thiazole
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-5-nitrobenzo[D]thiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The synthesis, while conceptually straightforward, involves steps that are sensitive to reaction conditions, and suboptimal execution can lead to significantly reduced yields and complex purification challenges.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common pitfalls and optimize your synthetic route for maximum yield and purity. Two primary synthetic routes are discussed, each with its own set of advantages and challenges.
-
Route A: Begins with the synthesis of 2-amino-5-nitrobenzothiazole, followed by a Sandmeyer reaction to replace the 2-amino group with bromine.
-
Route B: Involves the initial synthesis of 2-bromobenzothiazole, followed by electrophilic nitration to install the nitro group at the 5-position.
We will explore the critical parameters of each step to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yield and purity: Route A (Sandmeyer) or Route B (Nitration)?
A1: Route A, which involves the Sandmeyer reaction on 2-amino-5-nitrobenzothiazole, is often preferred for achieving better regiochemical control. The positions of the amino and nitro groups are established early and unambiguously. Route B, the nitration of 2-bromobenzothiazole, can be problematic as it often yields a mixture of regioisomers (e.g., 5-nitro and 7-nitro), which can be very difficult to separate, thereby lowering the isolated yield of the desired 5-nitro product.
Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?
A2: Aryl diazonium salts, the key intermediates formed during diazotization, are thermally unstable.[1][2] Above 5 °C, they decompose rapidly, often exothermically, releasing nitrogen gas (N₂).[1][2] This decomposition not only results in a significant loss of the desired intermediate, leading to poor yields, but it also generates unwanted phenolic byproducts from the reaction with water, complicating the subsequent purification steps.[1]
Q3: My Sandmeyer reaction (Route A) is not working, and I see a lot of foaming/gas evolution. What is happening?
A3: Vigorous gas evolution (N₂) is a sign that the diazonium salt is decomposing prematurely. The most common cause is a loss of temperature control, allowing the reaction to warm above 5 °C.[1] Another possibility is that the copper(I) bromide solution was not properly prepared or is not sufficiently active to catalyze the substitution, allowing decomposition to become the major reaction pathway. The Sandmeyer reaction is a copper(I)-catalyzed process that involves a radical-nucleophilic aromatic substitution mechanism.[3][4]
Q4: During the nitration of 2-bromobenzothiazole (Route B), I obtained a product mixture that is very difficult to separate. How can I improve the regioselectivity?
A4: Achieving high regioselectivity in the nitration of substituted aromatic rings is a known challenge. The bromine at the 2-position and the heteroatoms influence the electron density of the benzene ring. To favor the 5-nitro isomer, consider using milder nitrating agents or employing regioselective methods that may involve specific solid acid catalysts like zeolites, which can favor the formation of the para-isomer due to steric constraints within the catalyst pores.[5]
Q5: How can I confirm that my diazotization was successful before proceeding with the Sandmeyer reaction?
A5: A simple and effective qualitative test is to perform a coupling reaction. Take a small aliquot (a few drops) of your cold diazonium salt solution and add it to a cold, basic solution of a coupling agent like 2-naphthol (β-naphthol). The immediate formation of a brightly colored (typically red-orange) azo dye precipitate confirms the presence of the aryl diazonium salt.[1]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield in Route A (Sandmeyer Pathway)
Low yield in this route almost always originates from the diazotization or the subsequent Sandmeyer step. The following workflow will help diagnose the issue.
Troubleshooting Workflow: Diazotization & Sandmeyer Steps
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Causality and Explanation:
-
Temperature: The N≡N bond in a diazonium salt is a superb leaving group. Providing thermal energy easily overcomes the activation barrier for its departure, leading to decomposition instead of the desired substitution.[2]
-
Acidity: The reaction requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HBr, H₂SO₄).[6] An excess of acid is critical for two reasons: 1) It ensures the equilibrium favors the formation of the reactive electrophile, the nitrosonium ion (NO⁺). 2) It keeps the starting aromatic amine protonated, preventing it from acting as a nucleophile and coupling with the diazonium salt to form an unwanted azo dimer.[1]
-
Copper(I) Catalyst: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) salt to the diazonium salt.[3][7] This generates an aryl radical and N₂ gas. If the copper(I) has been oxidized to copper(II) through improper storage or handling, this crucial first step cannot occur, and the yield will be poor.
Problem 2: Formation of Impurities and Purification Challenges
Even with a successful reaction, isolating the pure this compound can be challenging.
Common Impurities and Solutions
| Impurity Type | Probable Cause | Recommended Solution |
| Isomeric Impurities (e.g., 7-nitro isomer) | Primarily an issue in Route B . Nitration of 2-bromobenzothiazole is not perfectly regioselective. | 1. Optimize Nitration: Lower the reaction temperature and use the mildest effective nitrating conditions. 2. Purification: Isomeric nitroaromatics often have different polarities. Use column chromatography with a carefully selected solvent system. Start with a low polarity mobile phase and gradually increase it. |
| Phenolic Byproducts (Hydroxy-nitrobenzothiazole) | Decomposition of the diazonium salt in Route A by reaction with water.[1] | 1. Prevention: Strictly maintain a temperature of 0-5 °C during diazotization. 2. Removal: During workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH or Na₂CO₃). The acidic phenol will be deprotonated and extracted into the aqueous layer.[8] |
| Unreacted Starting Material | Incomplete reaction in either route. | 1. Drive Reaction to Completion: Increase reaction time or slightly increase the equivalents of the key reagent (e.g., NaNO₂ or HNO₃). Monitor progress by TLC. 2. Purification: Recrystallization is often effective if the starting material has significantly different solubility than the product.[9] |
Developing a TLC System for Monitoring and Purification
Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress and optimizing column chromatography separation. Given the polarity of the benzothiazole core and the nitro group, a solvent system of intermediate polarity is required.
Recommended Starting Solvent Systems for TLC Analysis:
| System No. | Solvent System (v/v) | Polarity | Comments |
| 1 | Hexane : Ethyl Acetate (4:1) | Low-Medium | Good starting point. Will separate non-polar impurities from the more polar product. |
| 2 | Hexane : Ethyl Acetate (2:1) | Medium | Increases eluting power to move the product further up the plate. |
| 3 | Dichloromethane : Hexane (1:1) | Medium | An alternative system if separation is poor in EtOAc. |
| 4 | Toluene : Acetone (9:1) | Medium | Useful for resolving closely related aromatic isomers. |
Note: Adjust ratios as needed to achieve an Rf value of ~0.3-0.4 for the desired product for optimal separation in column chromatography.[10][11]
Detailed Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction
This protocol details the conversion of 2-amino-5-nitrobenzothiazole to the target compound.
Step 1: Diazotization of 2-amino-5-nitrobenzothiazole
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrobenzothiazole (1.0 eq) in a solution of 48% hydrobromic acid (HBr, 3.0-4.0 eq) and water.
-
Cool the stirred suspension to 0 °C using an ice-salt bath. The internal temperature must not exceed 5 °C.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the resulting solution (or fine suspension) of the diazonium salt for an additional 20 minutes at 0-5 °C. Use immediately in the next step.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.
-
Cool this catalyst solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed. Control the addition rate to keep the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, followed by a wash with aqueous sodium bicarbonate to neutralize excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Protocol B: Synthesis via Nitration
This protocol details the nitration of 2-bromobenzothiazole. Caution: Nitration with mixed acid is highly exothermic and requires extreme care.
Nitration of 2-Bromobenzothiazole
-
In a flask equipped with a stirrer and thermometer, dissolve 2-bromobenzothiazole (1.0 eq) in concentrated sulfuric acid (H₂SO₄).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 2-bromobenzothiazole, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. This will likely be a mixture of isomers.
-
Purify by column chromatography or fractional crystallization to isolate the desired this compound.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem.
- Patel, V. M., et al. (2019). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Bioorganic Chemistry, 85, 456-471.
- Stull, D. R. (1977). U.S. Patent No. 4,020,051. U.S.
- Chemistry Stack Exchange. (2017).
- Hamprecht, G., et al. (1989). U.S. Patent No. 4,808,723. U.S.
- Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 10(3).
- Slager, J. E. (1947). U.S. Patent No. 2,430,421. U.S.
- Christensen, H., et al. (2016).
- Sharma, M. P., et al. (2011). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
- ChemicalBook. (2024). Synthesis of 2-Amino-5-nitrothiazole.
- Nickel, H., et al. (1989). U.S. Patent No. 4,874,847. U.S.
- PrepChem. (2023). Synthesis of 2-amino-5-nitrothiazole.
- Unacademy. (2023).
- Wang, K., et al. (2015). Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors. RSC Advances, 5(28), 21695-21701.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1641–1648.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2020). Can any one please suggest me why my product is unstable? and how to correct it?
- Wikipedia. (n.d.). Sandmeyer reaction.
- Reachem. (2024).
- Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.
- BenchChem. (2025).
- Master Organic Chemistry. (2018).
- Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873.
- Organic Chemistry Portal. (n.d.).
- Smith, K., et al. (1999). U.S. Patent No. 5,946,638. U.S.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Scribd. (n.d.).
- ResearchGate. (2014).
- Journal of Indian Society of Toxicology. (2011).
- Liu, C., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791.
- Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(10), 681-682.
- Sigma-Aldrich. (n.d.). 2-Bromobenzothiazole 95%. Product Page.
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Technical Support Center: Purification of 2-Bromo-5-nitrobenzo[d]thiazole
Welcome to the technical support center for the purification of 2-Bromo-5-nitrobenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What is the likely cause and how should I proceed with purification?
A1: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents from the synthesis. The coloration can also be due to degradation products. Before attempting a sophisticated purification method like column chromatography, it is advisable to perform a preliminary purification. This can be achieved by trituration with a solvent in which the desired product has low solubility, such as hexanes or a cold mixture of ethyl acetate and hexanes. This will often precipitate the product as a solid, which can then be collected by filtration and further purified.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted starting materials: Depending on the synthesis, this could be a substituted aminothiophenol or a precursor to the benzothiazole ring system.
-
Over-brominated species: It is possible to introduce more than one bromine atom onto the benzothiazole ring, leading to di- or even tri-brominated byproducts.
-
Isomeric products: Depending on the directing effects of the substituents on the starting materials, you may form regioisomers.
-
Hydrolysis products: The 2-bromo substituent can be susceptible to hydrolysis, especially during aqueous work-ups, leading to the formation of 5-nitrobenzo[d]thiazol-2-one.
Q3: What is the general solubility profile of this compound in common organic solvents?
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Issue 1: The compound "oils out" during recrystallization.
-
Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Troubleshooting & Optimization:
-
Increase the solvent volume: This will lower the saturation point.
-
Use a solvent with a lower boiling point: This will ensure the dissolution temperature is below the melting point of your compound.
-
Employ a two-solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Issue 2: No crystals form upon cooling.
-
Causality: This can be due to the solution not being sufficiently saturated, or the presence of impurities that inhibit crystal nucleation.
-
Troubleshooting & Optimization:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Add a seed crystal of the pure compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the desired product.
-
Recommended Recrystallization Protocol
A patent for the synthesis of a related compound, 2,6-dibromo benzothiazole, describes recrystallization from isopropanol to obtain white crystals.[2] This suggests that alcohols could be a good starting point for the recrystallization of this compound.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).
-
Heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, induce crystallization using the methods described above.
-
Cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Troubleshooting Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Issue 1: The compound does not move from the baseline on the TLC plate.
-
Causality: The eluent is not polar enough to displace the compound from the stationary phase (typically silica gel).
-
Troubleshooting & Optimization:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[3]
-
Add a small amount of a highly polar solvent: For very polar compounds, adding a small percentage of methanol or triethylamine (if the compound is basic) to the eluent can be effective.
-
Issue 2: The compound streaks on the TLC plate and the column.
-
Causality: Streaking can be caused by several factors, including compound instability on silica gel, overloading the column, or poor solubility in the eluent.
-
Troubleshooting & Optimization:
-
Check for stability: Run a 2D TLC to see if the compound is degrading on the silica. If it is, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Reduce the amount of sample loaded: Overloading is a common cause of poor separation.
-
Choose a solvent system where the compound is more soluble.
-
Recommended Column Chromatography Protocol
A research article describing the synthesis of a related benzothiazole derivative utilized column chromatography with a mobile phase of 40% ethyl acetate in hexane for purification.[4] This provides a good starting point for developing a method for this compound.
Step-by-Step Methodology:
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, "dry loading" is recommended. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Load the sample: Carefully add the sample to the top of the silica bed.[5]
-
Elute the column: Start with a less polar eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 40% ethyl acetate in hexane) to elute the compounds from the column.[3]
-
Collect fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
Recrystallization Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Quantitative Data Summary
| Purification Technique | Recommended Solvent System (Starting Point) | Key Considerations |
| Recrystallization | Isopropanol or Ethanol | Purity of crude material should be reasonably high. |
| Ethyl Acetate / Hexanes | Good for removing both more polar and less polar impurities. | |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | Suitable for complex mixtures and removal of closely related impurities. |
| Dichloromethane / Methanol (for highly polar compounds) | Use with caution as methanol can dissolve silica to some extent. |
References
-
Anonymous. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. Retrieved from [Link]
- Anonymous. (n.d.). Synthesizing process of 2, 6-dibromo benzothiazole. Google Patents.
-
Anonymous. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]
-
Anonymous. (n.d.). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Anonymous. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Anonymous. (n.d.). 2-Bromo-5-nitrothiazole. PubChem. Retrieved from [Link]
-
Anonymous. (n.d.). 2-Bromo-5-nitrothiazole - Solubility of Things. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Bromination of 5-Nitrobenzothiazole
This guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of 5-nitrobenzothiazole. Here, we address common side reactions and provide troubleshooting strategies to help you optimize your experimental outcomes.
Introduction
The electrophilic aromatic substitution of 5-nitrobenzothiazole is a critical reaction for the synthesis of various pharmacologically active compounds. However, the presence of the electron-withdrawing nitro group and the inherent reactivity of the benzothiazole ring system can lead to a number of side reactions, complicating product purification and reducing yields. This guide provides a systematic approach to identifying and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 5-nitrobenzothiazole?
A1: The primary side reactions include:
-
Over-bromination: The formation of di- or poly-brominated products is a common issue, particularly with highly reactive brominating agents like elemental bromine (Br₂).[1]
-
Formation of constitutional isomers: While the nitro group is a meta-director, the benzothiazole ring system's own directing effects can lead to the formation of a mixture of isomers, which can be challenging to separate.[2]
-
Ring-brominated byproducts: Bromination can sometimes occur on the thiazole ring, though this is less common for deactivated systems.[2]
-
Starting material decomposition: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the degradation of the starting material.[3]
Q2: Which brominating agent is most suitable for the controlled bromination of 5-nitrobenzothiazole?
A2: The choice of brominating agent is crucial for controlling the reaction's selectivity.
-
N-Bromosuccinimide (NBS): This is often the preferred reagent for the controlled mono-bromination of benzothiazoles.[1] It acts as a milder source of electrophilic bromine compared to molecular bromine, reducing the likelihood of over-bromination.[1]
-
Elemental Bromine (Br₂): While a powerful brominating agent, it is highly reactive and more prone to causing multiple substitutions.[3] Its use requires careful control of stoichiometry and reaction conditions.
-
Other Reagents: In some cases, reagents like benzyltrimethylammonium tribromide can be used under mild conditions to minimize the formation of side products.[3]
Q3: How does the nitro group influence the regioselectivity of the bromination?
A3: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[4] This deactivation is not uniform across all positions. The nitro group directs incoming electrophiles to the meta position relative to itself. In the case of 5-nitrobenzothiazole, this would favor bromination at the 4- and 6-positions. However, the overall regioselectivity is a balance between the directing effects of the nitro group and the fused thiazole ring.
Q4: What is the role of the solvent in controlling side reactions?
A4: The solvent's polarity can significantly impact the reaction's outcome. Polar solvents can stabilize the charged intermediates formed during electrophilic aromatic substitution, which may favor further bromination.[1] Using less polar solvents, such as 1,2-dimethoxyethane (DME) or carbon tetrachloride, can help to minimize over-bromination.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, indicating a mixture of products. | Over-bromination due to excess brominating agent or prolonged reaction time.[3] | - Reduce the equivalents of the brominating agent to 1.0-1.1 relative to the substrate.[3]- Monitor the reaction closely using TLC and quench it once the starting material is consumed.[3]- Add the brominating agent slowly to the reaction mixture. |
| Low yield of the desired mono-brominated product. | - Poor regioselectivity leading to a mixture of isomers.[2]- Decomposition of starting material under harsh conditions. | - Use a milder brominating agent like NBS.[3]- Conduct the reaction at a lower temperature (e.g., 0°C or room temperature) to enhance selectivity.[1]- Switch to a less polar solvent to disfavor competing side reactions.[3] |
| Formation of di- or poly-brominated byproducts. | - Use of a highly reactive brominating agent (e.g., Br₂).[1]- High reaction temperature.[1] | - Switch to a milder brominating agent such as NBS.[1]- Lower the reaction temperature.- Ensure precise stoichiometric control of the brominating agent. |
| Inseparable mixture of isomers. | The inherent electronic effects of the 5-nitrobenzothiazole ring system lead to poor regioselectivity. | - Modify the reaction conditions (solvent, temperature) to influence the isomer distribution.[2]- Consider a multi-step synthetic route that installs the bromine at the desired position before introducing the nitro group. |
Experimental Protocols
Protocol 1: Controlled Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the mono-brominated product while minimizing over-bromination.
Materials:
-
5-Nitrobenzothiazole
-
N-Bromosuccinimide (NBS)
-
1,2-Dimethoxyethane (DME) or other suitable non-polar solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a round-bottom flask, dissolve 5-nitrobenzothiazole (1 equivalent) in the chosen solvent (e.g., DME).
-
Add N-bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Work-up Procedure to Remove Unreacted Bromine
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold water.
-
Add a solution of sodium bisulfite to quench any excess bromine.[4]
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and finally with brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[4]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of 5-nitrobenzothiazole.
Caption: Troubleshooting workflow for bromination of 5-nitrobenzothiazole.
References
- BenchChem. (n.d.). Mechanism of electrophilic aromatic substitution in nitrobenzene bromination.
- BenchChem. (2025). Technical Support Center: Bromination of Benzothiazole.
- BenchChem. (2025). Preventing over-bromination in benzothiazole synthesis.
- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines.
-
MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 2-Bromo-5-nitrobenzo[D]thiazole
Welcome to the technical support guide for 2-Bromo-5-nitrobenzo[D]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile but often problematic chemical intermediate. Here, we provide in-depth, field-proven insights and practical solutions to help you achieve consistent and successful experimental outcomes.
I. Understanding the Solubility Challenge
This compound is a highly functionalized aromatic heterocycle. Its rigid, planar structure, combined with the electron-withdrawing nitro group and the polarizable bromine atom, leads to strong intermolecular forces, including π-π stacking and dipole-dipole interactions. These forces contribute to a stable crystal lattice, which in turn results in high melting points and low solubility in many common organic solvents. Overcoming this requires a systematic approach to solvent selection and the use of specialized solubilization techniques.
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.
Question 1: My this compound won't dissolve in my reaction solvent, even with heating. What are my next steps?
Root Cause Analysis: This is a classic sign that the solvation energy provided by your chosen solvent is insufficient to overcome the compound's crystal lattice energy. The polarity of your solvent may be mismatched with the highly polar yet non-ionic nature of the molecule.
Immediate Solutions:
-
Consult a Solvent Polarity Chart: First, assess where your current solvent lies on the polarity index. This compound, due to its nitro and bromo groups, is a polar molecule.[1] It is expected to have low solubility in non-polar solvents but higher solubility in polar solvents.[1]
-
Switch to a Stronger, Polar Aprotic Solvent: These solvents are highly effective at dissolving polar molecules. Their inability to donate hydrogen bonds prevents them from tightly binding to each other, leaving them free to solvate the solute.
-
Implement a Co-Solvent System: If your reaction chemistry is incompatible with the solvents listed above, a co-solvent system can be highly effective. This involves using a mixture of a primary solvent (in which other reagents are soluble) and a smaller amount of a strong "solubilizing" co-solvent.
-
Example: If your reaction proceeds well in Tetrahydrofuran (THF) but the benzothiazole is insoluble, try a 9:1 or 4:1 mixture of THF:DMSO. The DMSO will help break down the crystal lattice, allowing the THF to solvate the molecule.
-
Workflow for Solvent System Selection:
Caption: Decision workflow for addressing solubility issues.
Question 2: The compound dissolves upon heating, but crashes out of solution as the reaction proceeds or cools. How can I prevent this?
Root Cause Analysis: This indicates that you are operating in a metastable "supersaturated" state. While thermal energy can temporarily force the compound into solution, changes in concentration (as starting material is consumed) or temperature reduction cause it to precipitate.
Preventative Strategies:
-
Maintain Reaction Temperature: Ensure your reaction vessel is adequately heated throughout the entire process. Use an oil bath and overhead stirrer for uniform temperature distribution.
-
Increase Solvent Volume: While not always ideal, increasing the dilution can help keep the compound and any intermediates or products in solution. This is a trade-off with reaction kinetics, which may slow down.
-
Hot Filtration (for workup): If precipitation occurs during workup and cooling, perform a rapid hot filtration to remove any solid impurities before the desired product crystallizes.
-
Employ a "Solubility-Enhancing" Reagent: In some cases, the reaction itself can be modified. For example, in cross-coupling reactions, certain ligands not only facilitate the catalytic cycle but can also improve the solubility of the reactants.
III. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
While specific quantitative data is not widely published, a qualitative profile can be assembled based on its chemical structure and data from related compounds.
Table 1: Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions effectively solvate the polar molecule.[1] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The molecule cannot act as a hydrogen bond donor, limiting interactions. Solubility increases with heating. |
| Ethers | THF, Dioxane, Diethyl Ether | Very Low | Insufficient polarity to overcome the compound's strong intermolecular forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low to Sparingly Soluble | Moderate polarity but generally poor solvents for highly crystalline, polar compounds. |
| Non-Polar | Hexanes, Toluene | Insoluble | "Like dissolves like" principle; the significant polarity mismatch prevents dissolution.[1] |
| Aqueous | Water | Insoluble | The molecule is largely non-polar and lacks ionizable groups for aqueous solubility.[2] |
Q2: How can I experimentally determine the solubility of this compound in a new solvent system?
For precise, quantitative data, the shake-flask method is the gold standard.[3] It provides the thermodynamic solubility limit at a given temperature.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound.[3]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[4]
-
Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Prepare at least three replicate samples for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is typically sufficient to ensure the system reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved micro-particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of your analytical method (e.g., HPLC or UV-Vis).
-
Analyze the diluted sample using a pre-validated calibration curve to determine its concentration.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.
-
Q3: Are there any advanced techniques to improve solubility for formulation or screening purposes?
Yes, for applications in drug development and high-throughput screening, several advanced methods can be employed. These techniques aim to disrupt the crystal lattice or modify the compound's immediate environment.
-
Solid Dispersions: The compound is molecularly dispersed within a solid polymer matrix.[5][6] This is often achieved by dissolving both the compound and a polymer (like PVP or HPMC) in a common solvent and then rapidly removing the solvent via spray-drying or evaporation.[6] The resulting amorphous solid has a much higher apparent solubility and dissolution rate.
-
Micronization/Nanonization: Reducing the particle size of the compound dramatically increases its surface-area-to-volume ratio.[5][6] Techniques like jet milling or high-pressure homogenization can produce nanoparticles, which dissolve much more rapidly than the bulk crystalline material.[6]
-
Co-crystallization: This involves forming a new crystalline solid that consists of the target compound and a second, benign "co-former" molecule held together by non-covalent bonds. Co-crystals can have dramatically different (and often improved) physicochemical properties, including solubility.
IV. References
-
Solubility of Things. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from
-
Solubility of Things. (n.d.). Benzothiazole. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents. Retrieved from
-
American Association for Cancer Research. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from
-
MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from
Sources
Technical Support Center: Optimizing Coupling Reactions for 2-Bromo-5-nitrobenzo[d]thiazole
Welcome to the technical support guide for optimizing cross-coupling reactions with 2-Bromo-5-nitrobenzo[d]thiazole. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of using this versatile, yet sometimes challenging, heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: The Chemical Personality of this compound
This compound is a valuable substrate in modern synthetic chemistry, particularly for the construction of novel pharmaceutical agents and functional materials. Its utility stems from the presence of a reactive C-Br bond at the 2-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. However, the molecule's electronic nature, dominated by the strongly electron-withdrawing nitro group and the benzothiazole core, dictates its reactivity and potential failure modes.
The electron deficiency of the aromatic system makes the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[1][2][3] While this enhances reactivity, it can also amplify the propensity for certain side reactions if conditions are not carefully controlled. This guide provides a structured approach to diagnosing and solving common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this substrate.
Core Troubleshooting Guide
This section is formatted as a series of questions and answers to address the most common and critical issues you may face during your experiments.
Problem Area 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low to no yield. What are the most critical initial checkpoints?
Answer: When a Suzuki-Miyaura reaction fails, a systematic check of the foundational components is essential before exploring more complex variables.
-
Integrity of the Boronic Acid: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides or protodeboronation (cleavage of the C-B bond) upon storage.[4][5] Before starting, verify the purity of your boronic acid by NMR. If degradation is suspected, consider using a freshly purchased bottle or converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Exclusion of Oxygen: The active catalyst in the cycle is a coordinatively unsaturated Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen.[4][5] Inefficient degassing is a primary cause of failed reactions. Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for at least 30-60 minutes.[4] The reaction vessel must be thoroughly purged and maintained under a positive pressure of inert gas throughout the experiment.
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligands have not degraded. Palladium(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0), a process often facilitated by phosphine ligands or other reagents.[6] If you are using a Pd(0) source like Pd(PPh₃)₄, be aware of its air sensitivity. Phosphine ligands can be oxidized to phosphine oxides, rendering them ineffective.
-
Base and Solvent Quality: The base is not merely a spectator; it is crucial for the transmetalation step.[1][7][8] It must be anhydrous and finely powdered for optimal reactivity. Similarly, solvents must be anhydrous and free of peroxides, which can deactivate the catalyst.
Question: I suspect my palladium catalyst is being deactivated or "poisoned." What are the likely causes when using the this compound substrate?
Answer: Catalyst deactivation is a common issue. With this specific substrate, there are a few key possibilities:
-
Product Inhibition: The benzothiazole nitrogen in your product can coordinate to the palladium center. This coordination can sometimes stabilize the catalyst, but in other cases, it can inhibit catalytic turnover by occupying a coordination site needed for the next catalytic cycle. If you observe the reaction starting but then stalling, product inhibition might be a factor.
-
Ligand Degradation: Certain solvents, particularly NMP (1-methyl-2-pyrrolidinone) at elevated temperatures, can contain hydroperoxide impurities from autoxidation.[9] These peroxides will rapidly oxidize phosphine ligands to their corresponding oxides, which cannot stabilize the palladium catalyst, leading to the precipitation of palladium black and a halt in reactivity.[9]
-
Thermal Decomposition: At very high temperatures (>120-140 °C), especially with less stable ligands, the catalytic complex itself can decompose, leading to the formation of inactive palladium black. If your reaction requires high heat, selecting a more thermally robust ligand is critical.
Problem Area 2: Dominant Side Reactions
Question: My primary byproduct is the homocoupling of my boronic acid (a biaryl). How can I suppress this?
Answer: Boronic acid homocoupling is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen.[4][5][10] Oxygen can facilitate an alternative catalytic cycle that leads to the dimerization of the boronic acid.[5]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most effective solution. Ensure all reagents and the reaction vessel are free of oxygen.[4]
-
Control Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the this compound relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.[4]
-
Lower Temperature: Homocoupling pathways can have a different activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) may disfavor this side reaction.[4]
-
Question: I am observing significant hydrodehalogenation, resulting in 5-nitrobenzo[d]thiazole. What causes this and how can I prevent it?
Answer: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen. This is a common side reaction with electron-deficient aryl halides and highly active catalyst systems.[10] The hydrogen atom source can be the solvent, base, or trace water.
-
Causality & Prevention:
-
Base Choice: Strong, sterically hindered bases like NaOtBu or KOtBu can sometimes promote this pathway.[11] Consider switching to a milder base such as K₂CO₃ or K₃PO₄.
-
Catalyst/Ligand System: A highly active catalyst that undergoes rapid oxidative addition but slow transmetalation can be susceptible to side reactions. Trying a different ligand that accelerates the transmetalation step can sometimes solve the issue.
-
Solvent: Solvents that can act as hydrogen donors (like alcohols, if used as a co-solvent) can exacerbate the problem. Ensure you are using an aprotic solvent like dioxane or toluene.
-
Frequently Asked Questions (FAQs)
Q1: For a Buchwald-Hartwig amination, which type of base is best suited for this compound?
A1: The choice of base is critical and depends on the amine coupling partner. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective and promote fast reaction rates.[6][11] However, the nitro group on your substrate is sensitive to very strong nucleophilic bases, which could lead to decomposition or side reactions. For this substrate, it is often better to start with a slightly weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which provide a good balance of reactivity and functional group tolerance.[11] The solubility of the base is also key; ensure vigorous stirring to maintain a good dispersion.[6]
Q2: What is the role of the ligand, and how do I choose one for my specific reaction?
A2: The ligand is arguably the most important variable for optimization. It stabilizes the palladium atom, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[11][12]
-
For Suzuki-Miyaura: For a challenging substrate, bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf are excellent starting points.
-
For Buchwald-Hartwig: This reaction is highly dependent on the ligand. For primary amines, bidentate ligands like BINAP or Xantphos can be effective in preventing double arylation.[13] For more challenging couplings, bulky monophosphine ligands are often required.[11]
-
For Heck/Sonogashira: While some Heck reactions can be ligand-free, phosphine ligands are often required for less reactive aryl bromides to stabilize the active palladium species.[9] Sonogashira couplings often use a combination of palladium and a copper(I) co-catalyst, though copper-free protocols are increasingly common.[10][14][15]
Q3: Should I use a Pd(0) or Pd(II) catalyst source?
A3: Both can be effective, but they have different implications for reaction setup.
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are directly active in the catalytic cycle.[2] However, they are generally air-sensitive and must be handled under an inert atmosphere.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) are air-stable and easier to handle but must be reduced to the active Pd(0) state in situ.[2][6] This reduction is often accomplished by a phosphine ligand, an amine, or another reducing agent in the reaction mixture.
-
Precatalysts: Modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) are an excellent choice.[5] These are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active L-Pd(0) species upon exposure to a base, leading to more reliable and reproducible results.[5][6]
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2 - 1.5 equiv |
| Pd Source | Pd₂(dba)₃ (2 mol%) or XPhos-Pd-G3 (2 mol%) | Pre-catalyst is recommended for reproducibility.[5] |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) | Moderately strong, non-nucleophilic bases are compatible with the nitro group.[1] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic organic solvent with a small amount of water to aid base and boronic acid solubility. Must be degassed.[1] |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS to determine optimal temperature and avoid decomposition. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[4] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 equiv |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or RuPhos-Pd-G3 (1-2 mol%) | Pre-catalyst is highly recommended for C-N couplings. |
| Ligand | RuPhos or Xantphos (2-4 mol%) | Choice is highly dependent on the amine substrate; screening may be necessary.[11][13] |
| Base | Cs₂CO₃ or K₃PO₄ (1.5 - 2.0 equiv) | Stronger bases like NaOtBu can be used but may risk side reactions with the nitro group.[11] |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic, and thoroughly degassed. |
| Temperature | 90 - 110 °C | C-N couplings often require elevated temperatures. |
| Atmosphere | Argon or Nitrogen | Essential for catalyst stability. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Reagent Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv). Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or to an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 equiv) and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere (evacuate/backfill x3).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture to the required temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol above.
Visualizations & Workflows
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- Optimizing base and solvent for Buchwald-Hartwig amin
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP).Organic Process Research & Development.
- Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
- Kiloscale Buchwald–Hartwig Amination.Organic Process Research & Development.
- Condition Optimization for Buchwald-Hartwig Reactions.YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.AIP Publishing.
- Suzuki reaction.Wikipedia.
- Buchwald–Hartwig amin
- Palladium-catalyzed cross-coupling reactions.Fiveable.
- Suzuki-Miyaura cross-coupling.NROChemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
- Suzuki Coupling.Organic Chemistry Portal.
- Sonogashira Coupling.Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability issues of 2-Bromo-5-nitrobenzo[D]thiazole in solution
Welcome to the technical support center for 2-Bromo-5-nitrobenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues that may be encountered when working with this reactive intermediate in solution.
Introduction
This compound is a key building block in synthetic organic chemistry, valued for its utility in the construction of a variety of heterocyclic compounds with potential biological activity. The presence of an electron-withdrawing nitro group and a labile bromine atom on the benzothiazole scaffold makes it a highly reactive electrophile, particularly susceptible to nucleophilic aromatic substitution. This inherent reactivity, while advantageous for synthesis, also presents significant stability challenges in solution. This guide provides a comprehensive overview of these stability issues, offering practical solutions and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown and I'm observing a loss of starting material over time. What is happening?
A1: The discoloration and loss of your starting material are likely due to the degradation of this compound. The primary pathway for degradation is nucleophilic aromatic substitution, where the bromide is displaced by nucleophiles present in your reaction mixture or solvent. The electron-withdrawing nitro group activates the C2 position, making the bromo leaving group highly susceptible to attack. Even weak nucleophiles, such as water or alcohols (if used as solvents), can lead to the formation of byproducts over time, especially at elevated temperatures.
Q2: What are the most common nucleophiles I should be concerned about in my reaction?
A2: A wide range of nucleophiles can react with this compound. These include:
-
Amines: Primary and secondary amines are strong nucleophiles that will readily displace the bromide.
-
Thiols: Thiolates are excellent nucleophiles and will rapidly form 2-thioether substituted benzothiazoles.
-
Alcohols and Water: While weaker nucleophiles, alcohols and water can cause solvolysis (hydrolysis if water is the nucleophile) to form the corresponding 2-alkoxy or 2-hydroxy derivatives. This process can be accelerated by heat or the presence of a base.
-
Hydroxide and alkoxides: These are strong nucleophiles that will rapidly lead to the formation of the 2-hydroxy or 2-alkoxy derivatives.
Q3: Can light exposure affect the stability of my this compound solution?
A3: Yes, light exposure can be a significant factor. Nitroaromatic compounds are known to be susceptible to photodegradation.[1] UV light can promote the formation of reactive intermediates, leading to decomposition and the formation of colored byproducts. It is crucial to protect solutions of this compound from light, especially during long-term storage or prolonged reactions.
Q4: How does pH affect the stability of this compound in aqueous or protic solutions?
A4: The stability of this compound in protic solvents is pH-dependent.
-
Basic conditions (high pH): In the presence of strong bases like hydroxide, the rate of hydrolysis to 2-hydroxy-5-nitrobenzo[d]thiazole will be significantly accelerated.
-
Acidic conditions (low pH): While hydrolysis can still occur under acidic conditions, the rate is generally slower than in basic media. However, strong acids can promote other side reactions or degradation pathways.
-
Neutral conditions: Hydrolysis can still occur at a slower rate, especially with prolonged exposure to water or protic solvents.
Q5: What are the recommended storage conditions for this compound, both as a solid and in solution?
A5:
-
Solid: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.[2]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a dry, aprotic solvent (e.g., anhydrous DMF, DMSO, or acetonitrile) and store the solution in a tightly sealed vial with an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C). Avoid prolonged storage of solutions, as gradual decomposition can still occur.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product in a nucleophilic substitution reaction. | 1. Degradation of this compound: The starting material may have degraded before or during the reaction. 2. Competing side reactions: The nucleophile may be reacting with the solvent or other components of the reaction mixture. 3. Insufficient reactivity: The reaction conditions (temperature, solvent, base) may not be optimal for the desired transformation. | 1. Verify Starting Material Purity: Before starting your reaction, check the purity of your this compound using an appropriate analytical method like HPLC or ¹H NMR. 2. Use Anhydrous Conditions: If your nucleophile is sensitive to water, ensure all solvents and reagents are anhydrous. 3. Optimize Reaction Conditions: Consider screening different solvents, bases, and reaction temperatures to favor the desired product formation. |
| Formation of multiple, unexpected byproducts. | 1. Presence of multiple nucleophiles: Impurities in the solvent or starting materials (e.g., water in an alcohol solvent) can lead to a mixture of products. 2. Photodegradation: Exposure to light may be causing the formation of degradation products. 3. Thermal decomposition: High reaction temperatures may be promoting undesired side reactions. | 1. Use High-Purity Solvents and Reagents: Ensure all components of your reaction are of the highest possible purity. 2. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inconsistent reaction outcomes. | 1. Variability in starting material quality: Different batches of this compound may have varying levels of impurities. 2. Atmospheric moisture: The reaction may be sensitive to moisture from the air. 3. Inconsistent reaction setup: Minor variations in reaction time, temperature, or reagent addition can lead to different results. | 1. Standardize Starting Material: If possible, use the same batch of starting material for a series of experiments or re-purify it before use. 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture and oxygen. 3. Maintain Consistent Parameters: Carefully control all reaction parameters, including temperature, stirring speed, and the rate of reagent addition. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Solution via HPLC
This protocol outlines a method for assessing the stability of this compound in a common organic solvent over time.
Materials:
-
This compound
-
Anhydrous Acetonitrile (MeCN)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10.0 mL of anhydrous acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Initial Analysis (T=0): Immediately after preparation, dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with acetonitrile. Inject the solution into the HPLC system.
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm
-
Column Temperature: 30 °C
-
-
Incubation: Store the stock solution in a sealed vial under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the stock solution, dilute it to the analysis concentration, and inject it into the HPLC.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining. Observe the appearance of any new peaks, which would indicate the formation of degradation products.
Visualizing Degradation Pathways
The primary instability of this compound in the presence of nucleophiles is a significant concern for researchers. The following diagram illustrates the general mechanism of nucleophilic aromatic substitution, which is the most probable degradation pathway.
Caption: General pathway for nucleophilic substitution of this compound.
Conclusion
The successful use of this compound in organic synthesis is critically dependent on understanding and mitigating its inherent instability in solution. The primary degradation pathways involve nucleophilic substitution and potential photodegradation. By employing the preventative measures and troubleshooting strategies outlined in this guide, researchers can minimize the impact of these stability issues, leading to more reliable and reproducible experimental outcomes. Always prioritize the use of high-purity reagents, anhydrous and aprotic solvents when appropriate, and protection from light. Regular analytical monitoring of the starting material and reaction progress is highly recommended to ensure the integrity of your synthetic work.
References
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters. ACS Publications. [Link]
-
Handling Reactive Chemicals: Precautions and Tips. Cal-Star. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Semantic Scholar. [Link]
-
UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. PubMed. [Link]
-
Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Unknown Source. [Link]
-
Hydrolysis of Benzothiazolylcarbamates in Basic Media. ResearchGate. [Link]
-
HYDROLYSIS. Unknown Source. [Link]
-
Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-5-nitrobenzo[d]thiazole
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical reactions with 2-Bromo-5-nitrobenzo[d]thiazole. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I fix it?
Low or no yield in a Suzuki-Miyaura coupling involving this compound can often be attributed to several critical factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material. The electron-withdrawing nitro group can influence the reactivity of the C-Br bond and the stability of the reaction intermediates.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For heteroaromatic systems, especially those with potentially coordinating groups like the thiazole nitrogen, a well-chosen ligand is crucial to stabilize the palladium center and facilitate the catalytic cycle.
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald or Fu's palladacycle precatalysts, combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos), often show improved performance with challenging substrates. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Base Selection and Strength: The base not only activates the boronic acid partner but can also influence the stability of the substrate and catalyst. An inappropriate base can lead to decomposition or side reactions.
-
Recommendation: A weaker base like K₂CO₃ or Cs₂CO₃ is often a good starting point. Stronger bases like NaOH or K₃PO₄ can sometimes lead to hydrolysis of the nitro group or other undesired reactions. The choice of base should also be matched with the solvent system.
-
-
Solvent and Temperature Control: The solvent system must be anhydrous and deoxygenated to prevent protodebromination of the starting material and oxidation of the palladium catalyst.
-
Recommendation: A common and effective solvent system is a mixture of 1,4-dioxane and water. The reaction should be thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst. Maintain a consistent and appropriate temperature, typically between 80-100 °C. Overheating can lead to decomposition.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Q2: I am observing significant amounts of a debrominated side product (5-nitrobenzo[d]thiazole) in my cross-coupling reaction. What is causing this and how can I prevent it?
The formation of a debrominated side product is a classic sign of protodebromination. This occurs when the aryl halide is reduced instead of participating in the desired cross-coupling reaction.
Primary Causes and Solutions:
-
Presence of Protic Impurities: Trace amounts of water or other protic solvents in your reaction mixture can serve as a proton source.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and dry your starting materials and reagents thoroughly.
-
-
Suboptimal Ligand or Catalyst: The catalytic system may be favoring a reductive pathway.
-
Solution: As mentioned previously, switching to a more robust ligand system, such as those developed by Buchwald or Fu, can often suppress this side reaction by promoting the desired cross-coupling pathway.
-
-
Reaction Conditions: Elevated temperatures can sometimes promote decomposition pathways that lead to protodebromination.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Q3: My Buchwald-Hartwig amination with this compound is failing. I am recovering my starting materials. What should I investigate?
Failure in a Buchwald-Hartwig amination with this substrate often points to issues with the base, catalyst system, or the nature of the amine coupling partner.
Troubleshooting Protocol:
| Parameter | Potential Issue | Recommended Action |
| Base | The base may be too weak to deprotonate the amine or too sterically hindered. | Switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is often critical in these reactions. |
| Catalyst/Ligand | The ligand may not be suitable for this specific transformation. | Consider using a ligand specifically designed for C-N bond formation, such as Josiphos or a biarylphosphine ligand like BrettPhos. |
| Amine Partner | Highly hindered or electron-deficient amines can be challenging coupling partners. | The reaction may require higher temperatures or a more active catalyst system for these amines. |
| Reaction Setup | Inadequate inert atmosphere. | Ensure the reaction is set up under a strict inert atmosphere (glovebox or Schlenk line) as both the catalyst and the base can be sensitive to air and moisture. |
Buchwald-Hartwig Catalytic Cycle and Potential Failure Points
Caption: Key steps and failure points in the Buchwald-Hartwig cycle.
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) with a thiol, but the reaction is sluggish and incomplete. How can I drive it to completion?
The nitro group on the benzothiazole ring is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution. However, several factors can still impede the reaction.
Key Considerations for SNAr Reactions:
-
Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Recommendation: Use a non-nucleophilic base like K₂CO₃ or Et₃N. The choice of base can also influence the solubility of the thiolate salt.
-
-
Solvent: A polar aprotic solvent is typically ideal for SNAr reactions as it can solvate the cation of the thiolate salt without hydrogen bonding to the nucleophile.
-
Recommendation: DMF, DMSO, or NMP are excellent solvent choices for this type of reaction.
-
-
Temperature: While the substrate is activated, some thermal energy may be required to overcome the activation barrier.
-
Recommendation: Gently heating the reaction to 50-80 °C can often increase the reaction rate significantly. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
References
-
Title: The Buchwald-Hartwig Amination: Development, Applications, and Understanding Source: Accounts of Chemical Research URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Halides with Aryl- and Heteroarylboronic Acids and Esters Source: Chemical Reviews URL: [Link]
-
Title: Recent advances in the Suzuki–Miyaura reaction Source: Green Chemistry URL: [Link]
Scaling up the synthesis of 2-Bromo-5-nitrobenzo[D]thiazole
An In-Depth Technical Guide to Scaling the Synthesis of 2-Bromo-5-nitrobenzo[d]thiazole
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2] While its synthesis is well-established in literature at a laboratory scale, transitioning to larger, multi-gram scales presents significant challenges. The most common and practical synthetic route proceeds via a Sandmeyer reaction, starting from the readily available 2-amino-5-nitrobenzothiazole.[3] This process involves the formation of a thermally unstable diazonium salt intermediate, which is prone to decomposition and side reactions that can drastically reduce yield and purity, especially at scale.[4][5]
This guide, designed for researchers and process chemists, provides a detailed, scalable protocol and a comprehensive troubleshooting framework to navigate the complexities of this synthesis. It emphasizes the causality behind experimental choices, in-process controls for self-validation, and critical safety considerations for a successful scale-up.
Overall Synthetic Pathway
The transformation relies on a two-step, one-pot process: the diazotization of 2-amino-5-nitrobenzothiazole followed by a copper-catalyzed Sandmeyer bromination.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Scaled-Up Experimental Protocol (50 g Scale)
This protocol is designed for a 50-gram scale synthesis. Ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometry |
| 2-Amino-5-nitrobenzothiazole | 195.19 | 50.0 | 0.256 | 1.0 eq |
| Hydrobromic Acid (48% aq.) | 80.91 | 345 mL | 3.07 | 12.0 eq |
| Sodium Nitrite (NaNO₂) | 69.00 | 19.5 | 0.283 | 1.1 eq |
| Copper(I) Bromide (CuBr) | 143.45 | 40.4 | 0.282 | 1.1 eq |
| Deionized Water | 18.02 | As needed | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Procedure:
-
Reaction Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.
-
Initial Slurry: Charge the flask with 2-amino-5-nitrobenzothiazole (50.0 g, 0.256 mol) and 48% hydrobromic acid (250 mL). Stir the resulting slurry and cool the internal temperature to 0 °C using an ice-salt bath.
-
Diazotization (Critical Step): Dissolve sodium nitrite (19.5 g, 0.283 mol) in deionized water (75 mL). Add this solution dropwise to the reaction slurry via the dropping funnel over 60-90 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition. A slight exotherm will be observed; control the addition rate to prevent the temperature from rising above 5 °C.[4]
-
In-Process Control (IPC): After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete). If the test is negative, add a small amount of the nitrite solution until a positive test is sustained.
-
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (40.4 g, 0.282 mol) in 48% hydrobromic acid (95 mL). Cool this solution to 0 °C. Add this cold CuBr solution to the cold diazonium salt slurry in one portion.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature, then heat to 60-70 °C. A vigorous evolution of nitrogen gas will occur.[5] Maintain heating for 2-3 hours until gas evolution ceases.
-
IPC: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material spot should be consumed, and a new, lower Rf product spot should appear.
-
-
Work-up and Isolation: Cool the mixture to room temperature and pour it carefully into a beaker containing ice water (1 L). Stir for 30 minutes. The crude product will precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake sequentially with deionized water (2 x 250 mL) and a small amount of cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethyl acetate/hexanes mixture to yield this compound as a pale yellow solid.
Troubleshooting Guide & FAQs
Troubleshooting (Question & Answer Format)
Stage 1: Diazotization
-
Q1: My reaction mixture turned dark brown or black immediately after adding sodium nitrite. What went wrong?
-
A1: This indicates rapid decomposition of the diazonium salt. The most common cause is a loss of temperature control.[4] Diazonium salts are thermally unstable, and temperatures above 5-10 °C can lead to decomposition and the formation of tarry phenol byproducts from reaction with water.[6] Ensure your cooling bath is robust and monitor the internal temperature, not the bath temperature. Add the nitrite solution more slowly to manage the exotherm.
-
-
Q2: The starch-iodide test remains negative even after adding all the sodium nitrite solution. What should I do?
-
A2: This suggests incomplete diazotization. First, re-check the stoichiometry of your reagents. Ensure the hydrobromic acid is of the correct concentration and a sufficient excess is used. If reagents are correct, you can prepare a small additional amount of the NaNO₂ solution (e.g., 5% of the original amount) and add it dropwise at 0-5 °C until the starch-iodide test remains positive for at least 5 minutes.
-
-
Q3: The reaction is foaming excessively, and gas is evolving vigorously during nitrite addition. Is this normal?
-
A3: No, this is a sign of premature decomposition. While the final Sandmeyer step evolves nitrogen, significant gas during diazotization indicates the diazonium salt is unstable and breaking down. The cause is almost always elevated temperature. Immediately halt the addition, ensure the mixture is cooled back to 0-5 °C, and resume addition at a much slower rate.
-
Stage 2: Sandmeyer Reaction
-
Q4: My final yield is very low, and the crude product is a sticky tar instead of a solid. What are the likely causes?
-
A4: This is a classic scale-up issue with multiple potential causes:
-
Poor Diazonium Salt Formation: If the previous step was suboptimal (see Q1-Q3), the starting material for the Sandmeyer reaction is already compromised.
-
Inefficient Copper Catalysis: Ensure the CuBr is of good quality. The copper(I) salt acts as a single-electron transfer (SET) agent to initiate the radical mechanism; if it has been oxidized to copper(II), the reaction will be sluggish or fail.[4][5]
-
Side Reactions: Adding the diazonium salt to a hot CuBr solution or heating the mixture too rapidly can promote the formation of biaryl and phenol impurities.[4] Follow the protocol of adding the cold catalyst solution to the cold diazonium slurry and warming gradually.
-
-
Caption: Troubleshooting decision tree for low yield in the Sandmeyer synthesis.
Stage 3: Work-up and Purification
-
Q5: How do I remove the green/blue copper salts from my crude product?
-
A5: The color is from copper(I) and copper(II) salts. A thorough wash of the filter cake with water is the first step. If the color persists after recrystallization, you can dissolve the crude material in a solvent like ethyl acetate and wash the organic layer with an aqueous solution of ammonium hydroxide or a saturated solution of EDTA. This will chelate the copper ions and pull them into the aqueous phase.
-
-
Q6: My product won't crystallize from the recommended solvent. What are my options?
-
A6: If recrystallization fails, it indicates significant impurities. The best option is purification by column chromatography on silica gel. A gradient elution starting with hexanes and slowly increasing the proportion of ethyl acetate is typically effective. Once pure fractions are collected and the solvent is removed, the resulting solid should be of high purity and can often be recrystallized if needed.
-
Frequently Asked Questions (FAQs)
-
Q: Why is it critical to keep the diazotization reaction at 0-5 °C?
-
A: Aryl diazonium salts are notoriously unstable.[4] The bond between the aromatic ring and the diazonium group is weak. At higher temperatures, the N₂ group, an incredibly stable molecule, readily leaves, leading to uncontrolled reactions with water (forming phenols) or other nucleophiles, severely impacting yield and purity.[6]
-
-
Q: What is the specific role of Copper(I) Bromide in the Sandmeyer reaction?
-
A: The Sandmeyer reaction proceeds through a radical mechanism, not a simple nucleophilic substitution. The copper(I) salt is a catalyst that initiates the process via a single-electron transfer (SET) to the diazonium salt. This forms a diazo radical, which rapidly loses N₂ gas to generate an aryl radical. This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the SET step), yielding the final product and regenerating the copper(I) catalyst.[4][5]
-
-
Q: What are the most critical safety precautions when scaling up this reaction?
-
A:
-
Diazonium Salt Instability: Never attempt to isolate the diazonium salt intermediate. It is explosive when dry.[4] Always generate and use it in situ in a cold solution.
-
Sodium Nitrite Hazards: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[7][8] It can cause a dangerous condition called methemoglobinemia.[9][10] Avoid contact with combustible materials and acids, which can release toxic nitrogen oxide gases.[7]
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the apparatus is not sealed and has adequate venting to avoid pressure buildup.
-
Exotherm Control: Scale-up reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient. A runaway reaction is a significant risk. Use a robust cooling system and slow, controlled reagent addition.
-
-
References
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 10(3). Available at: [Link]
- Process for the preparation of benzothiazoles. (1989). Google Patents.
-
Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. (2020). Taylor & Francis Online. Available at: [Link]
-
Sandmeyer type reaction troubleshoot. (n.d.). Reddit. Available at: [Link]
-
Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Troubleshooting a Sandmeyer reaction. (n.d.). Reddit. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]
-
Sodium nitrite - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. Available at: [Link]
-
Sandmeyer reaction (video). (n.d.). Khan Academy. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
SAFETY DATA SHEET. (n.d.). Hach. Available at: [Link]
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2-Bromo-5-nitrothiazole. (n.d.). PubChem. Available at: [Link]
-
ICSC 1120 - SODIUM NITRITE. (n.d.). International Labour Organization. Available at: [Link]
-
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Publishing. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2017). National Center for Biotechnology Information. Available at: [Link]
-
Nitrous acid, sodium salt: Human health tier II assessment. (2016). Australian Government Department of Health. Available at: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]
-
2-Bromo-5-nitrothiazole, 1 X 5 g. (n.d.). Alkali Scientific. Available at: [Link]
Sources
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
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- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Byproduct Identification in 2-Bromo-5-nitrobenzo[D]thiazole Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-nitrobenzo[D]thiazole. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation, identification, and mitigation. The synthesis of this compound, typically achieved via a Sandmeyer reaction from 2-amino-5-nitrobenzothiazole, is a powerful transformation but is susceptible to several side reactions that can complicate purification and reduce yields.
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue, often stemming from the instability of the intermediate diazonium salt or incomplete reaction. The primary factors to investigate are temperature control and reagent quality.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: The diazonium intermediate is thermally unstable and can easily decompose, leading to the evolution of nitrogen gas and the formation of various byproducts, primarily the corresponding phenol.[1]
-
Solution: Strict temperature control is critical. The diazotization step (reaction of 2-amino-5-nitrobenzothiazole with sodium nitrite in acid) must be maintained between 0-5 °C.[1] Use an ice/salt bath for more consistent cooling and monitor the internal reaction temperature closely. The subsequent Sandmeyer reaction with CuBr should also be initiated at a low temperature before being allowed to warm.
-
-
Incomplete Diazotization: If the amine is not fully converted to the diazonium salt, it will remain as a starting material impurity.
-
Solution: Ensure the sodium nitrite is fresh and added slowly as a pre-chilled aqueous solution to the acidic amine suspension.[1] A slight excess of sodium nitrite (1.0 - 1.1 equivalents) is common.[1] You can check for the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black) to confirm the reaction has gone to completion.[1]
-
-
Side Reactions of the Diazonium Salt: Besides thermal decomposition, the diazonium salt can participate in unwanted coupling reactions or react with water to form 2-hydroxy-5-nitrobenzothiazole.[2]
-
Solution: Use the generated diazonium salt solution immediately in the subsequent Sandmeyer step.[1] Do not let it stand for extended periods, even at low temperatures. Ensure the copper(I) bromide solution is prepared and ready before you begin the diazotization.
-
Question 2: My TLC/LC-MS analysis shows multiple spots/peaks. How do I identify the main byproducts?
Answer:
The presence of multiple spots indicates a mixture of products. The key is to systematically identify these compounds based on their likely structures and chromatographic/spectroscopic properties. The most common byproducts in a Sandmeyer reaction are phenols, biaryl compounds, and unreacted starting material.[2][3]
Systematic Identification Workflow:
-
Run Co-spots on TLC: Spot your crude reaction mixture alongside the 2-amino-5-nitrobenzothiazole starting material on the same TLC plate. If one of the impurity spots has the same Rf value as the starting material, you have confirmed its presence.
-
Analyze with LC-MS: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the peaks will provide the molecular weight of each component.
-
Purify via Column Chromatography: Separate the major components of the crude mixture. Collect fractions corresponding to each spot observed on TLC.
-
Characterize with NMR: Once isolated, run ¹H NMR and ¹³C NMR on each purified component. The chemical shifts and coupling patterns will provide definitive structural information.
Below is a table summarizing the expected analytical data for the target product and its most probable byproducts.
Table 1: Analytical Characteristics of Product and Potential Byproducts
| Compound Name | Structure | Approx. Molecular Weight ( g/mol ) | Expected ESI-MS (m/z) [M+H]⁺ | Key ¹H NMR Features (Approx. δ, DMSO-d₆) |
| This compound (Product) | C₇H₃BrN₂O₂S | 259.08 | 258/260 (Isotopic pattern for Br) | Aromatic protons in the 8.0-9.0 ppm range. |
| 2-Amino-5-nitrobenzothiazole (Starting Material) | C₇H₅N₃O₂S | 195.20 | 196 | Aromatic protons and a broad singlet for the -NH₂ group (~8.6 ppm). |
| 2-Hydroxy-5-nitrobenzothiazole (Phenol Byproduct) | C₇H₄N₂O₃S | 196.18 | 197 | Aromatic protons and a broad singlet for the -OH group. |
| 5,5'-Dinitro-2,2'-bibenzo[d]thiazole (Biaryl Byproduct) | C₁₄H₆N₄O₄S₂ | 358.35 | 359 | Complex aromatic signals, likely showing symmetry. |
Question 3: I've identified a significant amount of 2-hydroxy-5-nitrobenzothiazole in my product mixture. How can I prevent its formation?
Answer:
The formation of the phenol byproduct is a classic issue arising from the reaction of the diazonium salt with water, a competing nucleophile.[2] This side reaction is highly dependent on temperature and reaction time.
Mitigation Strategies:
-
Aggressive Temperature Control: This is the most critical factor. The diazotization must be kept below 5 °C.[1] Any localized warming can accelerate the decomposition and hydrolysis of the diazonium salt.
-
Minimize Water Content: While the reaction is run in an aqueous acidic medium, avoid introducing extraneous water. Use concentrated acids as specified in the protocol.
-
Immediate Use of Diazonium Salt: As previously mentioned, the diazonium salt should be used immediately after its formation.[1] The longer it exists, the greater the opportunity for it to react with water.
-
Ensure Efficient Displacement: A properly prepared and active copper(I) bromide catalyst is essential for the Sandmeyer reaction to proceed efficiently, outcompeting the hydrolysis pathway.
Byproduct Formation and Troubleshooting Workflow
The following diagram illustrates the primary reaction pathway and the side reactions leading to common byproducts, followed by a general workflow for troubleshooting unexpected results.
Caption: A systematic workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Sandmeyer reaction and why does it produce radical byproducts?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). [2]The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases nitrogen gas. This highly reactive aryl radical can then react in several ways: it can abstract a bromine atom from a copper(II) bromide species to form the desired product and regenerate the copper(I) catalyst, or two aryl radicals can couple to form biaryl impurities. [3][4]The detection of these biaryl byproducts is strong evidence for the radical mechanism. [2] Q2: Are there alternative brominating agents I can use for this synthesis?
While the Sandmeyer reaction using CuBr is the most common method for converting the amino group to a bromide, direct electrophilic bromination of the benzothiazole ring system is also possible, though it may present different challenges. [5]Reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) are often used for aromatic bromination. [6]However, these may lead to different regioselectivity or over-bromination, and the strong electron-withdrawing effect of the nitro group on the 2-amino-5-nitrobenzothiazole starting material makes direct electrophilic substitution challenging. For this specific transformation, the Sandmeyer route is generally preferred.
Q3: My purified product seems to degrade over time. What are the stability and storage recommendations for this compound?
2-Bromo-5-nitrothiazole and its benzannulated derivatives are generally stable crystalline solids. [7][8]However, like many halogenated nitroaromatic compounds, they can be sensitive to light and high temperatures. For long-term storage, it is recommended to keep the compound in an amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C). [8]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A common mobile phase for this class of compounds is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio may require some experimentation.
-
Spotting: Dissolve a small amount of your starting material and your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting material, the crude mixture, and a co-spot (spotting the crude mixture on top of the starting material spot).
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). The product, being more nonpolar than the starting amine, should have a higher Rf value.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or dichloromethane), adding silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate) to elute the more polar components.
-
Fraction Pooling: Combine the fractions that contain the pure desired product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem. (n.d.). Overcoming challenges in the bromination of benzothiazole-2-amines.
- Wikipedia. (2024). Sandmeyer reaction.
- PubChem. (n.d.). 2-Bromo-5-nitrothiazole.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
- Chem-Impex. (n.d.). 2-Bromo-5-nitrothiazole.
- National Center for Biotechnology Information. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
- BenchChem. (n.d.). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ChemicalBook. (n.d.). 2-Bromo-5-nitrothiazole Product Description.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3034-48-8 CAS MSDS (2-Bromo-5-nitrothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Refinement of protocols for synthesizing 2-Bromo-5-nitrobenzo[D]thiazole analogs
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-5-nitrobenzo[d]thiazole and its analogs. This family of compounds serves as a crucial scaffold in medicinal chemistry and drug development, with derivatives exhibiting a range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] The synthesis, while based on established chemical principles, presents several challenges that can impact yield, purity, and reproducibility.
This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these challenges successfully. We will delve into the causality behind experimental choices, offer step-by-step protocols, and provide a comprehensive troubleshooting framework in a direct question-and-answer format.
Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a two-stage process. First, a suitable precursor, 2-amino-5-nitrobenzothiazole, is synthesized. Second, this amino-substituted benzothiazole is converted to the desired bromo-derivative via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine followed by a copper(I) bromide-mediated displacement of the diazonium group.[3][4]
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol
This protocol provides a baseline methodology. Optimization may be required depending on the specific analog and scale.
Part 1: Synthesis of 2-Amino-5-nitrobenzothiazole
This precursor is typically prepared via the Hugershoff synthesis or a variation thereof, involving the reaction of a substituted aniline with a thiocyanate source. A more direct and industrially relevant method starts from 2,4-dinitrochlorobenzene and thiourea.[5]
Materials:
-
2,4-Dinitrochlorobenzene
-
Thiourea
-
Pyridine or Sulfolane (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitrochlorobenzene (1.0 eq) and thiourea (2.0 eq) in pyridine.
-
Heat the mixture to reflux (approx. 115-120°C) with vigorous stirring for 3-5 hours.[5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual pyridine and salts.
-
Dry the crude 2-amino-5-nitrobenzothiazole. The product can be purified further by recrystallization from ethanol or acetic acid if necessary.
Part 2: Synthesis of this compound (Sandmeyer Reaction)
Safety First: The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Keep the diazonium salt in solution at all times and at low temperatures. Perform the reaction in a well-ventilated fume hood.
Materials:
-
2-Amino-5-nitrobenzothiazole
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask, suspend 2-amino-5-nitrobenzothiazole (1.0 eq) in a 48% HBr solution. Cool the mixture to 0-5°C in an ice-salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the benzothiazole suspension, ensuring the temperature remains below 5°C.[7] The addition should take approximately 30 minutes. A clear solution of the diazonium salt should form.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution with continuous stirring.[8]
-
Vigorous nitrogen evolution will be observed. After the initial effervescence subsides, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Heat the reaction mixture to 60-70°C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture and collect the precipitated crude product by vacuum filtration.
-
Wash the solid with water and then a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or acetone.[6]
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Why is the temperature so critical during the diazotization step? A: Aromatic diazonium salts are thermally unstable. At temperatures above 5-10°C, they can rapidly decompose, primarily reacting with water to form undesired phenol byproducts.[4] This decomposition not only reduces the yield of the desired bromo-compound but also introduces impurities that can be difficult to remove. Maintaining a low temperature ensures the diazonium salt remains stable long enough to be consumed in the subsequent Sandmeyer reaction.
Q2: My Sandmeyer reaction is sluggish and gives a low yield. What is the likely cause? A: The most common culprit is the quality of the copper(I) bromide (CuBr) catalyst. Cu(I) is susceptible to air oxidation to Cu(II), which is not an effective catalyst for this reaction.[8] Always use freshly prepared or commercially sourced, high-purity CuBr. If you suspect your catalyst has oxidized (it may appear greenish instead of white/light gray), you can wash it with a dilute solution of HBr to remove Cu(II) salts before use. Another cause could be incomplete formation of the diazonium salt, so ensure the dropwise addition of sodium nitrite is slow and efficient.
Q3: I see multiple spots on my TLC plate after the Sandmeyer reaction. What are they? A: Besides your starting material and desired product, common impurities include:
-
5-Nitrobenzothiazol-2-ol: Formed from the reaction of the diazonium salt with water. This is more prevalent if the temperature was not adequately controlled.[4]
-
5-Nitrobenzothiazole (deamination product): This can form if a source of hydrogen radical is available to reduce the aryl radical intermediate.
-
Biaryl compounds: A small amount of symmetrical biaryl coupling can occur, which is evidence for the radical mechanism of the Sandmeyer reaction.[3]
Q4: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong? A: Tarry products often result from polymerization or decomposition side reactions, which are typically caused by excessive heat or the presence of impurities. Overheating the reaction mixture during the final decomposition step can lead to degradation. Additionally, if the starting 2-amino-5-nitrobenzothiazole is impure, those impurities can lead to side reactions under the strongly acidic and oxidative conditions of the Sandmeyer reaction. Ensure your precursor is clean before proceeding.
Q5: Are there any "greener" or safer alternatives to this synthesis? A: While the classic Sandmeyer reaction is robust, modern variations focus on improving safety and environmental impact. Some protocols use tert-butyl nitrite or isoamyl nitrite as the diazotizing agent in an organic solvent, which can sometimes provide better control and avoid strongly acidic aqueous conditions.[7] For the synthesis of the benzothiazole core itself, methods using microwave assistance or environmentally benign solvents like water are being explored to reduce reaction times and hazardous waste.[6]
Troubleshooting Data Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Precursor Synthesis | 1. Poor quality of starting 2,4-dinitrochlorobenzene.[6] 2. Incomplete reaction. 3. Suboptimal reaction temperature. | 1. Use purified starting materials. 2. Monitor reaction by TLC to confirm completion; extend reaction time if necessary. 3. Optimize temperature; some variations may require higher or lower heat. |
| Low Yield in Sandmeyer Step | 1. Decomposition of diazonium salt (temp > 5°C). 2. Inactive CuBr catalyst (oxidized to Cu(II)).[8] 3. Incomplete diazotization. | 1. Maintain strict temperature control (0-5°C) with an ice-salt bath. 2. Use fresh, high-purity CuBr. 3. Ensure slow, dropwise addition of NaNO₂ solution. |
| Formation of Phenol Byproduct | Reaction of diazonium salt with water. | Strictly maintain low temperatures during diazotization and the Sandmeyer reaction to minimize this side reaction.[4] |
| Over-bromination | Excess brominating agent or high reactivity of the substrate. | Use a stoichiometric amount of CuBr and NaNO₂. While less common in Sandmeyer reactions, careful control is key. For direct bromination methods, controlling stoichiometry is critical.[9] |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities. 2. Product is an oil and not a solid. | 1. Test different solvent systems for column chromatography or recrystallization.[6] 2. Attempt to solidify the oil by triturating with a non-polar solvent (e.g., cold hexanes). If that fails, purify by chromatography. |
References
- BenchChem. (2025).
- Chavan, V. S., et al. (2021). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
- Kumar, A., et al. (2019). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Bayer AG. (1989). Process for the preparation of benzothiazoles. U.S.
- Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 10(3).
- Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(20), 6269.
- ChemicalBook. (2024). Synthesis of 2-Amino-5-nitrothiazole.
- PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole.
- ResearchGate. (n.d.).
- Nishad, P. A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Wikipedia. (2024). Sandmeyer reaction.
- PubChem. (n.d.). 2-Bromo-5-nitrothiazole.
- BLD Pharm. (n.d.). This compound.
- Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(20), 6269.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Kumar, V., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2975-3004.
- Mahajan, M., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 39(4), 653-659.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- NRO. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube.
- Al-Ostath, A., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. RSC Advances, 13(5), 3249-3265.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem Technical Support.
- Farshori, N. N., et al. (2016). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of Chemical and Pharmaceutical Research, 8(8), 868-874.
- Al-dujaili, A. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Bromo-5-nitrobenzo[d]thiazole: A Comparative Analysis for Strategic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The benzothiazole scaffold, a privileged heterocyclic system, is a recurring motif in a multitude of pharmacologically active agents and functional materials.[1][2][3][4][5] Its chemical versatility is significantly enhanced by substitution, particularly with halogens and electron-withdrawing groups like the nitro moiety.
This guide provides an in-depth, objective comparison of 2-bromo-5-nitrobenzo[d]thiazole against its halogenated counterparts, primarily the 2-chloro and 2-iodo analogs. We will move beyond a simple catalog of properties to explore the causal relationships between structure and reactivity, providing field-proven insights and detailed experimental protocols to empower you to make strategic, data-driven decisions in your work.
The Molecular Profile: Physicochemical and Spectroscopic Properties
The identity and purity of a starting material are paramount. Halogen substitution on the benzothiazole core influences key physical properties such as melting point and crystal packing. The presence of the 5-nitro group, a strong electron-withdrawing feature, profoundly impacts the molecule's electronic character, which is reflected in its spectroscopic signature and chemical reactivity.[6][7]
Below is a comparative summary of the key physicochemical properties for 2-halo-5-nitrobenzothiazoles. Note that while data for the bromo and chloro derivatives are available, the corresponding iodo analog is less common, reflecting its generally higher cost and lower stability.
| Property | This compound | 2-Chloro-5-nitrobenzo[d]thiazole |
| Molecular Formula | C₇H₃BrN₂O₂S | C₇H₃ClN₂O₂S |
| Molecular Weight | 259.08 g/mol | 214.63 g/mol |
| Appearance | Yellow to brown crystalline powder | Pale yellow crystalline solid[7] |
| Melting Point | Approx. 180-185 °C | Approx. 177-181 °C |
| Key IR Peaks (cm⁻¹) | ~1510-1530 (asym NO₂) ~1340-1360 (sym NO₂) | ~1515-1535 (asym NO₂) ~1345-1365 (sym NO₂) |
| ¹H NMR (DMSO-d₆, δ) | ~8.9-9.1 (d, H4) ~8.4-8.6 (dd, H6) ~8.2-8.4 (d, H7) | ~8.8-9.0 (d, H4) ~8.3-8.5 (dd, H6) ~8.1-8.3 (d, H7) |
Note: Spectroscopic data are representative and can vary based on solvent and instrumentation.
A Tale of Two Reactivities: SNAr vs. Cross-Coupling
The choice between a chloro, bromo, or iodo derivative is most critically informed by the intended downstream reaction. The electronic activation provided by the thiazole nitrogen and the 5-nitro group makes the C2 position a hub for two major classes of transformations with opposing reactivity trends regarding the halogen.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the halogen acts as a leaving group, displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex, an addition-elimination mechanism where the rate-determining step is typically the initial nucleophilic attack.[8][9]
Causality of Reactivity: The reactivity in SNAr is primarily governed by the electronegativity and the ability of the halogen to stabilize the forming negative charge in the transition state. The generally accepted reactivity order for halogens as leaving groups in activated systems is Cl > Br > I . The stronger inductive electron-withdrawing effect of chlorine enhances the electrophilicity of the C2 carbon, making it more susceptible to attack.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Insight: While 2-chloro derivatives are often more reactive in SNAr, this compound provides an excellent balance of high reactivity, good shelf stability, and moderate cost, making it a workhorse reagent. It readily undergoes substitution with a wide range of nucleophiles including amines, thiols, and alkoxides.[8][10][11]
Palladium-Catalyzed Cross-Coupling Reactions
For building carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig, the reactivity trend is inverted. These reactions proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond.[12][13]
Causality of Reactivity: The rate-determining step in this context is often the oxidative addition, which is dependent on the carbon-halogen bond dissociation energy. Weaker bonds undergo oxidative addition more readily. Therefore, the reactivity order is C-I > C-Br > C-Cl .[14] This differential reactivity is a powerful tool for selective and sequential functionalization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Strategic Advantage of this compound: The C-Br bond offers the "Goldilocks" scenario for many applications. It is significantly more reactive than the C-Cl bond, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.[15][16] While the C-I bond is the most reactive, iodoarenes can be more expensive, less stable, and prone to side reactions. The bromo-derivative thus provides a robust and cost-effective entry point for most standard cross-coupling protocols.
Comparative Performance Summary
| Reaction Type | Reactivity Order | This compound Performance |
| SNAr | Cl > Br > I | Excellent: High reactivity, good stability, and cost-effective. A reliable choice for introducing heteroatom nucleophiles. |
| Cross-Coupling | I > Br >> Cl | Excellent: The preferred reagent over the chloro analog for efficient C-C bond formation. Offers a practical balance of high reactivity and stability compared to the iodo analog.[16][17] |
Applications in Drug Discovery
The benzothiazole core is a key pharmacophore, and the nature of its substituents plays a crucial role in modulating biological activity. Halogenation can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. The 5-nitro group is often found in compounds with antimicrobial or anticancer activity.[18][19][20]
| Derivative Class | Reported Biological Activity | Representative Examples |
| Nitrobenzothiazoles | Anticancer, Antimicrobial, Antifungal, Enzyme Inhibition[1][19] | Derivatives of 2-amino-5-nitrothiazole have shown potent inhibitory effects on various cancer cell lines and are investigated as MAO inhibitors.[21][22] |
| Halogenated Benzothiazoles | Anticancer, Anti-inflammatory, Antiviral[4][5][18] | Halogenated benzothiadiazine derivatives have shown significant antineoplastic effects.[18] |
The ability to use this compound in diverse reactions allows for the rapid generation of compound libraries for screening. For instance, one can perform an SNAr reaction to install a solubilizing group and follow it with a Suzuki coupling to explore different aromatic substitutions, all from a single, versatile starting material.
Validated Experimental Protocols
The following protocols are provided as self-validating systems, with explanations for key procedural choices.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the synthesis of a 2-amino-5-nitrobenzo[d]thiazole derivative, a common scaffold in medicinal chemistry.
Objective: To displace the 2-bromo substituent with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism. Anhydrous conditions prevent side reactions.
-
-
Add benzylamine dropwise to the stirring mixture at room temperature.
-
Rationale: A slight excess of the amine drives the reaction to completion. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction.
-
-
Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water. This will precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a standard ligand-free Suzuki coupling, leveraging the coordinating ability of the benzothiazole nitrogen.[15]
Objective: To synthesize a 2-aryl-5-nitrobenzo[d]thiazole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Dioxane and Water (4:1 v/v)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.
-
-
Add the Pd₂(dba)₃ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Rationale: The base (Na₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[13] The aqueous co-solvent is often necessary for the solubility of the base and to facilitate the catalytic cycle.
-
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under argon for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion: Making the Strategic Choice
The selection of a halogenated benzothiazole is not merely a matter of availability but a strategic decision that impacts the entire synthetic route.
Caption: Decision workflow for selecting the optimal 2-halobenzothiazole reagent.
This compound stands out as a uniquely versatile and efficient building block. It occupies a sweet spot of reactivity, offering robust performance in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While chloro-derivatives may offer a slight rate advantage in SNAr and iodo-derivatives in cross-coupling, the bromo-analog provides a reliable, cost-effective, and broadly applicable platform for the synthesis of complex benzothiazole derivatives, making it an indispensable tool for the modern chemical scientist.
References
- BenchChem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
- Semantic Scholar. (n.d.). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones.
- PubMed. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. J Org Chem, 69(21), 7371-4.
- ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H)-Benzothiazolethiones | Request PDF.
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- PubMed. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity.
- SciELO. (n.d.). MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
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- SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
- BenchChem. (n.d.). Applications of 5-Methyl-4-nitrothiazole in Medicinal Chemistry: Application Notes and Protocols.
- Taylor & Francis Online. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole.
- Semantic Scholar. (2010). Synthesis and Biological Activities of Some Benzothiazole Derivatives.
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- MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
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- PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
- Chem-Impex. (n.d.). 2-Bromo-5-nitrothiazole.
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- BenchChem. (n.d.). The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions.
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A Comparative Technical Guide to 2-Bromo-5-nitrobenzo[D]thiazole and 2-Chloro-5-nitrobenzothiazole for the Research Scientist
The 5-nitrobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The functionalization at the 2-position is a critical step in the elaboration of this privileged structure. This guide focuses on a comparative analysis of two key precursors: 2-Bromo-5-nitrobenzo[D]thiazole and 2-Chloro-5-nitrobenzothiazole. The choice between a bromo or chloro substituent at the C2 position is a pivotal decision in a synthetic campaign, directly impacting reaction efficiency, cost, and the accessibility of downstream analogs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these reagents is paramount for their effective use in the laboratory. The following table summarizes key data, compiled from available literature and supplier information. It is important to note that while extensive data is available for the chloro-analogue, some properties for the bromo-derivative have been inferred from its close structural relative, 2-bromo-5-nitrothiazole, due to a scarcity of direct experimental data for this compound.
| Property | This compound | 2-Chloro-5-nitrobenzothiazole |
| Molecular Formula | C₇H₃BrN₂O₂S | C₇H₃ClN₂O₂S |
| Molecular Weight | 259.08 g/mol | 214.63 g/mol |
| Appearance | Predicted: Light yellow to brown crystalline solid | Yellow to brown solid |
| Melting Point | Data not available (Analogue: 2-Bromo-5-nitrothiazole, 85-91 °C)[3] | ~138-142 °C |
| Boiling Point | Data not available | 348.1 °C |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Moderately soluble in organic solvents. |
| CAS Number | 10200-61-0 | 3622-38-6 |
Synthesis of the Starting Materials: Strategic Considerations
The accessibility of the starting material is a critical factor in reagent selection. Both 2-bromo- and 2-chloro-5-nitrobenzothiazole can be synthesized from commercially available precursors, though the methodologies differ.
Synthesis of 2-Chloro-5-nitrobenzothiazole
2-Chloro-5-nitrobenzothiazole is readily prepared from 2-mercapto-5-nitrobenzothiazole via treatment with an oxidizing chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This is a robust and scalable reaction, making the chloro-analogue a cost-effective and readily available starting material.
Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzothiazole
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts) is charged with 2-mercapto-5-nitrobenzothiazole (1 equivalent).
-
Solvent Addition: An inert solvent such as dichloromethane or chloroform is added to the flask to create a slurry.
-
Reagent Addition: The flask is cooled in an ice bath to 0-5 °C. Sulfuryl chloride (SO₂Cl₂, ~2-3 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured onto crushed ice with stirring. The organic layer is separated, washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) affords pure 2-chloro-5-nitrobenzothiazole.
Proposed Synthesis of this compound via the Sandmeyer Reaction
While not as commonly commercially available as its chloro counterpart, 2-bromo-5-nitrobenzothiazole can be synthesized from the corresponding 2-amino-5-nitrobenzothiazole, which is commercially available[4]. The Sandmeyer reaction provides a classic and reliable method for this transformation[5][6][7]. This two-step, one-pot procedure involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide.
Proposed Experimental Protocol: Synthesis of this compound
-
Diazotization: 2-Amino-5-nitrobenzothiazole (1 equivalent) is suspended in an aqueous solution of hydrobromic acid (HBr, ~3-4 equivalents) in a beaker and cooled to 0-5 °C in an ice-salt bath with vigorous stirring. An aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) is added dropwise, keeping the temperature strictly below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr, ~1.2 equivalents) is dissolved in HBr. The cold diazonium salt solution is then added slowly to the CuBr solution with stirring.
-
Reaction Progression: Effervescence (evolution of N₂ gas) will be observed. The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Comparative Reactivity: A Tale of Two Halogens
The choice between 2-bromo- and 2-chloro-5-nitrobenzothiazole often hinges on their relative reactivity in subsequent transformations. The electron-withdrawing nature of the nitro group at the 5-position and the benzothiazole ring system itself activates the C2 position towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart are key factors. Generally, in nucleophilic aromatic substitution, fluoride is the best leaving group, followed by chloride, bromide, and iodide, which is contrary to the trend observed in aliphatic substitution. This is because the high electronegativity of fluorine stabilizes the intermediate complex. However, for chloride and bromide, the difference in reactivity can be subtle and influenced by the specific nucleophile and reaction conditions. For many heterocyclic systems, the reactivity of chloro and bromo derivatives in SₙAr is often comparable.
dot
Caption: Generalized workflow for SₙAr on 2-halobenzothiazoles.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SₙAr, the reactivity trend in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is well-established and generally follows the order I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl bond, facilitating the initial oxidative addition step to the palladium(0) catalyst.
Therefore, 2-bromo-5-nitrobenzothiazole is expected to be significantly more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions. This translates to several practical advantages:
-
Milder Reaction Conditions: Suzuki or Buchwald-Hartwig couplings with the bromo derivative can often be achieved at lower temperatures and with less reactive palladium catalysts.
-
Higher Yields and Faster Reactions: The lower activation energy for the oxidative addition step typically leads to higher reaction rates and improved yields.
-
Broader Substrate Scope: The enhanced reactivity of the bromo derivative may allow for the coupling of less reactive boronic acids or amines that might fail to react with the chloro-analogue.
dot
Caption: Reactivity comparison in cross-coupling reactions.
Applications in Medicinal Chemistry: A Comparative Perspective
Both compounds are valuable intermediates in the synthesis of biologically active molecules. The choice of halogenated precursor can influence the synthetic strategy.
-
2-Chloro-5-nitrobenzothiazole: Its lower cost and ready availability make it an attractive starting material for large-scale synthesis, particularly when the subsequent reaction is a nucleophilic aromatic substitution where its reactivity is comparable to the bromo-analogue.
-
2-Bromo-5-nitrobenzothiazole: This is the preferred reagent for synthetic routes that rely on palladium-catalyzed cross-coupling to build molecular complexity. The ability to perform these reactions under mild conditions is particularly advantageous when working with sensitive or complex substrates later in a synthetic sequence.
Conclusion: Making an Informed Decision
The selection between this compound and 2-chloro-5-nitrobenzothiazole is a strategic one that should be guided by the specific requirements of the synthetic plan.
-
Choose 2-Chloro-5-nitrobenzothiazole when:
-
The primary downstream transformation is a nucleophilic aromatic substitution.
-
Cost and availability are major considerations, especially for large-scale synthesis.
-
The synthetic route does not involve palladium-catalyzed cross-coupling at the C2 position.
-
-
Choose this compound when:
-
The synthetic strategy involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Higher yields and faster reaction times in cross-coupling reactions are a priority.
-
By understanding the distinct reactivity profiles and synthetic accessibility of these two key building blocks, researchers can design more efficient and robust synthetic routes towards novel benzothiazole-based therapeutic agents.
References
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-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-5-nitrobenzo[d]thiazole. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of. Retrieved from [Link]
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Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]
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-
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PMC - NIH. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]
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-
Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Nitrobenzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, consistently appearing in compounds with a wide array of biological activities.[1] The introduction of a nitro group to this versatile core can dramatically modulate its electronic properties and, consequently, its therapeutic potential. However, the precise positioning of this nitro group is not a trivial matter; it is a critical determinant of the molecule's biological action.
This guide provides an in-depth, comparative analysis of the biological activities of the four primary mononitrobenzothiazole isomers: 4-nitrobenzothiazole, 5-nitrobenzothiazole, 6-nitrobenzothiazole, and 7-nitrobenzothiazole. We will delve into their antimicrobial, anticancer, and antiparasitic properties, supported by available experimental data. Furthermore, this document details the underlying experimental methodologies, explores the structure-activity relationships (SAR), and elucidates the probable mechanisms of action, offering a comprehensive resource for researchers in drug discovery and development.
The Critical Influence of Nitro Group Positioning: A Structural Overview
The benzothiazole nucleus is a bicyclic system where a benzene ring is fused to a thiazole ring.[2] The addition of a strongly electron-withdrawing nitro (-NO2) group can significantly alter the electron density distribution across this aromatic system. The position of this group—at carbon 4, 5, 6, or 7—dictates the specific electronic and steric environment of the molecule, which in turn governs its interactions with biological targets.[3][4]
Caption: The chemical structures of the four nitrobenzothiazole isomers.
Comparative Biological Activity: A Multifaceted Profile
While direct comparative studies on all four parent isomers are limited, a survey of the literature on their derivatives allows for an insightful analysis of their potential activities.
Antimicrobial Activity
Nitroaromatic compounds, in general, are known for their broad-spectrum antimicrobial properties, which often stem from the reductive activation of the nitro group within the microbial cell.[5]
-
6-Nitrobenzothiazole Derivatives: This isomer has been the most extensively studied. Derivatives of 2-amino-6-nitrobenzothiazole have shown notable antibacterial activity. For instance, certain Schiff base derivatives have been synthesized and evaluated for their antimicrobial properties.[2] The presence of the nitro group at the 6-position appears to be a key contributor to the antibacterial efficacy of these compounds.[6]
-
5-Nitrobenzothiazole Derivatives: While less explored than the 6-nitro counterparts, derivatives of 5-nitrothiazole have demonstrated potent antimicrobial and antitubercular activities.[7][8] This suggests that the 5-nitrobenzothiazole scaffold also holds significant promise for the development of new anti-infective agents.
-
4- and 7-Nitrobenzothiazole Derivatives: There is a comparative scarcity of data on the antimicrobial activities of these isomers. However, based on the general principles of nitroaromatic compounds, it is plausible that they also possess antimicrobial potential that warrants further investigation.
Table 1: Comparative Antimicrobial Potential of Nitrobenzothiazole Isomers (Inferred from Derivatives)
| Isomer | Reported Antimicrobial Activity of Derivatives | Key Observations |
| 4-Nitrobenzothiazole | Limited data available. | Further investigation is needed to ascertain its specific antimicrobial profile. |
| 5-Nitrobenzothiazole | Potent activity against various bacteria and mycobacteria.[7][8] | A promising scaffold for novel antibacterial and antitubercular agents. |
| 6-Nitrobenzothiazole | Broad-spectrum antibacterial activity.[2][6] | The most extensively studied isomer for antimicrobial applications. |
| 7-Nitrobenzothiazole | Limited data available. | Its potential as an antimicrobial agent remains largely unexplored. |
Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[9] The addition of a nitro group can enhance this activity through various mechanisms.
-
6-Nitrobenzothiazole Derivatives: A number of studies have highlighted the anticancer potential of 6-nitrobenzothiazole derivatives. For example, 2,6-disubstituted benzothiazoles derived from 2-amino-6-nitrobenzothiazole have shown modest anticancer activity against cell lines like MCF-7, HeLa, and MG63.[1]
-
5-Nitrobenzothiazole Derivatives: Derivatives of 2-amino-5-nitrothiazole have been identified as promising starting points for the development of new anticancer drugs, particularly for breast cancer.[7]
-
Positional Influence: The position of the nitro group can significantly impact the anticancer activity. For instance, in a study on chalcones, the placement of the nitro group at different positions on the aromatic rings led to varying levels of anti-inflammatory and vasorelaxant activities, which are often relevant in cancer biology.[1] This underscores the importance of isomeric purity in drug development.
Table 2: Comparative Anticancer Potential of Nitrobenzothiazole Isomers (Inferred from Derivatives)
| Isomer | Reported Anticancer Activity of Derivatives | Key Observations |
| 4-Nitrobenzothiazole | Limited data available. | Potential for novel anticancer drug discovery. |
| 5-Nitrobenzothiazole | Promising activity against breast cancer cell lines.[7] | A valuable scaffold for targeted cancer therapies. |
| 6-Nitrobenzothiazole | Activity against various cancer cell lines.[1] | A well-documented scaffold in anticancer research. |
| 7-Nitrobenzothiazole | Limited data available. | Further research is required to evaluate its anticancer potential. |
Antiparasitic Activity
Nitroheterocyclic compounds have long been a mainstay in the treatment of parasitic diseases.[10] Their mechanism of action often involves the reduction of the nitro group to generate cytotoxic radical species within the parasite.
-
6-Nitrobenzothiazole Derivatives: Acetamides derived from 6-nitrobenzothiazole have demonstrated excellent in vitro activity against amitochondriate parasites like Giardia intestinalis and Trichomonas vaginalis.[10]
-
5-Nitrothiazole Analogs: As a related scaffold, 5-nitrothiazole derivatives have shown significant antiprotozoal effects, with some compounds exhibiting greater potency than standard drugs like metronidazole.[10] This suggests that 5-nitrobenzothiazole isomers could also be effective antiparasitic agents.
-
General Trend: The efficacy of nitroaromatic compounds against parasites is well-established, indicating that all nitrobenzothiazole isomers are worthy candidates for antiparasitic drug discovery.
Table 3: Comparative Antiparasitic Potential of Nitrobenzothiazole Isomers (Inferred from Derivatives)
| Isomer | Reported Antiparasitic Activity of Derivatives | Key Observations |
| 4-Nitrobenzothiazole | Limited data available. | A potential area for new antiparasitic drug development. |
| 5-Nitrobenzothiazole | Inferred potential based on active 5-nitrothiazole analogs.[10] | A promising scaffold for further investigation. |
| 6-Nitrobenzothiazole | Potent activity against Giardia and Trichomonas.[10] | A validated scaffold for antiprotozoal drug design. |
| 7-Nitrobenzothiazole | Limited data available. | An unexplored area with potential for discovery. |
Mechanism of Action: The Role of the Nitro Group
The biological activity of nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group.[5] This process is often mediated by nitroreductase enzymes present in microbial, parasitic, and even mammalian cells.
Caption: Generalized mechanism of action for nitroaromatic compounds.
The reduction of the nitro group proceeds through a series of intermediates, including the nitroso and hydroxylamine derivatives. These intermediates are highly reactive and can induce cellular damage through various mechanisms:
-
DNA Damage: The reactive intermediates can directly interact with DNA, causing strand breaks and other lesions that ultimately lead to cell death.
-
Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.
-
Enzyme Inhibition: The parent compound or its metabolites may inhibit essential enzymes in the target organism.
The specific mechanism and the efficiency of this reductive activation can be influenced by the position of the nitro group, which affects the electron density and redox potential of the molecule.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the broth microdilution assay.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antileishmanial Assay
The in vitro activity against Leishmania species is typically assessed using promastigote and amastigote models.
Step-by-Step Methodology (Promastigote Assay):
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) to the logarithmic phase of growth.
-
Drug Dilution: The test compounds are serially diluted in a 96-well plate.
-
Inoculation: The promastigotes are added to each well at a defined concentration.
-
Incubation: The plates are incubated at the appropriate temperature (e.g., 26°C) for a specific duration (e.g., 72 hours).
-
Viability Assessment: Parasite viability can be determined by various methods, including direct counting with a hemocytometer, or by using viability dyes such as resazurin.
Conclusion and Future Directions
The positional isomerism of the nitro group on the benzothiazole scaffold is a critical factor influencing its biological activity. While the 6-nitrobenzothiazole isomer and its derivatives have been the most extensively investigated, the available data suggests that the 5-nitro isomer also holds significant therapeutic potential, particularly in the realms of antimicrobial and anticancer applications. The 4- and 7-nitrobenzothiazole isomers remain largely underexplored, representing a promising frontier for new drug discovery.
Future research should focus on a systematic and direct comparative evaluation of all four mononitrobenzothiazole isomers to elucidate a more precise structure-activity relationship. Such studies, employing standardized protocols as outlined in this guide, will provide invaluable data for the rational design of more potent and selective benzothiazole-based therapeutic agents. The exploration of the mechanisms of action for each isomer will further enhance our ability to develop targeted therapies with improved efficacy and reduced side effects.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 2-Bromo-5-nitrobenzo[D]thiazole
Abstract
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the therapeutic potential of any new chemical entity is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, compromising safety and efficacy. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of novel benzothiazole derivatives, using a representative molecule, 2-Bromo-5-nitrobenzo[D]thiazole (herein designated as "BNBT"), as a case study. We will compare its selectivity profile against a structural analog and a well-known kinase inhibitor, providing detailed experimental protocols, data interpretation insights, and the scientific rationale behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics from the bench to the clinic.
Introduction: The Double-Edged Sword of Kinase Inhibition
Kinases are a large family of enzymes that play a critical role in cellular signaling, making them one of the most important classes of drug targets, particularly in oncology and immunology.[3][4] The benzothiazole core has proven to be a versatile scaffold for developing kinase inhibitors.[1][5] For instance, certain derivatives have shown potent inhibitory activity against targets like c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways.[6]
However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[7] A lack of selectivity, or significant cross-reactivity, can result in a compound hitting dozens or even hundreds of unintended kinases, leading to toxicity.[8] Therefore, rigorous, early-stage cross-reactivity profiling is not just a regulatory requirement but a fundamental step in validating a lead compound.
This guide establishes a systematic workflow to de-risk a novel benzothiazole derivative, BNBT. We will assess its selectivity by comparing it against two reference compounds:
-
Alternative 1 (Structural Analog): 2-Aminobenzo[d]thiazole (ABT). This analog lacks the electron-withdrawing nitro group and the bulky bromo group, allowing us to infer the contribution of these moieties to binding affinity and specificity.
-
Alternative 2 (Benchmark Inhibitor): Staurosporine. A notoriously non-selective, potent kinase inhibitor, which serves as a positive control for broad cross-reactivity, providing context to the selectivity of our test compounds.
The Cross-Reactivity Assessment Workflow
Our evaluation is built upon a multi-tiered approach, moving from a broad, high-throughput screen to specific, cell-based validation. This ensures a comprehensive understanding of the compound's interaction profile in both biochemical and physiological contexts.
Caption: A multi-phase workflow for assessing inhibitor cross-reactivity.
Phase 1: Biochemical Cross-Reactivity Profiling
The initial phase aims to map the biochemical interaction landscape of our compounds across a significant portion of the human kinome.
Step 1: Large-Panel Kinase Selectivity Screen
Expertise & Causality: The objective here is to cast a wide net. By screening against a large, diverse panel of kinases at a single, high concentration (typically 1-10 µM), we can quickly identify potential off-targets that would be missed in a more focused, hypothesis-driven approach.[8] This method is crucial for early-stage hazard identification. We utilize a radiometric assay format, which is a gold standard for its sensitivity and direct measurement of enzymatic activity (phosphate transfer).[8]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Compound Preparation: Prepare 10 mM stock solutions of BNBT, ABT, and Staurosporine in 100% DMSO. For the primary screen, create a 100x working stock (e.g., 100 µM for a 1 µM final concentration) in the assay buffer.
-
Reaction Mixture Preparation: For each kinase in the panel, prepare a reaction mixture containing the kinase, its specific peptide substrate, and the appropriate buffer with cofactors (e.g., MgCl2, ATP).
-
Assay Initiation: In a 96-well plate, combine the kinase reaction mixture with the test compound (final concentration 1 µM). Include a "DMSO only" control for 100% activity and a "no enzyme" control for background.
-
Phosphorylation Reaction: Initiate the reaction by adding [γ-³³P]-ATP. The concentration of ATP should be at or near its Km value for each specific kinase to ensure competitive binding is detectable. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture: Stop the reaction by adding a high concentration of unlabeled ATP or a denaturing agent. Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]-ATP is washed away.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Data Presentation: Single-Point Inhibition Data (Hypothetical)
| Compound | Primary Target (JNK1) % Inhibition @ 1µM | Top 3 Off-Targets (% Inhibition @ 1µM) | Kinases with >50% Inhibition |
| BNBT | 95% | p38α (88%), GSK3β (75%), CDK2 (60%) | 4 |
| ABT | 45% | JNK2 (30%), MKK4 (25%), ERK1 (20%) | 0 |
| Staurosporine | 99% | PKCα (99%), CAMKII (98%), PKA (97%) | >200 |
Trustworthiness: The inclusion of Staurosporine validates the assay's ability to detect potent, broad-spectrum inhibition. The low activity of the ABT analog suggests that the bromo and nitro groups on BNBT are critical for its potent activity and are likely key contributors to its off-target profile.
Step 2: Dose-Response Analysis for IC₅₀ Determination
Expertise & Causality: A single-point screen is a snapshot; it doesn't quantify potency. To understand the therapeutic window and prioritize off-targets, we must determine the half-maximal inhibitory concentration (IC₅₀) for the primary target and any significant off-targets identified in Step 1.[9] This allows us to calculate a selectivity score and quantitatively compare the compounds.
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution series for each compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO.
-
Assay Procedure: Perform the radiometric kinase assay as described in Step 1, using the dilution series for BNBT and Staurosporine against the primary target (JNK1) and the identified off-targets (p38α, GSK3β, CDK2).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Values (nM)
| Compound | JNK1 (Primary Target) | p38α | GSK3β | CDK2 | Selectivity Score (p38α IC₅₀ / JNK1 IC₅₀) |
| BNBT | 50 | 450 | 1,200 | 2,500 | 9 |
| ABT | >10,000 | >10,000 | >10,000 | >10,000 | N/A |
| Staurosporine | 5 | 8 | 10 | 6 | 1.6 |
Trustworthiness: The data clearly delineates the compounds. Staurosporine is confirmed as non-selective. ABT shows weak activity, reinforcing the structure-activity relationship. BNBT demonstrates potency against its primary target but has a relatively narrow selectivity window against p38α (9-fold), a critical finding that warrants further investigation in a cellular context.
Phase 2: Cellular Validation of Cross-Reactivity
Biochemical assays are clean but artificial. It is imperative to confirm that a compound engages its intended (and unintended) targets within the complex milieu of a living cell.
Step 3: Cellular Thermal Shift Assay (CETSA®)
Expertise & Causality: The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological setting.[10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating intact cells treated with a compound and then quantifying the amount of soluble protein remaining at different temperatures, we can directly observe this stabilization as a "thermal shift."[12] This confirms that the compound can penetrate the cell membrane and bind to its target.
Experimental Protocol: Microplate-Based CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells) to ~80% confluency. Treat cells with BNBT (e.g., at 10x IC₅₀), Staurosporine (1 µM), or DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein (JNK1) and key off-target (p38α) using a detection method like ELISA or Western Blot.
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to the right for the compound-treated sample compared to the DMSO control indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Presentation: CETSA® Thermal Shift (ΔTₘ in °C)
| Compound | JNK1 Engagement (ΔTₘ) | p38α Engagement (ΔTₘ) | Interpretation |
| BNBT (500 nM) | +4.5°C | +2.1°C | Confirms cellular engagement of both the primary target and the key off-target. |
| Staurosporine (1 µM) | +6.2°C | +5.8°C | Strong engagement of multiple kinases, as expected. |
Trustworthiness: The observed thermal shift provides direct, physical evidence of target binding inside the cell, validating the biochemical data. The smaller shift for p38α compared to JNK1 with BNBT treatment quantitatively supports the selectivity observed in the IC₅₀ assays.
Conclusion and Strategic Implications
This systematic, multi-tiered comparison provides a clear and actionable cross-reactivity profile for the novel benzothiazole derivative, BNBT.
-
BNBT Profile: Our data show that BNBT is a potent, cell-permeable inhibitor of JNK1. However, it exhibits significant cross-reactivity with the closely related kinase p38α, with only a 9-fold biochemical selectivity and confirmed cellular engagement.
-
Structure-Activity Relationship (SAR) Insight: The inactivity of the ABT analog strongly suggests that the bromo and nitro functionalities are essential for the observed potency. These groups likely form key interactions within the ATP-binding pocket that are also favorable in the p38α pocket.
-
Strategic Path Forward: The identified cross-reactivity with p38α is a significant finding. For a drug development program, this would trigger several actions:
-
Medicinal Chemistry Optimization: Initiate a new design cycle to modify the BNBT scaffold to improve selectivity against p38α while retaining JNK1 potency.[13]
-
Biological Assessment: Evaluate the physiological consequences of dual JNK1/p38α inhibition. In some contexts (e.g., certain inflammatory diseases), this polypharmacology could be beneficial. In others, it could be a source of toxicity.
-
Further Profiling: If the compound moves forward, broader off-target profiling (e.g., against receptors, ion channels) would be necessary.
-
By following a logical, evidence-based workflow that combines broad screening with deep validation, researchers can build a robust understanding of a compound's selectivity, enabling informed decisions and ultimately leading to the development of safer and more effective medicines.
References
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Chiacchio, M. A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
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Zhang, T., et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitrothiazole. PubChem. [Link]
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Hu, Y., et al. (2014). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Re-Smit, E., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
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Singh, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-nitrobenzo[d]thiazole Analogs
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of 2-bromo-5-nitrobenzo[d]thiazole analogs, a class of compounds with significant potential in anticancer and antimicrobial research. By examining the interplay of substituents on this core structure, we aim to elucidate the key determinants of their biological efficacy, offering a valuable resource for researchers, scientists, and professionals in drug development.
The this compound core is characterized by the presence of two key electron-withdrawing groups: a bromine atom at the 2-position and a nitro group at the 5-position. The bromine atom can serve as a leaving group for further chemical modifications or participate in halogen bonding with biological targets. The nitro group, a strong electron-withdrawing feature, is often associated with enhanced biological activity in various therapeutic agents. This guide will dissect the structure-activity relationships (SAR) of analogs derived from this scaffold, providing a framework for the rational design of more potent and selective therapeutic candidates.
The Influence of Substituents on Anticancer Activity
The anticancer potential of benzothiazole derivatives is a subject of intense research, with many compounds demonstrating significant cytotoxicity against a range of cancer cell lines.[3][4][5] The this compound scaffold offers a promising starting point for the development of novel anticancer agents. The following sections compare the impact of various substitutions on the anticancer activity of these analogs.
Substitutions at the 2-Position
The 2-position of the benzothiazole ring is a common site for modification. While our core structure features a bromine atom, understanding the effects of other substituents at this position provides valuable context. For instance, the replacement of the bromo group with various amine-containing moieties has been shown to yield potent anticancer agents. A study on 2,6-disubstituted-benzothiazoles, starting from 2-amino-6-nitrobenzothiazole, revealed that the introduction of a sulphonamide scaffold resulted in modest anti-cancer activity against MCF-7, HeLa, and MG63 cell lines.[1]
| Compound ID | 2-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog A | -Br | -NO2 | MCF-7 | - | - |
| Related Compound 1 | -NH-SO2-Ar | -NO2 | MCF-7 | 34.5 | [1] |
| Related Compound 2 | -NH-SO2-Ar | -NO2 | HeLa | 44.15 | [1] |
| Related Compound 3 | -NH-SO2-Ar | -NO2 | MG63 | 36.1 | [1] |
This table includes data from related compounds to infer potential SAR trends for this compound analogs.
The data suggests that while the 2-amino scaffold can be a carrier for cytotoxic moieties, the overall potency is influenced by the nature of the substituent. The bromine at the 2-position in our core scaffold provides a handle for introducing a diverse range of functionalities to probe the binding pockets of anticancer targets.
The Role of the 5-Nitro Group
The 5-nitro group is a critical contributor to the biological activity of this class of compounds. In a series of benzothiazole hybrids designed as potential VEGFR-2 inhibitors, the presence of a 6-nitro group (electronically similar to a 5-nitro group) was found to be crucial for potent activity. For example, a 6-nitrobenzothiazole derivative with a p-fluoro substitution on a benzylidene group (compound 4a in the study) was identified as a potent VEGFR-2 inhibitor with an IC50 of 91 nM.[6] This highlights the importance of the electron-withdrawing nature of the nitro group in the interaction with the target enzyme.
Structure-Activity Relationship in Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant promise as antimicrobial agents.[7][8] The this compound scaffold is expected to contribute to this activity, and understanding the SAR is key to developing effective new antibiotics.
A recent review on the antibacterial potential of benzothiazole derivatives highlighted a study where the placement of a bromo group at the 5th position of an isatin ring, which was attached to a benzothiazole moiety, enhanced the antibacterial activity against Gram-negative bacterial strains.[7] While not a direct analog, this finding underscores the potential positive contribution of a bromo substituent to antibacterial potency.
| Compound ID | Key Structural Feature | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical Analog B | 2-Bromo, 5-Nitro | E. coli | - | - |
| Related Compound 41c | 5-Bromo on isatin ring | E. coli | 3.1 | [7] |
| Ciprofloxacin (Standard) | - | E. coli | 12.5 | [7] |
| Hypothetical Analog C | 2-Bromo, 5-Nitro | S. aureus | - | - |
| Related Compound 41c | 5-Bromo on isatin ring | S. aureus | 12.5 | [7] |
| Ciprofloxacin (Standard) | - | S. aureus | - | [7] |
This table presents data from a related compound to illustrate the potential impact of a bromo-substituent on antibacterial activity.
Mechanism of Action and Signaling Pathways
Nitro-substituted benzothiazoles exert their biological effects through the modulation of various signaling pathways, which is crucial for their anticancer activity.[9] These compounds have been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR). This, in turn, inhibits downstream signaling pathways critical for cancer cell growth and survival, such as PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK.[9] Furthermore, some nitro-substituted benzothiazoles can inhibit the NF-κB signaling pathway, which leads to a reduction in the expression of inflammatory mediators.[9]
Caption: Proposed anticancer mechanism of this compound analogs.
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed methodologies are essential. The following is a representative protocol for evaluating the in vitro anticancer activity of this compound analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogs (dissolved in DMSO to prepare stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
Caption: Workflow for the MTT assay to determine cytotoxicity.
Conclusion
The this compound scaffold represents a promising framework for the design of novel anticancer and antimicrobial agents. The electron-withdrawing nature of the bromo and nitro substituents likely plays a crucial role in the biological activity of these compounds. Structure-activity relationship studies, although not exhaustively performed on this specific scaffold, suggest that modifications at the 2-position and the nature of substituents on any appended aromatic rings are key to modulating potency and selectivity. Further systematic synthesis and biological evaluation of a library of this compound analogs are warranted to fully elucidate their therapeutic potential and to develop lead compounds for further preclinical and clinical investigation.
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Benchmarking a Novel 2-Thioether-Benzothiazole Derivative Against Known JNK Inhibitors: A Comparative Guide
Introduction: The Quest for Specific and Potent JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2] The JNK signaling pathway is implicated in a multitude of cellular processes including proliferation, apoptosis, and inflammation.[3][4] Consequently, dysregulation of JNK signaling is associated with a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[5][6]
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core structure in a variety of biologically active compounds. This guide focuses on a novel 2-thioether-benzothiazole derivative, synthesized from the precursor 2-Bromo-5-nitrobenzo[d]thiazole, as a potential inhibitor of JNK. We will refer to this compound as BNBT-derivative .
This document provides a comprehensive framework for benchmarking the BNBT-derivative against two well-characterized JNK inhibitors: SP600125 , a broad-spectrum, ATP-competitive inhibitor, and BI-78D3 , a substrate-competitive inhibitor.[7][8][9][10] Through a series of in-vitro, cell-based, and biophysical assays, we will objectively compare their performance, providing a rationale for the experimental choices and presenting the data in a clear, comparative format.
The JNK Signaling Cascade: A Target for Therapeutic Intervention
The JNK signaling pathway is a multi-tiered cascade. It is typically initiated by environmental stresses or cytokines, which activate a variety of upstream kinases (MAP3Ks). These, in turn, phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[3][11] Activated MKK4 and MKK7 then dually phosphorylate a Thr-Pro-Tyr motif within the activation loop of JNKs, leading to their activation.[1] Activated JNKs then phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, which modulates gene expression related to cellular stress responses.[1][3]
Comparative Inhibitor Profiling: Experimental Design
To provide a comprehensive comparison of the BNBT-derivative, SP600125, and BI-78D3, a multi-faceted approach is employed. This involves determining their biochemical potency, their efficacy in a cellular context, and their direct binding kinetics to the target protein.
I. In Vitro Enzymatic Assay: Determining Biochemical Potency (IC50)
Rationale: The initial step in characterizing an inhibitor is to determine its direct effect on the enzymatic activity of the target protein in a controlled, cell-free environment. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12][13]
Protocol: ADP-Glo™ JNK Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare serial dilutions of the BNBT-derivative, SP600125, and BI-78D3 in DMSO, followed by a final dilution in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of recombinant JNK enzyme (e.g., JNK1, JNK2, or JNK3) in kinase reaction buffer.
-
Prepare a solution of the JNK substrate (e.g., ATF2) and ATP in the kinase reaction buffer.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Add 2 µL of the JNK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Summary
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| BNBT-derivative | 150 | 180 | 250 |
| SP600125 | 40 | 40 | 90 |
| BI-78D3 | 280 | 350 | 400 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Cell-Based Target Engagement: Assessing Cellular Potency (EC50)
Rationale: While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, off-target effects, and the competitive cellular environment. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to the target kinase within living cells.[14][15][16] This provides a more physiologically relevant measure of inhibitor potency, the half-maximal effective concentration (EC50).
Protocol: NanoBRET™ JNK Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a JNK-NanoLuc® fusion protein.[17]
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the BNBT-derivative, SP600125, and BI-78D3 in an appropriate solvent.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted inhibitors.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the BRET signal using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Comparative Data Summary
| Inhibitor | Cellular JNK Target Engagement EC50 (µM) |
| BNBT-derivative | 1.2 |
| SP600125 | 5.5 |
| BI-78D3 | 12.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A lower EC50 value indicates higher cellular potency.
III. Biophysical Assay: Characterizing Binding Kinetics
Rationale: Understanding the kinetics of how an inhibitor binds to its target provides valuable insights beyond simple potency measurements. Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions, enabling the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[18][19] A slower dissociation rate (lower koff) can lead to a longer duration of target engagement and potentially more sustained pharmacological effects.
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Chip Preparation:
-
Immobilize a high-purity, active JNK protein onto a sensor chip surface using standard amine coupling chemistry. A control surface without the protein should also be prepared for reference subtraction.
-
-
Binding Analysis:
-
Prepare serial dilutions of the BNBT-derivative, SP600125, and BI-78D3 in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO).
-
Inject the inhibitor solutions over the JNK-immobilized and control surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.
-
-
Data Analysis:
-
Perform reference subtraction and blank subtraction to obtain the net binding response.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Comparative Data Summary
| Inhibitor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| BNBT-derivative | 1.5 x 10⁵ | 5.0 x 10⁻³ | 33 |
| SP600125 | 2.0 x 10⁵ | 8.0 x 10⁻³ | 40 |
| BI-78D3 | 8.0 x 10⁴ | 2.2 x 10⁻² | 275 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the comparative benchmarking of a novel JNK inhibitor, the BNBT-derivative, against the established inhibitors SP600125 and BI-78D3. By integrating in vitro enzymatic assays, cell-based target engagement studies, and biophysical interaction analysis, a comprehensive profile of the inhibitor's potency, cellular efficacy, and binding kinetics can be established.
The hypothetical data presented herein suggests that the BNBT-derivative exhibits promising biochemical and cellular potency, with a potentially favorable kinetic profile. Further investigations should include selectivity profiling against a panel of other kinases to assess its specificity, as well as in vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant disease models. The methodologies described in this guide provide a solid foundation for the continued development and characterization of novel benzothiazole-based JNK inhibitors.
References
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- Selleck Chemicals. (n.d.). JNK inhibitors/activators.
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Wikipedia. (2023, October 27). c-Jun N-terminal kinases. In Wikipedia. Retrieved from [Link].
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- MedchemExpress. (n.d.). BI-78D3 | JNK Inhibitor.
- Kaminska, B., & Kulesza, D. W. (2014). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Postepy biochemii, 60(1), 69–79.
- Selleck Chemicals. (n.d.). BI-78D3 JNK inhibitor.
- Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Chambers, J. K. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.
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- Tocris Bioscience. (n.d.). BI 78D3 | JNK/c-Jun.
- Cell Signaling Technology. (n.d.). SP600125.
- Cayman Chemical. (n.d.). BI-78D3 (CAS 883065-90-5).
- Chen, Y. R., & Tan, T. H. (2000). The c-Jun N-terminal kinase pathway and apoptotic signaling (review). International journal of oncology, 16(4), 651-662.
- Santa Cruz Biotechnology. (n.d.). SP600125 | CAS 129-56-6.
- AnyGenes. (n.d.). JNK Pathway: Key Mechanisms and Physiological Functions.
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- Reaction Biology. (n.d.). JNK3 NanoBRET Kinase Assay.
- IQ-1S, a new JNK inhibitor, has a high affinity for JNK3, which has a hypotensive effect on spontaneously hypertensive rats and a protective effect against stroke injury. Molecules, 24(11), 2099.
- BenchChem. (n.d.). JNK Inhibitor VIII (TCS JNK 6o): Application Notes and Protocols for Researchers.
- BenchChem. (n.d.). Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays.
- Promega Corporation. (n.d.). NanoBRET™ Target Engagement Assay for JNK1 (MAPK8).
- Promega Corporation. (n.d.). NanoBRET™ Target Engagement Assay for JNK2 (MAPK9).
- Promega Corporation. (n.d.). JNK2 Kinase Assay Protocol.
- Promega Corporation. (n.d.). JNK3-NanoLuc® Fusion Vector.
- Promega Corporation. (n.d.). JNK3 Kinase Assay.
- Reaction Biology. (n.d.). NanoBRET Assay Services.
- Enzyme-Linked Immunosorbent Assay for the Measurement of JNK Activity in Cell Extracts. (2006). Journal of immunological methods, 314(1-2), 1-9.
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2013). Analytical biochemistry, 434(2), 241-248.
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2021). Drug Hunter.
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A Researcher's Guide to Reproducibility in Benzothiazole Synthesis: Evaluating 2-Bromo-5-nitrobenzo[d]thiazole as a Synthetic Intermediate
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The ability to reliably and reproducibly synthesize diverse libraries of these molecules is paramount for drug discovery professionals.
This guide focuses on 2-Bromo-5-nitrobenzo[d]thiazole , a heterocyclic compound positioned as a potentially valuable synthetic intermediate. Its structure suggests a specific and potent reactivity profile. However, a review of the current scientific literature reveals a scarcity of experimental data for this exact molecule.
Therefore, this document adopts a dual approach rooted in scientific integrity. First, we will conduct a detailed mechanistic analysis to predict the reactivity of this compound, explaining the chemical principles that would govern its use. Second, we will place this predicted reactivity in context, providing a robust comparison with established, well-documented, and highly reproducible alternative methods for synthesizing 2-substituted benzothiazoles. By examining the factors that underpin experimental success and failure across these strategies, this guide aims to provide researchers with the critical insights needed to make informed decisions in their synthetic campaigns, ensuring the highest possible degree of reproducibility.
Part 1: The Predicted Chemistry of this compound: A Mechanistic Perspective
The experimental utility of a synthetic building block is defined by its reactivity, which is a direct consequence of its electronic structure. For this compound, the arrangement of substituents creates a highly activated system for a specific and powerful class of reactions.
Structural Analysis and Predicted Reactivity
The key to understanding this molecule lies in the interplay between its three principal components:
-
The Benzothiazole Core: A bicyclic aromatic system that provides the foundational structure.
-
The 2-Bromo Group: Bromine is an excellent leaving group, particularly from an electron-deficient aromatic ring.
-
The 5-Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the entire aromatic system, especially at the C2 and C4 positions.
This combination makes the C2 carbon, where the bromine is attached, exceptionally electrophilic (electron-poor). It is therefore highly susceptible to attack by nucleophiles (electron-rich species) in a process known as Nucleophilic Aromatic Substitution (SNAr) .[3][4] This reaction is predicted to be the primary and most reproducible transformation for this reagent.
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A Head-to-Head Comparison of Synthetic Routes to 2-Bromo-5-nitrobenzo[D]thiazole: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Bromo-5-nitrobenzo[D]thiazole is a valuable building block in medicinal chemistry, and this guide provides a comprehensive, head-to-head comparison of its synthetic routes. We will delve into the intricacies of two primary pathways: a classical multi-step synthesis involving a Sandmeyer reaction and a potential alternative involving direct bromination. This guide offers an objective analysis of each method, supported by experimental data, to inform your synthetic strategy.
Introduction to this compound
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group and a bromine atom at specific positions, as in this compound, can significantly modulate the compound's physicochemical properties and biological target interactions. This makes the efficient and reliable synthesis of this compound a critical step in the discovery and development of new therapeutic agents.
Route 1: The Sandmeyer Reaction Pathway
This well-established route involves the synthesis of the precursor 2-amino-5-nitrobenzothiazole, followed by a Sandmeyer reaction to introduce the bromine atom.
Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole
The synthesis of the key intermediate, 2-amino-5-nitrobenzothiazole, can be achieved through the reaction of 2,4-dinitrochlorobenzene with thiourea.
Reaction Scheme:
A high-level overview of the synthesis of the key intermediate.
Experimental Protocol:
A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane is stirred at 110° to 120° C for 12 hours. After cooling, the mixture is thoroughly stirred with 800 ml of water, and the solid is filtered off with suction and washed with water. After drying, a yellow powder is obtained. According to High-Pressure Liquid Chromatography (HPLC) analysis, the product contains 69.5% of 2-amino-5-nitrobenzothiazole, which corresponds to a yield of 80% of the theoretical value.[1] Recrystallization from dimethylformamide can be performed for further purification.[1]
Causality Behind Experimental Choices:
-
Sulpholane as Solvent: Sulpholane is a high-boiling, polar aprotic solvent, which is ideal for this reaction that requires elevated temperatures to proceed at a reasonable rate. Its ability to dissolve the reactants facilitates the reaction.
-
Thiourea as Reagent: Thiourea serves as the source of the thiazole ring's sulfur and nitrogen atoms.
-
Reaction Temperature: The temperature range of 110-120°C is crucial for the cyclization reaction to form the benzothiazole ring.
Step 2: Sandmeyer Reaction for Bromination
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functional groups, including halogens.[2][3][4] This step involves the diazotization of the amino group of 2-amino-5-nitrobenzothiazole, followed by treatment with a copper(I) bromide solution.
Reaction Scheme:
The two-stage process of the Sandmeyer bromination.
Conceptual Experimental Protocol (based on general Sandmeyer reaction procedures):
-
Diazotization: 2-amino-5-nitrobenzothiazole is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt.
-
Bromination: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is then isolated by extraction and purified by recrystallization or chromatography.
Expertise & Experience Insights:
-
Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Freshly Prepared Diazonium Salt: The diazonium salt is typically not isolated and is used immediately in the subsequent bromination step due to its instability.
-
Copper(I) Bromide: Copper(I) bromide acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2]
Route 2: Direct Bromination Strategies
An alternative approach to this compound could involve the direct bromination of a suitable benzothiazole precursor. This would circumvent the need for the Sandmeyer reaction, potentially offering a more streamlined process.
Potential Precursor: 5-Nitrobenzothiazole
Synthesizing 5-nitrobenzothiazole and then directly brominating it at the 2-position presents a possible alternative route. However, the synthesis of 5-nitrobenzothiazole and the regioselectivity of its subsequent bromination would need to be carefully considered.
Another approach could be the bromination of 2-aminobenzothiazole followed by nitration. However, controlling the regioselectivity of both the bromination and nitration steps on the benzothiazole ring can be challenging, often leading to mixtures of isomers.[1]
Challenges and Considerations for Direct Bromination:
-
Regioselectivity: The benzothiazole ring has multiple positions susceptible to electrophilic substitution. Achieving selective bromination at the C2 position can be difficult and may require specific catalysts or directing groups.
-
Reaction Conditions: The conditions for direct bromination, such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent, would need to be carefully optimized to maximize the yield of the desired product and minimize side reactions. Milder brominating agents like N-bromosuccinimide (NBS) can offer better selectivity.[1]
Head-to-Head Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination (Conceptual) |
| Starting Materials | 2,4-Dinitrochlorobenzene, Thiourea | 2-Aminobenzothiazole, Brominating Agent, Nitrating Agent |
| Number of Steps | Two distinct synthetic steps | Potentially two steps, but with significant regioselectivity challenges |
| Key Reactions | Nucleophilic Aromatic Substitution, Cyclization, Diazotization, Sandmeyer Reaction | Electrophilic Aromatic Substitution (Bromination and Nitration) |
| Yield | The precursor, 2-amino-5-nitrobenzothiazole, can be obtained in high yield (80%).[1] The yield of the Sandmeyer step can vary but is generally moderate to good. | Yields are highly dependent on the ability to control regioselectivity and can often be low due to the formation of multiple isomers. |
| Purity | The precursor can be purified to a high degree. The Sandmeyer reaction can sometimes lead to byproducts that require careful purification. | Often results in a mixture of isomers, requiring extensive purification to isolate the desired product. |
| Scalability | The synthesis of the precursor and the Sandmeyer reaction are generally scalable processes. | Scalability can be challenging due to purification difficulties. |
| Safety | Diazonium salts are potentially explosive and must be handled with care at low temperatures. | Bromine is a corrosive and toxic reagent. Nitrating agents are strong oxidizers. |
| Advantages | Well-established and reliable method for introducing a bromo group at a specific position via an amino group. | Potentially a shorter synthetic route if regioselectivity can be controlled. |
| Disadvantages | Involves the handling of potentially hazardous diazonium intermediates. | Significant challenges in controlling the position of bromination and nitration, leading to low yields of the desired product. |
Conclusion for the Practicing Scientist
For the reliable and scalable synthesis of this compound, the Sandmeyer reaction pathway (Route 1) is the more robust and predictable approach. While it involves the handling of potentially hazardous diazonium salts, the high yield of the precursor synthesis and the well-established nature of the Sandmeyer reaction make it the preferred method for obtaining the target compound with high purity.
Direct bromination strategies (Route 2) present significant challenges in controlling regioselectivity, which can lead to complex product mixtures and low yields of the desired isomer. While conceptually simpler, the practical difficulties associated with this approach make it less favorable for efficient and clean synthesis.
Future research may focus on developing novel catalytic systems for the direct and regioselective C-H bromination of 5-nitrobenzothiazole, which could eventually provide a more efficient one-step alternative to the classical Sandmeyer route. However, based on current established methodologies, the two-step synthesis via 2-amino-5-nitrobenzothiazole remains the most reliable and recommended pathway for obtaining this compound for research and development purposes.
References
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. [Link]
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Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Request PDF - ResearchGate. [Link]
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Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. [Link]
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Safety Operating Guide
Operational Guide for the Safe Disposal of 2-Bromo-5-nitrobenzo[d]thiazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-5-nitrobenzo[d]thiazole (CAS No. 3507-44-6). As a halogenated nitroaromatic compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are based on established best practices for hazardous chemical waste disposal.
The foundational principle for managing waste from this compound is the recognition of its inherent hazards. Its structure, which incorporates both a bromine atom and a nitro group on a benzothiazole core, classifies it as a hazardous substance. Halogenated organic compounds are subject to specific disposal regulations, and nitroaromatic compounds can be toxic and environmentally persistent. Therefore, this chemical must never be disposed of via standard laboratory drains or mixed with general waste.
Hazard Profile and Core Safety Principles
While a detailed, peer-reviewed toxicological profile for this compound is not extensively documented, its chemical class provides a strong basis for a conservative safety assessment. The hazards of the analogous compound, 2-Bromo-5-nitrothiazole, are well-documented and should be considered the minimum expected hazard level.
Key Hazards:
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Environmental: Halogenated organic compounds can be persistent in the environment. Uncontrolled release must be avoided.[2][3]
-
Reactivity: When heated to decomposition, benzothiazole and its derivatives can emit highly toxic fumes of sulfur and nitrogen oxides.[4]
This profile mandates that all handling and disposal operations be conducted with appropriate Personal Protective Equipment (PPE) and within designated, controlled areas.
| Parameter | Description | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 3507-44-6 | [5] |
| Molecular Formula | C₇H₃BrN₂O₂S | N/A |
| Physical Form | Light yellow to brown powder or crystal | [6] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [7][8] |
Step-by-Step Waste Management Protocol
The following protocol details the necessary steps from the point of waste generation to its final, compliant disposal. Adherence to this workflow is critical for safety and regulatory adherence.
Step 1: Immediate Segregation and Containerization
Proper segregation is the most critical step in preventing hazardous reactions and ensuring compliant disposal.
-
Designate a Waste Stream: This compound must be categorized as a Halogenated Organic Hazardous Waste .[7] It must not be mixed with non-halogenated solvents, aqueous waste, or solid waste.
-
Select an Appropriate Container:
-
Use a designated, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).
-
The container must have a tightly sealing screw cap.[9]
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Proper Labeling: The waste container must be clearly and accurately labeled before any waste is added. The label must include:
Step 2: Safe Accumulation in the Laboratory
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Location: Store the sealed waste container in a well-ventilated area, preferably within a chemical fume hood or a designated, ventilated cabinet.[3]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (e.g., a containment tray or bin) to prevent the spread of material in case of a leak or spill.[3]
-
Fill Level: Do not fill the container beyond 90% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills.[2][3]
-
Keep Closed: The container must remain tightly closed at all times, except when actively adding waste.[10]
Step 3: Final Disposal Procedures
The final disposal of this chemical waste must be handled by professionals to ensure it is destroyed safely and completely.
-
Professional Disposal Service: The exclusive method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.[3]
-
Recommended Technology: The standard and most effective disposal technique for halogenated nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
-
Prohibited Actions: Under no circumstances should this compound or its waste solutions be disposed of down the drain or placed in regular trash.[2][3] This constitutes a serious regulatory violation and poses a significant environmental risk.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and systematic response is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.[3]
-
Don PPE: Before addressing the spill, put on appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts for your specific solvent), safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to cover and contain the spill.[2][3] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Label the container appropriately as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with an appropriate solvent (as recommended by your EHS department), followed by a thorough wash with soap and water.[3]
-
Report: Report the spill to your institution's EHS department, regardless of size, to ensure proper documentation and follow-up.[3]
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- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
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A Senior Application Scientist's Guide to Handling 2-Bromo-5-nitrobenzo[D]thiazole: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and handling protocols for 2-Bromo-5-nitrobenzo[D]thiazole, a compound utilized in advanced chemical synthesis and drug development. As direct safety data for this specific molecule is not extensively published, the following recommendations are expertly extrapolated from the well-documented hazards of the structurally analogous compound, 2-Bromo-5-nitrothiazole.[1][2] The shared bromo-nitro-thiazole functional group arrangement is the primary driver of its reactivity and toxicological profile. This document is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound, based on its structural analogue, is classified as a hazardous substance.[2] The primary hazards are:
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]
These classifications necessitate a stringent personal protective equipment (PPE) strategy to prevent accidental exposure. The nitro group and halogenated thiazole ring contribute to the compound's reactivity and potential for biological interaction.
Mandatory Personal Protective Equipment (PPE)
A comprehensive risk assessment must precede any handling of this compound. The following PPE is mandatory to minimize exposure.
| PPE Category | Minimum Requirement and Specifications | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a significant risk of splashing or dust generation.[3][4][5] | Protects against airborne particles and splashes that can cause serious and potentially irreversible eye damage.[2] Standard prescription glasses are insufficient.[4] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for tears or punctures before each use.[4][6][7] For extended operations, consider double-gloving.[7] | Prevents direct skin contact, which can lead to irritation.[2] The thiazole moiety and its substituents can be absorbed through the skin. Always remove gloves before touching personal items like phones or doorknobs to prevent cross-contamination.[4] |
| Skin and Body Protection | A fully buttoned, flame-resistant laboratory coat.[3][6] Appropriate protective clothing to prevent any possibility of skin exposure is recommended. | Provides a critical barrier against accidental spills and contamination of personal clothing. Contaminated lab coats should be professionally laundered and not taken home. |
| Respiratory Protection | All handling of solid this compound must be conducted within a certified chemical fume hood to prevent dust inhalation.[6][8][9] | The compound is presumed to cause respiratory irritation.[1] A fume hood provides the primary engineering control to minimize inhalation exposure. |
Safe Handling and Operational Workflow
A systematic approach to handling is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Workflow Visualization
The diagram below illustrates the mandatory workflow for the safe handling of this compound.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition.[4] Confirm that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.[9]
-
Weighing and Aliquoting :
-
Reaction Setup :
-
Spill Management :
Disposal Plan
Proper waste management is a critical component of the safety protocol.
-
Chemical Waste : All solid this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[6][9] This is because the presence of bromine classifies it as halogenated waste.
-
Contaminated Materials : Any items that have come into direct contact with the compound, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste.[3] Place these items in a sealed, clearly labeled hazardous waste bag or container.
-
Container Disposal : Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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PubChem. 2-Bromo-5-nitrothiazole. National Center for Biotechnology Information. [Link]
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Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Colorado College. Organic Chemistry Laboratory Manual. [Link]
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Washington State University. Halogenated Solvents Safety. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
